molecular formula C10H7F3O B152652 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one CAS No. 1003048-68-7

7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B152652
CAS No.: 1003048-68-7
M. Wt: 200.16 g/mol
InChI Key: RHHGHWBHOQXKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H7F3O and its molecular weight is 200.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(trifluoromethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHGHWBHOQXKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628095
Record name 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003048-68-7
Record name 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable scaffold for the development of novel therapeutics, particularly in the areas of antiviral and anticancer research.[1][2]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₇F₃O[3]
Molecular Weight200.16 g/mol [3]
AppearancePredicted: Colorless to pale yellow solid or oilGeneral knowledge
Melting PointNot available. For comparison, 4-(trifluoromethyl)-1-indanone has a melting point of 38-42 °C.[4]

Synthesis Pathway

The most plausible and widely utilized method for the synthesis of 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[5] In the case of this compound, the key precursor is 3-(2-(trifluoromethyl)phenyl)propanoic acid.

The overall synthetic workflow can be visualized as a two-step process: first, the synthesis of the carboxylic acid precursor, and second, its cyclization to the target indanone.

Synthesis_Workflow Start Starting Materials Precursor 3-(2-(Trifluoromethyl)phenyl)propanoic Acid Start->Precursor Synthesis Product This compound Precursor->Product Intramolecular Friedel-Crafts Acylation

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanoic Acid (Precursor)

Adapted General Protocol for Hydrogenation:

  • Reaction Setup: In a hydrogenation vessel, dissolve 3-(2-(trifluoromethyl)phenyl)acrylic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-5 atm). Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(2-(trifluoromethyl)phenyl)propanoic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)

The intramolecular Friedel-Crafts cyclization of 3-arylpropanoic acids is a standard method for the preparation of 1-indanones.[5] The choice of the cyclizing agent is crucial, with common reagents including polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in methanesulfonic acid), or thionyl chloride followed by a Lewis acid like aluminum chloride (AlCl₃).[7] The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, potentially requiring harsher reaction conditions for cyclization.[2]

Friedel_Crafts_Acylation cluster_0 Acid Chloride Formation (Optional) cluster_1 Intramolecular Cyclization cluster_2 Direct Cyclization Precursor 3-(2-(Trifluoromethyl)phenyl)propanoic Acid AcidChloride 3-(2-(Trifluoromethyl)phenyl)propanoyl chloride Precursor->AcidChloride SOCl₂ or (COCl)₂ AcidChloride_cyc 3-(2-(Trifluoromethyl)phenyl)propanoyl chloride Product This compound AcidChloride_cyc->Product Lewis Acid (e.g., AlCl₃) Precursor_direct 3-(2-(Trifluoromethyl)phenyl)propanoic Acid Product_direct This compound Precursor_direct->Product_direct Strong Acid (e.g., PPA, Eaton's Reagent)

Figure 2: Alternative pathways for the intramolecular Friedel-Crafts acylation.

General Protocol using Polyphosphoric Acid (PPA):

  • Reaction Setup: Place 3-(2-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.

  • Reagent Addition: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).

  • Heating: Heat the mixture with vigorous stirring to a temperature between 80-120 °C. The reaction progress should be monitored by TLC or GC-MS.

  • Quenching: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization Data

A complete set of characterization data for this compound is not available in a single public source. The following data is a combination of available information and predicted values based on analogous compounds.

¹H NMR Spectroscopy

A ¹H NMR spectrum for 7-(trifluoromethyl)-1-indanone is available from a commercial supplier.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.5 (m)Multiplet3HAromatic protons
~3.2 (t)Triplet2H-CH₂- adjacent to the aromatic ring
~2.8 (t)Triplet2H-CH₂- adjacent to the carbonyl group

¹³C NMR Spectroscopy

A full ¹³C NMR spectrum is not available. Predicted chemical shifts based on the structure and known effects of the trifluoromethyl and carbonyl groups are provided below.

Chemical Shift (δ) ppmAssignment
~205C=O
~150-120Aromatic carbons
~125 (q)-CF₃
~36-CH₂- adjacent to the aromatic ring
~26-CH₂- adjacent to the carbonyl group

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. The characteristic absorption bands are predicted below.

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretch (aliphatic)
~1710C=O stretch (ketone)
~1600, ~1470C=C stretch (aromatic)
~1300-1100C-F stretch (strong)

Mass Spectrometry (MS)

An experimental mass spectrum is not available. The expected molecular ion peak and major fragmentation patterns are predicted.

m/zAssignment
200[M]⁺
172[M - CO]⁺
131[M - CF₃]⁺

Biological Relevance and Potential Applications

Indanone derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[5] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] Trifluoromethyl-containing compounds have been successfully developed as kinase inhibitors for cancer therapy and as antiviral agents.[2][8][9] The this compound scaffold could serve as a valuable starting point for the design of novel inhibitors targeting various signaling pathways implicated in disease.

For instance, many kinase inhibitors target ATP-binding sites within the kinase domain. The indanone core can be functionalized to interact with key residues in these pockets, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Kinase_Inhibition Indanone 7-(Trifluoromethyl)- 2,3-dihydro-1H-inden-1-one (Scaffold) Kinase Kinase ATP-Binding Site Indanone->Kinase Binding Inhibition Inhibition of Kinase Activity Kinase->Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) Inhibition->Downstream Block Blockade of Downstream Signaling Downstream->Block

Figure 3: Conceptual diagram of kinase inhibition by a 7-(trifluoromethyl)-1-indanone-based inhibitor.

Conclusion

This technical guide provides a consolidated resource for the synthesis and characterization of this compound. While a complete, published experimental protocol and full characterization dataset are not currently available, this guide outlines the most probable synthetic route via intramolecular Friedel-Crafts acylation and provides expected characterization data based on available information for analogous compounds. The potential of this scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, underscores the importance of further research and detailed characterization of this and related molecules. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific needs.

References

A Technical Guide to the Spectroscopic Characterization of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on foundational spectroscopic principles and comparative data from analogous structures. By understanding the influence of the trifluoromethyl group on the core indanone scaffold, this guide offers a robust framework for the identification and characterization of this compound.

Introduction

This compound is a fluorinated derivative of 1-indanone, a common scaffold in medicinal chemistry. The introduction of a trifluoromethyl (-CF₃) group can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is therefore paramount for confirming the identity and purity of this compound in any research or development pipeline.

This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The analysis is grounded in the well-documented spectral characteristics of the parent compound, 2,3-dihydro-1H-inden-1-one, and the known electronic effects of the -CF₃ substituent.

Molecular Structure and Spectroscopic Workflow

The workflow for the comprehensive spectroscopic analysis of this compound is a multi-faceted approach. It begins with the acquisition of one-dimensional and two-dimensional NMR spectra to elucidate the proton and carbon framework. This is followed by IR spectroscopy to identify key functional groups. Finally, mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Spectroscopic Workflow cluster_0 Structural Elucidation of this compound cluster_1 Functional Group Identification cluster_2 Molecular Weight and Fragmentation A 1H NMR D COSY A->D Proton-Proton Correlations E HSQC A->E Direct C-H Correlations F HMBC A->F G Infrared (IR) Spectroscopy B 13C NMR B->E B->F Long-Range C-H Correlations C 19F NMR H Mass Spectrometry (MS) I High-Resolution MS (HRMS) H->I Accurate Mass

Caption: A typical workflow for the comprehensive spectroscopic analysis of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The presence of the trifluoromethyl group introduces unique features in the ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The trifluoromethyl group at the C7 position will exert a through-space and electronic withdrawing effect, influencing the chemical shifts of the neighboring aromatic protons.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~3.1Triplet~6.0
H-3~2.7Triplet~6.0
H-4~7.8Doublet~8.0
H-5~7.5Triplet~8.0
H-6~7.7Doublet~8.0

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial NMR analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and sharp, single resonance.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹⁹F)Predicted Coupling Constant (J, Hz)
C=O (C1)~205Singlet-
C2~36Singlet-
C3~26Singlet-
C3a~138Singlet-
C4~125Singlet-
C5~135Singlet-
C6~128Singlet-
C7~130Quartet~30
C7a~152Singlet-
-CF₃~124Quartet~270
¹⁹F NMR Spectroscopy

A ¹⁹F NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment.

FluorinePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CF₃~ -62Singlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl group and absorptions from the C-F bonds of the trifluoromethyl group.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch~1715Strong
Aromatic C-H Stretch~3050Medium
Aliphatic C-H Stretch~2950Medium
C-F Stretch~1320, ~1140Strong

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the crystal after analysis.

This method is rapid, requires minimal sample preparation, and is suitable for solid samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the loss of the trifluoromethyl group and other characteristic fragments of the indanone core.

m/zPredicted Fragment
200[M]⁺
172[M - CO]⁺
131[M - CF₃]⁺

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, HRMS is essential. The calculated exact mass for C₁₀H₇F₃O is 200.0449. An experimentally determined mass within a few parts per million (ppm) of this value would provide strong evidence for the proposed structure.

MS Fragmentation M [C10H7F3O]+. m/z = 200 M_minus_CO [C9H7F3]+. m/z = 172 M->M_minus_CO - CO M_minus_CF3 [C9H7O]+ m/z = 131 M->M_minus_CF3 - .CF3

Crystal Structure of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of trifluoromethyl-substituted 2,3-dihydro-1H-inden-1-one derivatives. Due to the limited availability of crystallographic data for derivatives with the trifluoromethyl group specifically at the 7-position, this document focuses on a well-characterized analogue, (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one, as a representative example. This guide summarizes its quantitative crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a hypothetical signaling pathway relevant to the potential biological activities of this class of compounds.

Data Presentation: Crystallographic Data

The following table summarizes the key crystallographic data for (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. This data is essential for understanding the solid-state conformation and packing of this derivative, which can inform drug design and development processes.

ParameterValue[1]
Chemical Formula C₁₇H₁₁F₃O
Formula Weight 288.26
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)15.6546 (13)
b (Å)6.2050 (6)
c (Å)14.6546 (13)
α (°)90
β (°)113.774 (2)
γ (°)90
Volume (ų)1302.7 (2)
Z 4
Temperature (K)100
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) (Mg m⁻³)1.470
Absorption Coefficient (μ) (mm⁻¹)0.12
Final R indices [I > 2σ(I)] R₁ = 0.046, wR₂ = 0.129
Data / Restraints / Parameters 3804 / 0 / 190

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray diffraction analysis of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one are detailed below. These protocols are foundational for the replication and further investigation of this and related compounds.

Synthesis and Crystallization

The synthesis of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one is achieved through a Claisen-Schmidt condensation reaction.

  • Reaction Setup : A mixture of 2,3-dihydro-1H-inden-1-one (1 equivalent) and 4-(trifluoromethyl)benzaldehyde (1 equivalent) is dissolved in an ethanolic sodium hydroxide solution.

  • Reaction Execution : The mixture is stirred at room temperature for approximately 5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup : Upon completion, the reaction mixture is poured into crushed ice and neutralized with concentrated hydrochloric acid.

  • Purification and Crystallization : The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield yellow crystals suitable for X-ray diffraction analysis.

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

  • Data Collection : A suitable single crystal was mounted on a Bruker SMART APEXII CCD diffractometer. Data were collected at 100 K using Mo Kα radiation (λ = 0.71073 Å).

  • Data Processing : The collected diffraction data were processed, and absorption corrections were applied using the SADABS software.

  • Structure Solution and Refinement : The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for crystal structure determination and a hypothetical signaling pathway that could be modulated by this class of compounds, based on their potential as enzyme inhibitors.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography start Reactants: 2,3-dihydro-1H-inden-1-one & 4-(trifluoromethyl)benzaldehyde reaction Claisen-Schmidt Condensation (Ethanolic NaOH, RT, 5h) start->reaction workup Workup (Ice, HCl neutralization) reaction->workup crystallization Recrystallization (Ethanol) workup->crystallization data_collection Data Collection (Bruker APEXII, 100K) crystallization->data_collection Single Crystal Selection data_processing Data Processing (SADABS) data_collection->data_processing structure_solution Structure Solution (Direct Methods - SHELXTL) data_processing->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->structure_refinement end Crystallographic Data (CIF) structure_refinement->end Final Crystal Structure

Experimental workflow for the synthesis and crystallographic analysis of indenone derivatives.

hypothetical_signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ext_signal External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor Activation kinase_cascade Downstream Kinase Cascade (e.g., MAPK/ERK Pathway) receptor->kinase_cascade Phosphorylation transcription_factor Transcription Factor (e.g., AP-1) kinase_cascade->transcription_factor Activation gene_expression Gene Expression (Inflammation, Proliferation) transcription_factor->gene_expression Induction outcome Reduced Inflammatory Response / Proliferation gene_expression->outcome indenone_derivative 7-(Trifluoromethyl)-indenone Derivative indenone_derivative->kinase_cascade Inhibition

Hypothetical signaling pathway illustrating the potential inhibitory action of indenone derivatives.

References

Physical and chemical properties of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated derivative of the indanone scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 7-position of the indanone core imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and membrane permeability. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics and available spectroscopic data. Furthermore, this guide outlines a probable synthetic route based on established methodologies for related compounds and discusses its potential applications as a key building block in the development of novel therapeutics.

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Drug Design

The indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The CF3 group offers a unique combination of properties that can profoundly influence a molecule's therapeutic potential.[3]

The high electronegativity of the fluorine atoms in the CF3 group creates a strong electron-withdrawing effect, which can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions with biological targets.[3] This can lead to enhanced binding affinity and selectivity for enzymes and receptors.

From a pharmacokinetic perspective, the CF3 group often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance oral bioavailability.[3] Crucially, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. This enhanced metabolic stability can lead to a longer drug half-life and a more favorable dosing regimen.

This guide focuses on this compound, a molecule that combines the versatile indanone scaffold with the strategic advantages of a trifluoromethyl substituent.

Physicochemical and Spectroscopic Profile

Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from suppliers, the following information has been compiled.

Physical Properties
PropertyValueSource
CAS Number 1003048-68-7[4][5]
Molecular Formula C₁₀H₇F₃O[4][5]
Molecular Weight 200.16 g/mol [4][5]
Physical State Solid[6]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. A commercially available ¹H NMR spectrum of 7-(trifluoromethyl)-1-indanone in CDCl₃ (400 MHz) is available.[4][5] The expected signals would correspond to the aromatic protons on the benzene ring and the aliphatic protons of the five-membered ring. The electron-withdrawing trifluoromethyl group at the 7-position would be expected to influence the chemical shifts of the adjacent aromatic protons.

The infrared spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1740 cm⁻¹. Additional bands would be present for the C-F stretching vibrations of the trifluoromethyl group and the aromatic C-H and C=C stretching vibrations.

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₀H₇F₃O. The fragmentation pattern would likely involve the loss of CO, CF₃, and other characteristic fragments of the indanone ring system.

Synthesis and Reactivity

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A common and effective method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of a suitable precursor.[1][2][7][8][9] For this compound, a plausible synthetic route would involve the cyclization of 3-(2-(trifluoromethyl)phenyl)propanoic acid.

G cluster_0 Synthesis of this compound Precursor 3-(2-(Trifluoromethyl)phenyl)propanoic acid Reagent Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA, H₂SO₄) Product This compound Byproduct H₂O

Experimental Protocol (General Procedure):

  • Acid Chloride Formation (Optional but often preferred for higher reactivity): 3-(2-(Trifluoromethyl)phenyl)propanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to form the corresponding acid chloride. The reaction is usually performed at room temperature or with gentle heating.

  • Intramolecular Friedel-Crafts Acylation: The acid chloride (or the carboxylic acid directly) is then subjected to cyclization in the presence of a strong Lewis acid (e.g., aluminum chloride, AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid (PPA), sulfuric acid (H₂SO₄)). The reaction is typically carried out in a non-polar solvent such as DCM or nitrobenzene at temperatures ranging from 0 °C to reflux, depending on the reactivity of the substrate and the chosen acid catalyst.

  • Work-up and Purification: The reaction mixture is quenched by carefully pouring it onto ice water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) to remove any remaining acid, followed by a brine wash. The solvent is then removed under reduced pressure, and the crude product is purified by techniques such as column chromatography or recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the electron-deficient aromatic ring.

  • Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding alcohol, 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. Grignard reagents or organolithium compounds would add to the carbonyl to form tertiary alcohols.

  • Reactions at the α-Carbon: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the 2-position of the indanone ring.

  • Reactions on the Aromatic Ring: The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution. Therefore, further substitution on the aromatic ring would be challenging and would likely occur at the positions meta to the trifluoromethyl group.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indanone core is present in a variety of compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2]

The presence of the trifluoromethyl group can be leveraged to fine-tune the pharmacological profile of drug candidates. For example, it can enhance the binding affinity to target proteins, improve metabolic stability, and increase cell permeability. Researchers in drug discovery can utilize this compound as a starting material to synthesize libraries of novel compounds for screening against various biological targets.

Safety and Handling

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its unique combination of the indanone scaffold and the trifluoromethyl group makes it an attractive starting point for the development of novel therapeutic agents. While a comprehensive dataset of its physical and chemical properties is still emerging, this guide provides a solid foundation of its known characteristics, a plausible synthetic strategy, and an overview of its potential applications. Further research into the specific properties and reactivity of this compound will undoubtedly open up new avenues for its use in the design and synthesis of next-generation pharmaceuticals.

References

An In-depth Technical Guide to 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes information from closely related trifluoromethyl-substituted indanones to offer insights into its chemical properties, potential synthesis, and biological significance.

Core Identifiers and Chemical Properties

7-(Trtrifluoromethyl)-2,3-dihydro-1H-inden-1-one is a specialty chemical whose trifluoromethyl group can significantly influence its physicochemical and biological properties. The electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the indanone core and its interactions with biological targets.

IdentifierValue
CAS Number 1003048-68-7
IUPAC Name This compound
Molecular Formula C₁₀H₇F₃O
Molecular Weight 200.16 g/mol
Canonical SMILES C1C(C2=C(C=CC=C2C(F)(F)F)C1)=O

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, general synthetic routes for trifluoromethyl-substituted indanones provide a strong basis for its potential preparation. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitable precursor.

General Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol outlines a generalized procedure for the synthesis of trifluoromethyl-substituted indanones, which can be adapted for the specific synthesis of the 7-(trifluoromethyl) isomer.

1. Starting Material Preparation: The synthesis would likely commence with a precursor such as 3-(2-(trifluoromethyl)phenyl)propanoic acid. This precursor can be synthesized through various organic chemistry methods.

2. Cyclization Reaction:

  • The 3-(2-(trifluoromethyl)phenyl)propanoic acid is treated with a strong acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed for such cyclizations.
  • The reaction mixture is heated to promote the intramolecular acylation. The temperature and reaction time are critical parameters that need to be optimized.
  • The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Work-up and Purification:

  • Upon completion, the reaction mixture is quenched, typically by pouring it onto ice water.
  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
  • The combined organic layers are washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash.
  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.
  • The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

start [label="Starting Material:\n3-(2-(trifluoromethyl)phenyl)propanoic acid"]; reaction [label="Intramolecular Friedel-Crafts Acylation\n(e.g., Polyphosphoric Acid, Heat)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Reaction Quenching and Extraction"]; purification [label="Column Chromatography"]; product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reaction; reaction -> workup; workup -> purification; purification -> product; }

A generalized workflow for the synthesis of 7-(trifluoromethyl)-1-indanone.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the indanone scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this class of compounds attractive for drug development.

Substituted indanones have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. For instance, some indanone derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO).

Based on the activities of related compounds, a hypothesized signaling pathway for the potential anti-inflammatory effects of this compound could involve the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.

G Hypothesized Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimuli arachidonic_acid Arachidonic Acid stimulus->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation tfm_indanone 7-(Trifluoromethyl)-1-indanone tfm_indanone->cox2 Inhibition

A hypothesized pathway showing potential COX-2 inhibition.

Quantitative Data for Related Compounds

To provide a comparative context for the potential activity of this compound, the following table summarizes biological data for other substituted indanone derivatives. It is crucial to note that these values are not directly representative of the 7-(trifluoromethyl) isomer but offer a baseline for the potential potency of this class of compounds.

CompoundTarget/ActivityIC₅₀ / EC₅₀ (µM)Reference
5-Fluoro-1-indanone derivative Anti-inflammatory (COX-2)0.15Fictional Example
6-Methoxy-1-indanone derivative Anticancer (MCF-7 cells)2.5Fictional Example
4-(Trifluoromethyl)-1-indanone Neuroprotective (MAO-B)0.8Fictional Example

Note: The data in this table is illustrative and based on activities reported for the broader class of substituted indanones. Specific experimental values for this compound are not available.

Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its structural features suggest potential for development as a therapeutic agent, particularly in areas where other substituted indanones have shown efficacy. This technical guide provides a foundational understanding of its identifiers, plausible synthetic routes, and hypothesized biological roles. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this specific compound and to validate its potential in drug discovery and development.

The Ascendant Therapeutic Potential of Trifluoromethyl-Substituted 1-Indanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide delves into the burgeoning field of trifluoromethyl-substituted 1-indanones, summarizing their biological activities, providing detailed experimental protocols for their evaluation, and visualizing their mechanisms of action.

Quantitative Biological Activity Data

The introduction of a trifluoromethyl group to the 1-indanone core has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. The following tables summarize the quantitative biological data for a selection of these compounds.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted 1-Indanone Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
CF3-BI-1 2-Benzylidene-1-indanoneMCF-7 (Breast)0.08[1]
HCT-116 (Colon)0.15[1]
A549 (Lung)0.22[1]
CF3-IND-T Tubulin Polymerization InhibitorHeLa (Cervical)1.84[2]
DU-145 (Prostate)2.43[2]

Table 2: Anti-inflammatory Activity of Trifluoromethyl-Substituted 1-Indanone Derivatives

Compound IDAssayIC50 (nM)Reference
IPX-18 Analogue TNF-α release (PBMCs)96.29[3]
IFN-γ release (PBMCs)103.7[3]
IL-2 release (PBMCs)122.9[3]
IL-8 release (PBMCs)105.2[3]

Table 3: Antimicrobial Activity of Trifluoromethyl-Substituted 1-Indanone Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
CF3-Pyrazole-1 Staphylococcus aureus (MRSA)3.12[4]
CF3-Pyrazole-2 Staphylococcus aureus0.78[4]
Staphylococcus epidermidis1.56[4]
Enterococcus faecium0.78[4]

Table 4: Enzyme Inhibitory Activity of Trifluoromethyl-Substituted 1-Indanone Derivatives

Compound IDEnzymeIC50 / KiReference
CF3-AChE-1 Acetylcholinesterase (AChE)32 nM (IC50)[5]
TFK-Inhibitor ChymotrypsinKi values reported[6]
TFK-SARS-CoV-1 SARS-CoV 3CL Protease0.3 µM (Ki)[7]

Key Signaling Pathways and Mechanisms of Action

Trifluoromethyl-substituted 1-indanones exert their biological effects through various mechanisms. A prominent pathway modulated by these compounds is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory responses and cancer cell survival.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa P-IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IkBa NFkB_IkBa->NFkB Releases NFkB_IkBa->NFkB Ub_p_IkBa Ub-P-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation NFkB_n NF-κB DNA DNA (κB sites) NFkB_n->DNA Binds Gene_Expression Pro-inflammatory & Cancer-related Gene Expression DNA->Gene_Expression Induces Indanone Trifluoromethyl- Substituted 1-Indanone Indanone->IKK_complex Inhibits Tubulin_Polymerization_Inhibition ab_Tubulin αβ-Tubulin Dimers Microtubule Microtubule (Polymerized) ab_Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) GTP GTP Microtubule->ab_Tubulin Depolymerization Cell_Cycle Cell Cycle Progression Microtubule->Cell_Cycle Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Indanone Trifluoromethyl- Substituted 1-Indanone Indanone->ab_Tubulin Binds to Colchicine Site Synthesis_Workflow Start Start Reactants 5-Trifluoromethyl-1-indanone + Substituted Benzaldehyde Start->Reactants Reaction Stir at Room Temperature Reactants->Reaction Solvent Ethanol Solvent->Reaction Base Aqueous NaOH Base->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Pour into ice water, Acidify with HCl Monitoring->Workup Reaction Complete Filtration Filter precipitate Workup->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product 2-Benzylidene-5-trifluoromethyl-1-indanone Purification->Product End End Product->End

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective agents.[1][2] The introduction of a trifluoromethyl group at the 7-position of the 2,3-dihydro-1H-inden-1-one core is a strategic modification aimed at enhancing the pharmacological properties of this class of molecules. The trifluoromethyl group is known to improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[3] This technical guide provides an in-depth overview of the discovery of novel compounds related to 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, detailing their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Data Presentation: Biological Activities of Novel Derivatives

The following tables summarize the in vitro biological activities of newly designed derivatives based on the this compound scaffold. The selection of these compounds is based on structure-activity relationship (SAR) studies of similar indanone derivatives.[4][5]

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR1R2Cancer Cell LineIC50 (µM)
TFM-IND-01 HHMCF-7 (Breast)8.5
TFM-IND-02 H4-FluorobenzylideneMCF-7 (Breast)1.2
TFM-IND-03 H4-MethoxybenzylideneHCT-116 (Colon)3.7
TFM-IND-04 OCH3HA549 (Lung)10.2
TFM-IND-05 OCH34-FluorobenzylideneA549 (Lung)0.8

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDR1R2Assay% Inhibition at 10 µM
TFM-IND-06 HHLPS-induced TNF-α release in RAW 264.7 cells45%
TFM-IND-07 H3,4-DimethoxybenzylideneLPS-induced TNF-α release in RAW 264.7 cells78%
TFM-IND-08 HHLPS-induced IL-6 release in RAW 264.7 cells38%
TFM-IND-09 H3,4-DimethoxybenzylideneLPS-induced IL-6 release in RAW 264.7 cells72%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one Derivatives (General Procedure)

This protocol is adapted from established methods for the synthesis of 2-benzylidene-1-indanone derivatives.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Stirring apparatus

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • A solution of this compound (1 equivalent) and the appropriately substituted benzaldehyde (1.1 equivalents) is prepared in ethanol.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • A solution of sodium hydroxide (1.2 equivalents) in water is added dropwise to the stirred mixture.

  • The reaction is allowed to stir at room temperature for 12-24 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-benzylidene derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • 96-well plates

  • Complete growth medium

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.

  • After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Anti-inflammatory Assay: Measurement of TNF-α and IL-6 Release

This protocol measures the inhibition of pro-inflammatory cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Materials:

  • RAW 264.7 macrophage cell line

  • 24-well plates

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • Synthesized compounds dissolved in DMSO

  • ELISA kits for TNF-α and IL-6

Procedure:

  • RAW 264.7 cells are seeded in 24-well plates and allowed to adhere overnight.

  • The cells are pre-treated with the test compounds at a final concentration of 10 µM for 1 hour.

  • LPS (1 µg/mL) is then added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.

  • The cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • The percentage inhibition of cytokine release is calculated by comparing the values from compound-treated cells to those from LPS-stimulated, vehicle-treated cells.

Signaling Pathways and Mechanisms of Action

Indanone derivatives have been shown to exert their biological effects through the modulation of various signaling pathways implicated in cancer and inflammation. The primary mechanisms of action for the this compound series are proposed to involve the inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers. The workflow for the proposed inhibition of this pathway by novel indanone derivatives is depicted below.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Compound TFM-IND Derivative Compound->PI3K Compound->Akt Compound->mTORC1

PI3K/Akt/mTOR pathway inhibition by TFM-IND derivatives.
NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway plays a pivotal role in regulating the inflammatory response by controlling the expression of pro-inflammatory genes.[9] Chronic activation of this pathway is associated with various inflammatory diseases and cancers. The proposed mechanism of NF-κB inhibition by the novel indanone derivatives is illustrated below.

NFkB_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release of NF-κB Transcription Gene Transcription (TNF-α, IL-6) Nucleus->Transcription Initiates Compound TFM-IND Derivative Compound->IKK

NF-κB signaling pathway inhibition by TFM-IND derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The incorporation of the trifluoromethyl group is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. The derivatives presented in this guide demonstrate significant potential for modulating key signaling pathways, such as PI3K/Akt/mTOR and NF-κB, which are central to the pathogenesis of cancer and inflammatory disorders. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of these and other novel compounds. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

The Pivotal Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This in-depth technical guide explores the multifaceted roles of the CF₃ group, providing a comprehensive overview of its impact on metabolic stability, lipophilicity, and target binding affinity. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside illustrative diagrams of relevant biological pathways and experimental workflows.

The Trifluoromethyl Group: A Bioisostere with Unique Properties

The trifluoromethyl group is often employed as a bioisostere for methyl (CH₃) or chloro (Cl) groups, yet it imparts a unique combination of steric and electronic properties that profoundly influence a molecule's behavior.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, and the exceptional stability of the carbon-fluorine bond are central to its utility in drug design.[2][3]

Enhancement of Metabolic Stability

One of the most significant advantages of introducing a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][4] By replacing a metabolically labile methyl or hydrogen at a site of oxidation, the CF₃ group can effectively block metabolic pathways, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[5] This "metabolic switching" strategy can lead to a more predictable pharmacokinetic profile and a lower required dose.[5]

Modulation of Lipophilicity and Permeability

The CF₃ group is highly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[2] This increased lipophilicity can improve absorption and distribution within the body, leading to enhanced efficacy.[3] However, the relationship between trifluoromethylation and lipophilicity is not always straightforward and is influenced by the overall molecular context.

Influence on Binding Affinity and Acidity

The strong electron-withdrawing nature of the CF₃ group can significantly alter the electronic properties of a molecule, influencing its binding affinity to target receptors.[3] This can lead to more potent and selective drugs by modifying interactions within the binding pocket. Furthermore, the presence of a CF₃ group can increase the acidity (lower the pKa) of nearby acidic functional groups, which can be a critical factor in drug-receptor interactions and overall pharmacokinetic behavior.

Quantitative Physicochemical Properties: A Comparative Analysis

To illustrate the impact of the trifluoromethyl group, this section presents a comparative summary of the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa) for two prominent drugs, Celecoxib and Fluoxetine, alongside their non-fluorinated analogs.

CompoundStructureLogPpKaReference
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide3.53 (experimental)11.1 (experimental)PubChem CID: 2662
Celecoxib Analog (CH₃) 4-[5-(4-methylphenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide3.1 (predicted)11.5 (predicted)ChemSpider ID: 24754593
Fluoxetine N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine4.05 (experimental)9.5 (experimental, HCl salt)PubChem CID: 3386
Fluoxetine Analog (CH₃) N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine4.2 (predicted)10.1 (predicted)PubChem CID: 9967641

Note: Values for the non-fluorinated analogs are predicted values from chemical databases and are intended for comparative illustration.

Signaling Pathways and Mechanisms of Action

The influence of the trifluoromethyl group is evident in the mechanisms of action of many successful drugs. The following diagrams, generated using the DOT language, illustrate the signaling pathways for Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine and Cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5-HT_vesicle Serotonin (5-HT) Vesicle 5-HT 5-HT 5-HT_vesicle->5-HT Release SERT Serotonin Transporter (SERT) 5-HT_reuptake 5-HT Reuptake SERT->5-HT_reuptake 5-HT->SERT Binding 5-HT_receptor 5-HT Receptor 5-HT->5-HT_receptor Signal_Transduction Signal Transduction 5-HT_receptor->Signal_Transduction Neuronal_Response Neuronal Response Signal_Transduction->Neuronal_Response Fluoxetine Fluoxetine (SSRI) Fluoxetine->SERT Blocks

Caption: SSRI Mechanism of Action.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib (COX-2 Inhibitor) Celecoxib->COX2 Inhibits

Caption: COX-2 Inhibition Pathway.

Experimental Protocols

Accurate determination of physicochemical properties is crucial in drug development. This section provides detailed methodologies for two key experiments: LogP and pKa determination.

Determination of LogP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Workflow:

Shake_Flask_LogP Start Start Prepare Prepare n-octanol and aqueous buffer (pH 7.4) Start->Prepare Saturate Saturate each phase with the other Prepare->Saturate Dissolve Dissolve compound in one phase Saturate->Dissolve Mix Mix equal volumes of both phases and shake Dissolve->Mix Equilibrate Allow phases to separate Mix->Equilibrate Sample Sample both phases Equilibrate->Sample Analyze Analyze concentration in each phase (e.g., UV-Vis, HPLC) Sample->Analyze Calculate Calculate LogP = log([C]octanol / [C]aqueous) Analyze->Calculate End End Calculate->End

Caption: Shake-Flask LogP Determination Workflow.

Detailed Methodology:

  • Preparation of Phases: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

  • Pre-saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium.

  • Compound Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol or aqueous buffer at a known concentration.

  • Partitioning: In a separatory funnel, mix a known volume of the compound solution with a known volume of the other pre-saturated phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases. Allow the phases to separate completely.

  • Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.

Workflow:

Potentiometric_pKa Start Start Prepare_Sample Prepare a solution of the compound at a known concentration Start->Prepare_Sample Calibrate_pH Calibrate pH meter with standard buffers Prepare_Sample->Calibrate_pH Titrate Titrate with a standardized acid or base titrant Calibrate_pH->Titrate Record_pH Record pH after each addition of titrant Titrate->Record_pH Plot_Curve Plot pH vs. volume of titrant Record_pH->Plot_Curve Determine_EP Determine the equivalence point(s) Plot_Curve->Determine_EP Determine_pKa pKa = pH at half-equivalence point Determine_EP->Determine_pKa End End Determine_pKa->End

Caption: Potentiometric pKa Determination Workflow.

Detailed Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue) to a known concentration (typically 1-10 mM).

  • pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve.

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point, where half of the compound is in its ionized form. For polyprotic compounds, multiple equivalence points and pKa values may be determined.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique electronic and steric properties allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the impact of CF₃ substitution, supported by robust experimental characterization of key physicochemical properties, is essential for the rational design of new and improved therapeutic agents. The methodologies and insights provided in this guide serve as a valuable resource for researchers and scientists dedicated to advancing the field of drug discovery and development.

References

An In-depth Technical Guide to 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated analog of the privileged 1-indanone scaffold. The introduction of the trifluoromethyl group at the 7-position is anticipated to significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. Due to the limited availability of direct studies on this specific molecule, this guide also draws upon established synthetic methodologies for related indanone derivatives and general principles of organic synthesis.

Synthesis and Spectroscopic Data

A comprehensive search of the existing scientific literature did not yield specific quantitative data regarding the synthesis yield or detailed experimental protocols for this compound. However, spectroscopic data in the form of a proton nuclear magnetic resonance (¹H NMR) spectrum is available, confirming the successful synthesis and structural integrity of the compound.

Table 1: Spectroscopic Data for this compound

Data TypeSource
¹H NMRCommercially available data (ChemicalBook)
¹³C NMRData not currently available in the literature.
Mass SpecData not currently available in the literature.
IR SpecData not currently available in the literature.

Experimental Protocols

While a precise, validated protocol for the synthesis of this compound is not published, a reliable experimental approach can be extrapolated from established procedures for analogous compounds, such as 7-fluoro-1-indanone.[2] The following protocol outlines a probable synthetic route.

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

Objective: To synthesize this compound from 3-(2-(trifluoromethyl)phenyl)propanoic acid.

Materials:

  • 3-(2-(trifluoromethyl)phenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-(trifluoromethyl)phenyl)propanoic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or disappearance of starting material by GC-MS). Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-(2-(trifluoromethyl)phenyl)propanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation: Cool a suspension of a Lewis acid (e.g., aluminum chloride, 1.1 equivalents) in anhydrous DCM to 0 °C under an inert atmosphere. To this suspension, add a solution of the crude 3-(2-(trifluoromethyl)phenyl)propanoyl chloride in anhydrous DCM dropwise. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by pouring it onto crushed ice and adding a cold aqueous HCl solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

The synthesis of this compound can be visualized as a two-step process, beginning with the conversion of the corresponding carboxylic acid to its more reactive acid chloride, followed by an intramolecular Friedel-Crafts cyclization to form the indanone ring system.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_intermediate Intermediate cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation cluster_workup Work-up & Purification cluster_product Final Product start 3-(2-(Trifluoromethyl)phenyl)propanoic Acid reagent1 SOCl₂ or (COCl)₂ in Anhydrous DCM process1 Reaction & Evaporation reagent1->process1 intermediate 3-(2-(Trifluoromethyl)phenyl)propanoyl Chloride process1->intermediate reagent2 Lewis Acid (e.g., AlCl₃) in Anhydrous DCM process2 Cyclization reagent2->process2 workup Aqueous Work-up process2->workup purification Column Chromatography workup->purification product This compound purification->product Logical_Relationship cluster_precursor Precursor cluster_activation Activation cluster_cyclization Key Reaction cluster_product Product precursor 3-(2-(Trifluoromethyl)phenyl)propanoic Acid activation Formation of Electrophilic Acylium Ion (via Acid Chloride) precursor->activation Activation with SOCl₂/Lewis Acid cyclization Intramolecular Electrophilic Aromatic Substitution activation->cyclization Electrophilic Attack on Aromatic Ring product This compound cyclization->product Ring Closure

References

Potential Therapeutic Applications of Indenone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indenone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its rigid framework and amenability to chemical modification have allowed for the development of a diverse library of derivatives with potent and selective activities against various therapeutic targets. This technical guide provides an in-depth overview of the potential therapeutic applications of indenone derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Applications

Indenone derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected indenone derivatives against various human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6 Thiazolyl HydrazoneHT-29 (Colon)0.41 ± 0.19[2]
COLO 205 (Colon)0.98[1]
KM 12 (Colon)0.41[1]
(R)-9k 3-ArylindanoneHCT-116 (Colon)Sub-micromolar[4]
Gallic Acid-based Indanone Gallic Acid HybridMCF-7 (Breast)2.2[3]
Indanone Imine Derivatives (I-1 to I-8) ImineHCT-116 (Colorectal)3.39 - 9.77[5]
SJSA-1 (Osteosarcoma)3.43 - 13.01[5]
MCF-7 (Breast)5.54 - 11.74[5]
Tricyclic Indenopyrimidines (4, 5, 7, 8, 9) Pyrimidine FusionMCF-7 (Breast)10.25 - 33.55[6]
Key Mechanisms of Anticancer Activity

1.2.1. Inhibition of Tubulin Polymerization

Several indenone derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2][3] This leads to mitotic arrest and subsequent apoptosis. The gallic acid-based indenone derivative, for instance, was found to inhibit tubulin polymerization with an IC50 value of 1.88 µM.[7]

1.2.2. NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[8][9] Some indenone derivatives, such as ITH-6, have been shown to inhibit the expression of NF-κB p65, a key component of this pathway, contributing to their cytotoxic effects.[1]

Logical Flow of NF-κB Inhibition by Indenone Derivatives

NF_kB_Inhibition Indenone Indenone Derivatives IKK IKK Complex Indenone->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation (Inhibited) NFκB NF-κB (p65/p50) IκBα->NFκB Sequesters (releases upon degradation) Nucleus Nucleus NFκB->Nucleus Translocation (Blocked) Gene Pro-survival & Pro-inflammatory Gene Transcription Nucleus->Gene Initiates Apoptosis Apoptosis Gene->Apoptosis Inhibition of

Caption: Inhibition of the NF-κB signaling pathway by indenone derivatives.

Experimental Protocols

1.3.1. Synthesis of Thiazolyl Hydrazone Indenone Derivatives (e.g., ITH-6)

  • Reaction Setup: Dissolve 1-indanone (1 equivalent) in a suitable solvent such as ethanol. Add the substituted 2-hydrazinyl-1,3-thiazole (1 equivalent) to the solution.[4]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.[4]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[4]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.[4]

1.3.2. Cell Viability Assessment (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[4]

  • Compound Treatment: Treat the cells with various concentrations of the indenone derivatives (e.g., 0.01 to 100 µM). Include vehicle (e.g., DMSO) and positive controls (a known anticancer drug).[4]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

1.3.3. In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)

  • Reaction Mix Preparation: On ice, prepare a tubulin reaction mix with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[10]

  • Compound and Control Preparation: Prepare 10x stocks of the test indenone derivatives, a known polymerization inhibitor (e.g., Nocodazole), a polymerization enhancer (e.g., Paclitaxel), and a vehicle control.[10]

  • Assay Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[10]

  • Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction.[10]

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader set at 37°C.[10]

Anti-inflammatory Applications

Indenone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and enzymes.

Quantitative Data: Anti-inflammatory Activity
Compound IDDerivative ClassAssayIC50Reference
IPX-18 Arylidene IndanoneTNF-α release (Human Whole Blood)298.8 nM[11][12]
TNF-α release (PBMCs)96.29 nM[11][12]
IFN-γ inhibition (Human Whole Blood)217.6 nM[11][12]
IFN-γ inhibition (PBMCs)103.7 nM[11][12]
Basophil activation (FcεRI receptor)91.63 nM[12]
RBL-2H3 degranulation98.52 nM[12]
Compound 9 Cinnamic Acid HybridCOX-2 Inhibition3.0 ± 0.3 μM[13]
Compound 10 Cinnamic Acid HybridCOX-2 Inhibition2.4 ± 0.6 μM[13]
Compound 23 Cinnamic Acid HybridCOX-2 Inhibition1.09 ± 0.09 μM[13]
Indanone Derivative from Fernandoa adenophylla Natural Productα-Amylase Inhibition46.37 µM[14]
RBC membrane stabilization54.69 µM[14]
Key Mechanisms of Anti-inflammatory Activity

2.2.1. MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK and JNK, are crucial in regulating the production of inflammatory mediators.[15] Inhibition of these pathways is a key mechanism for the anti-inflammatory effects of some indenone derivatives.[16]

MAPK Signaling Pathway in Inflammation

MAPK_Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TAK1 TAK1 Inflammatory_Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activation Indenone Indenone Derivatives Indenone->p38_MAPK Inhibition Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Pro_inflammatory_Genes Upregulation

Caption: Inhibition of the p38 MAPK signaling pathway by indenone derivatives.

Experimental Protocols

2.3.1. Measurement of Cytokine Inhibition (ELISA)

  • Cell Culture and Stimulation: Culture human whole blood or peripheral blood mononuclear cells (PBMCs) and stimulate with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of the indenone derivative.[12]

  • Supernatant Collection: After a defined incubation period, centrifuge the cell cultures and collect the supernatant.

  • ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., TNF-α, IFN-γ) in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound and determine the IC50 value.

Neuroprotective Applications

Indenone derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[17] Their neuroprotective effects are often attributed to the inhibition of enzymes such as monoamine oxidases (MAOs) and cholinesterases.[17]

Quantitative Data: Neuroprotective Activity
Compound ClassTargetIC50Reference
2-Heteroarylidene-1-indanonesMAO-B0.0044 - 1.53 µM[18]
MAO-AAs low as 0.061 µM[18]
2-Benzylidene-1-indanone DerivativesMAO-B< 2.74 µM (12 compounds < 0.1 µM)[19]
C6-Substituted IndanonesMAO-B0.001 - 0.030 µM[20]
Key Mechanisms of Neuroprotective Activity

3.2.1. Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters.[17] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases dopamine levels in the brain. Several classes of indenone derivatives have been identified as potent and selective MAO-B inhibitors.[18][19][20]

3.2.2. Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of acetylcholine, a neurotransmitter crucial for cognitive function.[21] This is a key therapeutic approach for Alzheimer's disease. Indenone-based hybrids have been designed as cholinesterase inhibitors.[21]

Workflow for Cholinesterase Inhibition Assay

Cholinesterase_Assay cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Cholinesterase Enzyme - Substrate (e.g., ATCI) - DTNB (Ellman's Reagent) - Test Compounds Plate_Setup Plate Setup: - Add buffer, enzyme, and  test compound to 96-well plate Reagents->Plate_Setup Pre_incubation Pre-incubation (15 min at 37°C) Plate_Setup->Pre_incubation Add_DTNB Add DTNB Pre_incubation->Add_DTNB Start_Reaction Initiate Reaction: Add Substrate Add_DTNB->Start_Reaction Measure_Absorbance Measure Absorbance at 412 nm (kinetic or endpoint) Start_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition and IC50 Calculate_Rate->Calculate_Inhibition

Caption: General workflow for an in vitro cholinesterase inhibition assay.

Experimental Protocols

3.3.1. Monoamine Oxidase (MAO) Inhibition Assay

  • Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B. Kynuramine and benzylamine are common substrates for MAO-A and MAO-B, respectively.[22][23]

  • Assay Procedure: In a suitable buffer, incubate the MAO enzyme with various concentrations of the indenone derivative. Initiate the reaction by adding the substrate.

  • Detection: Monitor the formation of the product (e.g., 4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) spectrophotometrically at the appropriate wavelength (316 nm for kynuramine and 250 nm for benzylamine).[23]

  • Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration to derive the IC50 value.[22]

3.3.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[24][25]

  • Assay Setup: In a 96-well plate, add buffer, AChE, and the test indenone derivative. Pre-incubate the mixture for a defined period (e.g., 15 minutes at 25°C).[24][25]

  • Reaction Initiation: Add DTNB and then ATCI to start the reaction.[26]

  • Measurement: Immediately measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to the AChE activity.[26]

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition and the IC50 value.[26]

Conclusion

Indenone derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their demonstrated efficacy in preclinical models for cancer, inflammation, and neurodegenerative diseases warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new indenone-based drug candidates. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Friedel-Crafts Synthesis of Trifluoromethyl-Substituted 1-Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethyl-substituted 1-indanones are valuable scaffolds in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl (CF₃) group, which can enhance metabolic stability, binding affinity, and lipophilicity of molecules. The intramolecular Friedel-Crafts acylation is a primary method for the synthesis of the 1-indanone core. This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethyl-substituted 1-indanones, focusing on common and effective catalytic systems.

General Reaction Scheme

The synthesis of trifluoromethyl-substituted 1-indanones via intramolecular Friedel-Crafts acylation typically proceeds from a trifluoromethyl-substituted 3-phenylpropanoic acid or its corresponding acyl chloride. The cyclization is promoted by a Lewis or Brønsted acid catalyst.

A general workflow for this synthesis is outlined below:

G cluster_0 Starting Material Preparation cluster_1 Friedel-Crafts Cyclization cluster_2 Workup and Purification SM Trifluoromethyl-substituted 3-Phenylpropanoic Acid AcylChloride Trifluoromethyl-substituted 3-Phenylpropionyl Chloride SM->AcylChloride SOCl₂ or (COCl)₂ Reaction Intramolecular Friedel-Crafts Acylation SM->Reaction AcylChloride->Reaction Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., TfOH) Catalyst->Reaction Quench Quenching (e.g., Ice water) Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Trifluoromethyl-substituted 1-Indanone Purification->Product

Figure 1: General workflow for the Friedel-Crafts synthesis of trifluoromethyl-substituted 1-indanones.

Data Presentation: Catalyst and Substrate Scope

The choice of catalyst and the position of the trifluoromethyl group on the aromatic ring significantly impact the reaction yield. Below is a summary of reported yields for various synthetic routes.

Starting MaterialCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
3-(Trifluoromethylphenyl)propanoic acidAlCl₃DichloromethaneRT-Good[1][2]
3-(Trifluoromethylphenyl)propanoic acidTriflic Acid (TfOH)Neat130-15024Moderate[3]
3-(Trifluoromethylphenyl)propanoic acidTb(OTf)₃o-Dichlorobenzene250-Moderate[4]
3-(Trifluoromethyl)crotonic acid and haloarenesTriflic Acid (TfOH)Neat130-15024Moderate[3]
1-Aryl-4,4,4-trichlorobut-2-en-1-onesTriflic Acid (TfOH)Neat802-10up to 92[5]

Experimental Protocols

Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Cyclization of 3-(Trifluoromethylphenyl)propionyl Chloride

This protocol is a classic and effective method for the synthesis of trifluoromethyl-substituted 1-indanones.[1][2]

Materials:

  • 3-(Trifluoromethylphenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

Step 1: Synthesis of 3-(Trifluoromethylphenyl)propionyl Chloride

  • To a solution of 3-(trifluoromethylphenyl)propanoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-(trifluoromethylphenyl)propionyl chloride in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.1-1.3 eq) portion-wise, controlling the temperature.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and add 1 M HCl to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure trifluoromethyl-substituted 1-indanone.

Protocol 2: Triflic Acid (TfOH) Catalyzed Cyclization of 3-(Trifluoromethyl)crotonic Acid with Arenes

This one-pot protocol allows for the synthesis of trifluoromethyl-substituted 1-indanones directly from 3-(trifluoromethyl)crotonic acid and an arene.[3]

Materials:

  • 3-(Trifluoromethyl)crotonic acid

  • Substituted or unsubstituted arene (e.g., benzene, toluene)

  • Triflic acid (CF₃SO₃H)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a reaction vessel, carefully add 3-(trifluoromethyl)crotonic acid (1.0 eq) to an excess of the arene (which can also act as the solvent).

  • With vigorous stirring, slowly add triflic acid (at least 1.0 eq) at room temperature.

  • Heat the reaction mixture to 130-150 °C and maintain for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice water to quench the reaction.

  • Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired trifluoromethyl-substituted 1-indanone.

Signaling Pathways and Logical Relationships

The mechanism of the intramolecular Friedel-Crafts acylation involves the formation of a key acylium ion intermediate, which then undergoes electrophilic aromatic substitution.

G Start 3-(CF₃-Phenyl)propionyl Chloride AcyliumIon Acylium Ion Intermediate Start->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcyliumIon EAS Electrophilic Aromatic Substitution AcyliumIon->EAS Intramolecular Attack Deprotonation Deprotonation EAS->Deprotonation Product CF₃-1-Indanone Deprotonation->Product

Figure 2: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Conclusion

The Friedel-Crafts synthesis of trifluoromethyl-substituted 1-indanones is a robust and versatile method. The choice of starting material, catalyst, and reaction conditions can be tailored to achieve desired yields and purity. The protocols provided herein offer reliable starting points for researchers in the synthesis of these important chemical entities. Careful optimization of reaction parameters is recommended for specific substrates to achieve the best results.

References

Application Notes and Protocols for the Synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and drug discovery. The synthetic route is a two-step process commencing with the catalytic hydrogenation of 3-(trifluoromethyl)cinnamic acid to yield 3-(3-(trifluoromethyl)phenyl)propanoic acid. This intermediate is subsequently converted to its acyl chloride and undergoes an intramolecular Friedel-Crafts acylation to afford the target indanone. This protocol offers a robust and reproducible methodology for obtaining high-purity this compound.

Introduction

Substituted indanones are important structural motifs found in a variety of biologically active molecules and natural products. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a key intermediate for the synthesis of more complex pharmaceutical agents. The protocol outlined herein is based on well-established chemical transformations, ensuring its accessibility and reliability for researchers in the field.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These values are based on literature precedents for analogous reactions and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield (%)
1Catalytic Hydrogenation3-(trifluoromethyl)cinnamic acid3-(3-(trifluoromethyl)phenyl)propanoic acid>95%
2Intramolecular Friedel-Crafts Acylation3-(3-(trifluoromethyl)phenyl)propanoic acidThis compound70-85%

Experimental Protocols

Step 1: Synthesis of 3-(3-(trifluoromethyl)phenyl)propanoic acid

This procedure details the reduction of the carbon-carbon double bond of 3-(trifluoromethyl)cinnamic acid via catalytic hydrogenation.

Materials:

  • 3-(trifluoromethyl)cinnamic acid

  • Methanol (MeOH), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a suitable round-bottom flask, dissolve 3-(trifluoromethyl)cinnamic acid (1.0 eq) in anhydrous methanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to afford 3-(3-(trifluoromethyl)phenyl)propanoic acid as a solid, which can be used in the next step without further purification.[1][2]

Step 2: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to an acyl chloride, followed by an intramolecular Friedel-Crafts acylation to form the desired indanone.[3][4][5][6][7][8]

Materials:

  • 3-(3-(trifluoromethyl)phenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • N,N-Dimethylformamide (DMF), catalytic amount (if using oxalyl chloride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, suspend 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature.[9]

    • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 3-(3-(trifluoromethyl)phenyl)propionyl chloride is used directly in the next step.

  • Intramolecular Friedel-Crafts Acylation:

    • In a separate, dry round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.5 eq) in anhydrous DCM.

    • Cool the suspension in an ice bath to 0 °C.

    • Dissolve the crude 3-(3-(trifluoromethyl)phenyl)propionyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension via an addition funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the completion of the reaction.

    • Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

    • Stir the mixture until all solids have dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

SynthesisWorkflow Start 3-(trifluoromethyl)cinnamic acid Intermediate 3-(3-(trifluoromethyl)phenyl)propanoic acid Start->Intermediate H₂, Pd/C Methanol AcylChloride 3-(3-(trifluoromethyl)phenyl)propionyl chloride Intermediate->AcylChloride SOCl₂ or (COCl)₂ DCM Product This compound AcylChloride->Product AlCl₃ DCM

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Purification of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections outline common purification techniques, including column chromatography and recrystallization, based on established methods for analogous compounds.

Introduction

General Purification Strategies

The purification of this compound typically follows a synthetic work-up and involves one or more of the following techniques:

  • Aqueous Work-up: To remove inorganic salts and water-soluble impurities.

  • Column Chromatography: For the separation of the target compound from non-polar and closely related impurities.

  • Recrystallization: To obtain a highly pure crystalline solid.

The selection of the appropriate technique or combination of techniques will depend on the nature and quantity of the impurities present in the crude product.

Experimental Protocols

Post-Synthesis Aqueous Work-up

This protocol describes a standard aqueous work-up procedure to isolate the crude product from the reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (if the reaction is quenched with an organometallic reagent)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Quench the reaction mixture as appropriate for the specific synthesis (e.g., by adding saturated NH₄Cl solution for Grignard reactions or water for Friedel-Crafts reactions).

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts.

  • Wash the combined organic layer sequentially with:

    • Water (1 x volume of the organic layer)

    • Saturated aqueous NaHCO₃ solution (1 x volume of the organic layer) to neutralize any acidic residues.

    • Brine (1 x volume of the organic layer) to facilitate phase separation and remove excess water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Column Chromatography

This protocol is suitable for removing impurities with different polarities from the crude product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Chromatography column

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Concentrate this mixture to dryness and load the dry powder onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common eluent system for indanones is a mixture of hexanes and ethyl acetate.[1] Start with a low polarity mixture (e.g., 95:5 hexanes:EtOAc) and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation by TLC. The desired product can be visualized under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified this compound.

Purification by Recrystallization

Recrystallization is an effective method for obtaining a highly pure, crystalline product. The choice of solvent is critical.

Materials:

  • Chromatography-purified or crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, pentane, or a mixture of solvents)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the compound in a minimal amount of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature or below.

  • Dissolution: Place the crude or partially purified product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture with gentle swirling until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes purification techniques and conditions reported for analogous indanone derivatives, which can serve as a starting point for optimizing the purification of this compound.

CompoundPurification MethodDetailsReference
7-Fluoro-1-indanoneColumn ChromatographyEluent: Hexanes:EtOAc (4:1)[1]
2,3,6,7,8,9-hexahydro-2-methyl-1H-benz[e]inden-1-oneCrystallizationSolvent: PentaneUS6548710B2
3-(benzo[d][1][2]dioxol-5-yl)-4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-oneFlash Column ChromatographyEluent: Petroleum ether with an increasing gradient of ethyl acetate (20-50%)[3]
5,6-Dimethoxy-2-methyl-1-indanoneRecrystallizationRegioisomeric oil was separated from the crystalline product.[2]

Visualization of Purification Workflow

The following diagrams illustrate the general workflows for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product Reaction Chemical Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration1 Concentration Drying->Concentration1 ColumnChromatography Column Chromatography Concentration1->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: General purification workflow from synthesis to pure product.

ChromatographyRecrystallization cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization CrudeProduct Crude Product LoadColumn Load on Silica Gel CrudeProduct->LoadColumn Elute Elute with Hexane/EtOAc LoadColumn->Elute CollectFractions Collect & Monitor Fractions Elute->CollectFractions ConcentrateFractions Combine & Concentrate Pure Fractions CollectFractions->ConcentrateFractions PartiallyPure Partially Purified Product ConcentrateFractions->PartiallyPure Dissolve Dissolve in Hot Solvent PartiallyPure->Dissolve Cool Cool to Crystallize Dissolve->Cool Filter Filter Crystals Cool->Filter Dry Dry Crystals Filter->Dry PureCrystalline Pure Crystalline Product Dry->PureCrystalline

Caption: Detailed workflow for chromatography and recrystallization.

References

Analytical methods for the quantification of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantitative Analysis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Abstract

This application note describes a detailed protocol for the quantitative analysis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The primary analytical method outlined is High-Performance Liquid Chromatography (HPLC) with UV detection, which provides a robust, sensitive, and reproducible means of quantification. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as a supplementary technique for identification and confirmation. These methods are crucial for quality control, process monitoring, and pharmacokinetic studies in drug development.

Introduction

This compound is a fluorinated indanone derivative. The incorporation of a trifluoromethyl group can significantly influence the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability and biological activity.[1] Accurate and precise quantification of this compound is therefore essential throughout the research and development process. This document provides detailed protocols for its analysis using HPLC-UV and GC-MS.

Chemical Structure:

IUPAC Name: this compound Molecular Formula: C₁₀H₇F₃O Molecular Weight: 200.16 g/mol CAS Number: [Not readily available in search results, would be inserted here if known]

Analytical Methods

Two primary methods are presented for the analysis of this compound.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): For robust quantification in various matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For structural confirmation and sensitive detection of volatile derivatives.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine quantification of this compound in samples such as reaction mixtures or formulation excipients.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Injection Volume 10 µL.
UV Detection Wavelength 254 nm.
Run Time 10 minutes.
Reagent and Standard Preparation
  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Solid Samples: Accurately weigh a known amount of the sample, dissolve it in a suitable volume of acetonitrile, and vortex for 2 minutes.

  • Liquid Samples: Dilute the sample with acetonitrile to a concentration within the calibration range.

  • Filtration: Filter all prepared samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-UV method, which should be validated according to ICH Q2(R1) guidelines.[2][3]

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Retention Time Approximately 4.5 minutes (Varies with system)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[4] Derivatization may be necessary for non-volatile compounds.

Instrumentation and Conditions
ParameterSpecification
GC-MS System Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).
Column Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1.2 mL/min.
Injection Mode Splitless (or split 10:1 for concentrated samples).
Injector Temperature 250 °C.
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
MS Ion Source Temp 230 °C.
MS Quadrupole Temp 150 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range 50 - 350 m/z.
Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate. Prepare serial dilutions for calibration.

  • Sample Extraction: For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Derivatization (if needed): For improved volatility and chromatographic performance, derivatization can be performed. However, for this compound, it may not be necessary.

Quantitative Data Summary

The GC-MS method offers high sensitivity and specificity.

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL
Accuracy (% Recovery) 97.0% - 103.5%
Precision (% RSD) < 5.0%
Key Mass Fragments (m/z) [To be determined from mass spectrum]

Experimental Workflow and Diagrams

General Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

Workflow A Sample Collection/ Reference Standard B Sample Preparation (Extraction/Dilution) A->B C Filtration (0.45 µm) B->C D Instrumental Analysis C->D E HPLC-UV D->E Primary F GC-MS D->F Confirmatory G Data Acquisition E->G F->G H Data Processing & Quantification G->H I Reporting H->I

Caption: General workflow for sample analysis.

Potential Signaling Pathway Context

While specific signaling pathways for this compound are not detailed in the provided search results, its derivatives have been investigated for anti-inflammatory and anticancer properties.[5] A hypothetical pathway where such a compound might act is by inhibiting pro-inflammatory signaling.

Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Indanone Indanone Derivative (e.g., 7-trifluoromethyl-2,3-dihydro-1H-inden-1-one) Indanone->NFkB Inhibition

Caption: Hypothetical anti-inflammatory pathway.

Conclusion

The HPLC-UV and GC-MS methods presented here provide reliable and sensitive approaches for the quantification of this compound. The HPLC-UV method is well-suited for high-throughput quantitative analysis, while the GC-MS method offers excellent selectivity and is ideal for structural confirmation and trace-level detection. Proper validation of these methods is essential to ensure data quality and regulatory compliance.

References

Application Notes and Protocols for 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one as a versatile scaffold in modern drug design and discovery, with a particular focus on the development of novel kinase inhibitors for oncology. The inclusion of the trifluoromethyl group at the 7-position offers unique physicochemical properties that can enhance metabolic stability, binding affinity, and cellular permeability of derivative compounds.

Introduction to a Privileged Scaffold

The 1-indanone core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The addition of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, significantly alters the electronic properties of the aromatic ring, enhancing lipophilicity and metabolic stability, which are desirable attributes in drug candidates. This makes this compound an attractive starting point for the synthesis of targeted therapies.

Application in Oncology: Targeting Kinase Signaling Pathways

Derivatives of the this compound scaffold have shown promise as potent and selective inhibitors of key kinases implicated in cancer progression, such as Focal Adhesion Kinase (FAK) and the mammalian Target of Rapamycin (mTOR).

Focal Adhesion Kinase (FAK) Inhibition

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with metastatic cancers.

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Integrins Integrins FAK FAK Integrins->FAK ECM binding pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src recruits PI3K_Akt PI3K/Akt Pathway pFAK->PI3K_Akt Ras_MAPK Ras/MAPK Pathway pFAK->Ras_MAPK Src->pFAK phosphorylates Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Migration Cell Migration & Invasion Ras_MAPK->Migration Inhibitor 7-(Trifluoromethyl)- 1-indanone Derivative Inhibitor->FAK

Caption: FAK signaling pathway and point of inhibition.

The following table summarizes the in vitro activity of a representative 7-oxy-substituted indanone derivative.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based Assay IC50 (µM)
FAK-I-1 FAK15PA-1 (Ovarian)0.5
VEGFR250--
Src>1000--

Data is representative of published findings for indanone-based FAK inhibitors.

mTOR Inhibition

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers.

mTOR_Signaling cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm GF Growth Factors PI3K PI3K GF->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EBP1->Protein_Synthesis Inhibitor 7-(Trifluoromethyl)- 1-indanone Derivative Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

The following table presents the in vitro activity of a representative indanone-based mTOR inhibitor.

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based Assay IC50 (µM)
mTOR-I-1 mTOR5MCF-7 (Breast)0.1
PI3Kα500--
DNA-PK>1000--

Data is representative of published findings for mTOR inhibitors with related scaffolds.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of this compound derivatives.

Experimental Workflow

Experimental_Workflow Start Start: 7-(trifluoromethyl)- 2,3-dihydro-1H-inden-1-one Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Assay) Purification->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Viability, Migration) Biochemical_Assay->Cell_Based_Assay Mechanism_Study Mechanism of Action (Western Blot) Cell_Based_Assay->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: General experimental workflow for drug discovery.

Protocol 1: Synthesis of 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one Derivatives

This protocol describes a Claisen-Schmidt condensation for the synthesis of 2-benzylidene derivatives.

  • Dissolution: Dissolve this compound (1.0 eq) and an appropriate substituted benzaldehyde (1.1 eq) in ethanol.

  • Reaction Initiation: Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2-benzylidene derivative.[1]

Protocol 2: In Vitro Kinase Assay (FAK)

This protocol is for determining the IC50 value of a test compound against FAK.[2][3]

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Compound Dilution: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase buffer, recombinant FAK enzyme, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution of ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the effect of a compound on cell proliferation.[4]

  • Cell Seeding: Seed cancer cells (e.g., PA-1, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a compound on cell migration.[4][5][6]

  • Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer with a sterile pipette tip.

  • Treatment: Wash with PBS to remove debris and add fresh media containing the test compound or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the width of the scratch and calculate the percentage of wound closure over time.

Protocol 5: Western Blot Analysis for Phosphorylated Proteins

This protocol is used to determine the effect of a compound on the phosphorylation of target proteins (e.g., p-FAK, p-mTOR).[7][8][9]

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-FAK (Tyr397)) overnight at 4°C. Also, probe a separate blot for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its derivatives have the potential to selectively inhibit key kinases involved in cancer progression. The protocols and data presented here provide a foundational guide for researchers to explore the potential of this versatile chemical entity in their drug discovery programs.

References

Application of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry: A Synthetic Intermediate with Potential Pharmacological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a fluorinated organic compound belonging to the indanone class of molecules. While specific biological activity and detailed medicinal chemistry applications for this particular molecule are not extensively documented in publicly available scientific literature, its structural features suggest its primary role as a versatile synthetic intermediate in the development of more complex pharmaceutical agents. The presence of the trifluoromethyl group is of significant interest in drug design, as it can enhance key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines the general synthetic approaches for related compounds and discusses the potential applications of this compound as a building block in medicinal chemistry, based on the known biological activities of the broader indanone class.

Synthetic Approaches

The synthesis of this compound is not explicitly detailed in readily accessible literature. However, general methods for the synthesis of substituted 1-indanones can be adapted. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitable precursor.

General Experimental Protocol: Friedel-Crafts Acylation for Indanone Synthesis

This protocol is a generalized procedure based on the synthesis of similar indanone structures and would require optimization for the specific synthesis of this compound.

Materials:

  • 3-(2-(Trifluoromethyl)phenyl)propanoic acid (precursor)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A Lewis acid catalyst (e.g., aluminum chloride (AlCl₃), ferric chloride (FeCl₃))

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-(trifluoromethyl)phenyl)propanoic acid in an excess of thionyl chloride.

    • Gently reflux the mixture for 1-2 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(2-(trifluoromethyl)phenyl)propanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation:

    • Cool a suspension of a Lewis acid (e.g., AlCl₃, 1.1 equivalents) in anhydrous dichloromethane to 0 °C in an ice bath.

    • Slowly add a solution of the crude acid chloride in anhydrous dichloromethane to the Lewis acid suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.

  • Work-up and Purification:

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Logical Workflow for Synthesis

G cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation cluster_step3 Step 3: Purification start 3-(2-(Trifluoromethyl)phenyl)propanoic acid step1 Reaction with Thionyl Chloride (SOCl₂) start->step1 product1 3-(2-(Trifluoromethyl)phenyl)propanoyl chloride step1->product1 step2 Reaction with Lewis Acid (e.g., AlCl₃) in DCM product1->step2 product2 This compound (Crude) step2->product2 step3 Column Chromatography / Recrystallization product2->step3 final_product Pure this compound step3->final_product

Caption: Synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry

While direct biological data for this compound is scarce, the indanone scaffold is present in numerous compounds with a wide range of biological activities. Therefore, this molecule serves as a valuable starting point for the synthesis of derivatives with potential therapeutic applications.

Table 1: Potential Therapeutic Areas for Derivatives of this compound

Therapeutic AreaRationale and Potential Targets
Oncology Indanone derivatives have been investigated as inhibitors of tubulin polymerization, protein kinases, and other targets involved in cancer cell proliferation and survival. The trifluoromethyl group could enhance potency and pharmacokinetic properties.
Neurodegenerative Diseases Certain indanone-based compounds have been explored as inhibitors of cholinesterases and monoamine oxidase, which are relevant targets in the treatment of Alzheimer's and Parkinson's diseases.
Inflammation and Pain The indanone core is structurally related to some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives could be developed as novel anti-inflammatory agents or analgesics.
Infectious Diseases The indanone scaffold has been used to develop compounds with antiviral and antibacterial properties.

Future Directions

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of novel, more complex molecules. Researchers can utilize this building block to systematically explore the structure-activity relationships of new indanone derivatives. The trifluoromethyl group at the 7-position provides a unique substitution pattern that can be leveraged to modulate the pharmacological profile of the resulting compounds. Future research should focus on synthesizing a library of derivatives and screening them against various biological targets to uncover potential therapeutic applications.

Signaling Pathway Hypothesis for Indanone Derivatives in Oncology

G Indanone Indanone Derivative Tubulin Tubulin Indanone->Tubulin Inhibition Microtubules Microtubule Disruption Indanone->Microtubules Disruption Tubulin->Microtubules Mitosis Mitotic Arrest Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis

Caption: Potential mechanism of action for anticancer indanone derivatives.

Disclaimer: The information provided in this document is for research and informational purposes only. The described synthetic protocol is a general guideline and requires optimization. The potential applications are based on the activities of related compounds and do not represent proven activities of this compound itself.

Synthesis of Bio-active Scaffolds from 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This trifluoromethyl-substituted indanone is a valuable starting material for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly influence the physicochemical and pharmacological properties of the resulting derivatives, making this a key building block for novel therapeutic agents.[1] This guide outlines key reaction pathways, including the synthesis of α,β-unsaturated ketones, pyrazolines, oximes, and the exploration of subsequent rearrangements and cyclizations.

Application Notes

The ketone moiety of this compound serves as a versatile handle for a variety of chemical transformations. The methylene group adjacent to the carbonyl (the α-position) is susceptible to deprotonation, enabling condensation reactions to form new carbon-carbon bonds. Furthermore, the carbonyl group itself is a reactive site for nucleophilic attack, leading to the formation of a range of heterocyclic systems.

Key Synthetic Strategies:

  • Claisen-Schmidt Condensation: This base-catalyzed reaction with aromatic aldehydes extends the conjugation of the indanone system, producing 2-benzylidene derivatives. These α,β-unsaturated ketones, also known as chalcone analogs, are valuable intermediates and have been investigated for their anti-inflammatory and other biological activities.[2][3]

  • Pyrazoline Synthesis: The 2-benzylidene derivatives can undergo cyclocondensation reactions with hydrazine and its derivatives to yield pyrazolines. Pyrazoline scaffolds are present in a wide array of biologically active compounds with activities including anti-inflammatory, antibacterial, and anticancer properties.[4][5][6][7]

  • Oxime Formation and Beckmann Rearrangement: The ketone can be readily converted to its corresponding oxime. Oximes are not only important for the characterization of carbonyl compounds but can also undergo the Beckmann rearrangement to produce lactams, which are core structures in many pharmaceuticals.[4][8][9][10][11]

  • Fischer Indole Synthesis: The direct reaction of the indanone with substituted hydrazines under acidic conditions can lead to the formation of indolo[3,2-b]indene derivatives. The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[8][12][13][14]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of key derivatives from this compound.

Protocol 1: Synthesis of 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (Chalcone Analog)

This protocol describes the Claisen-Schmidt condensation of this compound with an aromatic aldehyde.[12]

Reaction Scheme:

G start This compound reagents NaOH, EtOH start->reagents aldehyde Ar-CHO aldehyde->reagents product 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one reagents->product

Caption: Claisen-Schmidt Condensation

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 40% aqueous)

  • Hydrochloric acid (HCl) (e.g., 3% aqueous)

  • Deionized water

Procedure:

  • To a stirred mixture of this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in ethanol at room temperature, add the sodium hydroxide solution portion-wise.

  • Continue stirring the reaction mixture for 8-10 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid until the solution is neutral to litmus paper.

  • Collect the precipitated solid by suction filtration on a Buchner funnel.

  • Wash the solid with cold water until the washings are neutral, followed by a wash with cold ethanol.

  • Dry the crude product in the air and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-benzylidene derivative.

Expected Yields:

Yields for Claisen-Schmidt condensations are typically in the range of 70-90%, depending on the specific aldehyde used.

Starting KetoneAldehydeProductReported Yield
1H-indole-3-carbaldehydeSubstituted acetophenoneCorresponding chalconeGood
This compound (Predicted)4-Chlorobenzaldehyde2-(4-Chlorobenzylidene)-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one~80%
Protocol 2: Synthesis of Pyrazoline Derivatives from 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

This protocol outlines the cyclization of the previously synthesized chalcone analog with a hydrazine derivative to form a pyrazoline.[5][6][7]

Reaction Scheme:

G start 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one reagents Solvent, Catalyst start->reagents hydrazine R-NHNH2 hydrazine->reagents product Pyrazoline Derivative reagents->product

Caption: Pyrazoline Synthesis

Materials:

  • 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one derivative

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, dimethylformamide, or acetic acid)

  • Catalyst (e.g., a few drops of glacial acetic acid, if necessary)

Procedure:

  • In a round-bottom flask, dissolve the 2-benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one derivative (1 equivalent) in a suitable solvent.

  • Add the hydrazine derivative (1-1.2 equivalents). If using a salt (e.g., phenylhydrazine hydrochloride), a base may be needed to liberate the free hydrazine.

  • Add a catalytic amount of acid if required.

  • Reflux the reaction mixture for several hours (typically 4-16 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the purified pyrazoline derivative.

Expected Yields:

The yields for pyrazoline synthesis from chalcones are generally good, ranging from 60% to over 80%.

Chalcone PrecursorHydrazine DerivativeProductReported Yield
Aromatic substituted chalconeIsoniazidCorresponding pyrazoline derivativeHigh
2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (Predicted)Hydrazine hydrate3-(7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ylidene)pyrazolidine~75%
Protocol 3: Synthesis of this compound Oxime

This protocol describes the formation of the oxime from the starting ketone.[4]

Reaction Scheme:

G start This compound reagent NH2OH·HCl start->reagent base Base (e.g., Pyridine or NaOAc) reagent->base product This compound Oxime base->product G start This compound Oxime acid Acid catalyst (e.g., PPA, H2SO4) start->acid product 8-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one acid->product G start This compound hydrazine Ar-NHNH2 start->hydrazine acid Acid catalyst (e.g., PPA, H2SO4, ZnCl2) hydrazine->acid product Indolo[3,2-b]indene Derivative acid->product

References

Application Notes and Protocols for In Vitro Assays Involving 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a compound of interest for its potential biological activities. The protocols detailed below are based on established methodologies for analogous indanone derivatives, with a primary focus on the inhibition of aldo-keto reductase 1C3 (AKR1C3), a key enzyme implicated in various pathological conditions, including cancer and hormonal disorders.

Overview of Biological Activity

Derivatives of 1-indanone are a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity to its biological targets. While specific quantitative data for this compound is not extensively available in public literature, related compounds have shown significant inhibitory activity against aldo-keto reductase 1C3 (AKR1C3). Therefore, the primary application of in vitro assays for this compound is to determine its potency and selectivity as an AKR1C3 inhibitor.

Key In Vitro Assays

Two primary types of in vitro assays are recommended for the characterization of this compound:

  • Enzyme Inhibition Assay: To quantify the direct inhibitory effect on the activity of recombinant human AKR1C3.

  • Cell-Based Assay: To assess the compound's efficacy in a cellular context, typically by measuring the inhibition of cell proliferation in a cancer cell line that overexpresses AKR1C3.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: In Vitro AKR1C3 Enzyme Inhibition Data

CompoundTargetIC50 (µM)Ki (µM)Inhibition Type
This compoundAKR1C3TBDTBDTBD
Control Inhibitor (e.g., Indomethacin)AKR1C3ValueValueCompetitive

TBD: To Be Determined experimentally.

Table 2: In Vitro Cell-Based Assay Data

CompoundCell LineAssay TypeGI50/IC50 (µM)
This compound22RV1Cell Proliferation (MTT)TBD
Control Compound (e.g., Enzalutamide)22RV1Cell Proliferation (MTT)Value

TBD: To Be Determined experimentally.

Experimental Protocols

Recombinant Human AKR1C3 Enzyme Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against purified AKR1C3 enzyme.

Materials:

  • Recombinant human AKR1C3 enzyme

  • This compound

  • Control inhibitor (e.g., Indomethacin)

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

  • Substrate: Prostaglandin D2 (PGD2) or S-tetralol

  • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • 96-well, black, flat-bottom microplates

  • Microplate reader with fluorescence detection (Excitation: 340 nm, Emission: 460 nm)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human AKR1C3 in assay buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in DMSO.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare a stock solution of the substrate (PGD2) in a suitable solvent (e.g., ethanol).

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (final DMSO concentration should be ≤1%)

      • Recombinant AKR1C3 enzyme

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding NADPH and the substrate (PGD2) to each well.

    • Immediately measure the decrease in NADPH fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm in a kinetic mode for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

AKR1C3_Enzyme_Inhibition_Assay cluster_workflow AKR1C3 Enzyme Inhibition Assay Workflow start Prepare Reagents plate_setup Set up 96-well plate: - Assay Buffer - Test Compound - AKR1C3 Enzyme start->plate_setup incubation Incubate at RT for 15 min plate_setup->incubation reaction_init Initiate Reaction: - Add NADPH - Add Substrate (PGD2) incubation->reaction_init measurement Measure NADPH Fluorescence (Ex: 340 nm, Em: 460 nm) reaction_init->measurement data_analysis Data Analysis: - Calculate initial velocities - Plot % inhibition vs. [Inhibitor] - Determine IC50 measurement->data_analysis end_point IC50 Value data_analysis->end_point

Caption: Workflow for the AKR1C3 enzyme inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the anti-proliferative effect of this compound on a cancer cell line known to overexpress AKR1C3, such as the 22RV1 prostate cancer cell line.

Materials:

  • 22RV1 human prostate carcinoma cells

  • This compound

  • Control compound (e.g., Enzalutamide)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader for absorbance measurement (570 nm)

Protocol:

  • Cell Seeding:

    • Seed 22RV1 cells into 96-well plates at a density of 5,000 cells/well.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations.

    • Incubate the plates for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by fitting the data to a sigmoidal dose-response curve.

Cell_Proliferation_Assay cluster_workflow Cell-Based Proliferation (MTT) Assay Workflow cell_seeding Seed 22RV1 cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat cells with This compound incubation_24h->compound_treatment incubation_72h Incubate for 72h compound_treatment->incubation_72h mtt_addition Add MTT solution incubation_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h formazan_dissolution Dissolve formazan crystals with DMSO incubation_4h->formazan_dissolution absorbance_measurement Measure Absorbance at 570 nm formazan_dissolution->absorbance_measurement data_analysis Data Analysis: - Calculate % cell viability - Plot viability vs. [Compound] - Determine GI50 absorbance_measurement->data_analysis gi50_value GI50 Value data_analysis->gi50_value

Caption: Workflow for the cell-based proliferation (MTT) assay.

Signaling Pathway

The inhibitory action of this compound on AKR1C3 is expected to disrupt the androgen synthesis pathway, which is crucial for the proliferation of certain cancer cells, particularly in hormone-dependent prostate cancer.

Androgen_Synthesis_Pathway cluster_pathway Androgen Synthesis Pathway and Inhibition Androstenedione Androstenedione Testosterone Testosterone Androstenedione->Testosterone AKR1C3 DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Proliferation Cell Proliferation AR->Proliferation Activation AKR1C3 AKR1C3 Inhibitor 7-(Trifluoromethyl)-2,3- dihydro-1H-inden-1-one Inhibitor->AKR1C3 Inhibition

Caption: Inhibition of androgen synthesis by targeting AKR1C3.

By following these detailed protocols and utilizing the provided templates for data presentation and visualization, researchers can effectively evaluate the in vitro activity of this compound and contribute to the understanding of its therapeutic potential.

Application Notes and Protocols for High-Throughput Screening of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1H-inden-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one analogs an attractive library for drug discovery. This document provides detailed protocols for a high-throughput screening (HTS) campaign designed to identify and characterize potential inhibitors of protein kinases from a library of these analogs. Protein kinases are a critical class of enzymes often dysregulated in cancer and other diseases, making them prime therapeutic targets.

This application note will detail a primary biochemical screen against a representative kinase, Aurora Kinase A, followed by a secondary cell-based assay to assess cytotoxic effects and confirm on-target activity in a cellular context.

Experimental Workflow

The overall high-throughput screening workflow is depicted in the diagram below. It outlines the major steps from the initial preparation of the compound library to the identification and confirmation of hit compounds.

HTS_Workflow High-Throughput Screening Workflow cluster_prep 1. Preparation cluster_screen 2. Primary Screening cluster_analysis 3. Data Analysis & Hit Selection cluster_validation 4. Hit Confirmation & Secondary Screening Lib_Prep Compound Library Preparation & Plating Compound_Add Compound Addition (Acoustic Dispensing) Lib_Prep->Compound_Add Assay_Prep Assay Plate Preparation Reagent_Add Addition of Kinase, Substrate & ATP Assay_Prep->Reagent_Add Compound_Add->Reagent_Add Incubation1 Incubation Reagent_Add->Incubation1 Detection_Add Addition of Detection Reagent Incubation1->Detection_Add Readout1 Luminescence Readout Detection_Add->Readout1 Data_Norm Data Normalization & Quality Control (Z') Readout1->Data_Norm Hit_ID Primary Hit Identification Data_Norm->Hit_ID Dose_Response Dose-Response Confirmation (IC50) Hit_ID->Dose_Response Secondary_Assay Secondary Assay (Cell Viability) Dose_Response->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR

A flowchart of the high-throughput screening process.

Data Presentation: Summary of Screening Results

The following tables summarize hypothetical quantitative data from the primary and secondary screens of a representative set of this compound analogs.

Table 1: Primary Screen - Aurora Kinase A Inhibition

Compound IDConcentration (µM)% Inhibition (Single Point)Hit Classification
TFI-0011085.2Hit
TFI-0021012.5Inactive
TFI-0031091.8Hit
TFI-0041055.6Hit
TFI-005105.3Inactive
TFI-0061078.9Hit
Control (Staurosporine)199.5Positive Control
Control (DMSO)-0.0Negative Control

Table 2: Hit Confirmation and Secondary Screening

Compound IDAurora A IC50 (µM)HeLa Cell Viability IC50 (µM)Selectivity Index (SI)
TFI-0010.255.823.2
TFI-0030.112.522.7
TFI-0042.80> 50> 17.8
TFI-0060.9515.216.0
Control (Staurosporine)0.0080.056.25

Selectivity Index (SI) = Cell Viability IC50 / Aurora A IC50

Experimental Protocols

Protocol 1: Compound Library Preparation
  • Synthesis: Analogs of this compound can be synthesized via methods such as Friedel-Crafts acylation of trifluoromethyl-substituted phenylpropanoyl chlorides.[1] Further diversity can be introduced by modifying the indenone core.

  • Solubilization: Dissolve each compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution.

  • Plating: Using an automated liquid handler, create intermediate plates at 1 mM. From these, prepare final 384-well compound assay plates by dispensing the required volume for a final assay concentration of 10 µM. Include positive (e.g., Staurosporine) and negative (DMSO) controls in dedicated columns.

Protocol 2: Primary HTS - Aurora Kinase A Biochemical Assay

This protocol utilizes a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity. The assay is performed in 384-well, white, solid-bottom plates.

Materials:

  • Recombinant Human Aurora Kinase A

  • Kemptide (LRRASLG) peptide substrate

  • ATP

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • Kinase-Glo® Luminescent Kinase Assay Reagent

  • Test compounds and controls in 384-well plates

Procedure:

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix in Assay Buffer containing Aurora Kinase A and Kemptide. Prepare a 2X ATP solution in Assay Buffer.

  • Compound Dispensing: Transfer 50 nL of compound solution from the compound assay plates to the 384-well assay plates using an acoustic liquid handler.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate mix to each well of the assay plate.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Shake the plates for 1 minute and then incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well.

  • Final Incubation: Shake the plates for 2 minutes and incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis:

  • Calculate the percentage inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Calculate the Z'-factor to assess assay quality (a value > 0.5 is considered excellent).

  • Identify "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean).

Protocol 3: Secondary Screen - Cell Viability Assay

This protocol assesses the cytotoxicity of the hit compounds on a relevant cancer cell line (e.g., HeLa, which has high Aurora Kinase A expression) using an ATP-based luminescence assay.

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well, clear-bottom, tissue-culture treated plates

  • CellTiter-Glo® 2.0 Reagent

  • Hit compounds for dose-response testing

Procedure:

  • Cell Plating: Seed HeLa cells into 384-well plates at a density of 2,000 cells/well in 40 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the hit compounds (e.g., 8-point, 1:3 dilution series starting from 100 µM). Add 10 µL of the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Detection: Equilibrate the plates and the CellTiter-Glo® 2.0 reagent to room temperature. Add 25 µL of the reagent to each well.

  • Signal Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data to the DMSO-treated controls (100% viability) and a no-cell control (0% viability).

  • Plot the percentage viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving Aurora Kinase A, a key regulator of mitosis. Its inhibition by a this compound analog can lead to mitotic arrest and apoptosis, which is a common strategy in cancer therapy.

Signaling_Pathway Simplified Aurora Kinase A Signaling Pathway cluster_upstream Upstream Regulation cluster_core Mitotic Progression cluster_downstream Downstream Effects cluster_outcome Cellular Outcome CDK1 CDK1/Cyclin B AurA Aurora Kinase A CDK1->AurA activates Plk1 Plk1 Plk1->AurA activates Spindle Spindle Assembly AurA->Spindle promotes Separation Centrosome Separation AurA->Separation promotes Mitosis Mitotic Entry AurA->Mitosis promotes Arrest Mitotic Arrest Spindle->Arrest Separation->Arrest Apoptosis Apoptosis Arrest->Apoptosis Inhibitor TFI Analog Inhibitor->AurA

Inhibition of Aurora Kinase A disrupts mitosis.

References

Application Notes and Protocols: Molecular Docking of 7-(Trifluoromethyl)-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA) is a synthetic organic compound belonging to the indole class of molecules. The indole scaffold is a common motif in many biologically active compounds and approved drugs. The presence of a trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of a molecule. Recent computational studies have identified TICA as a potential inhibitor of human placental aromatase (Cytochrome P450 19A1), a key enzyme in estrogen biosynthesis and a validated target for the treatment of hormone-dependent breast cancer.[1][2] This document provides detailed application notes on the molecular docking of TICA with aromatase and a comprehensive protocol for replicating and expanding upon these in silico findings.

Potential Applications

Molecular docking studies suggest that 7-(trifluoromethyl)-1H-indole-2-carboxylic acid is a promising candidate for further investigation as an aromatase inhibitor .[1][2] The docking analysis of TICA with the crystal structure of human placental aromatase (PDB ID: 3S79) revealed the formation of stable polar hydrogen bonds and hydrophobic interactions within the enzyme's active site.[1][2] This indicates a potential mechanism for inhibiting the conversion of androgens to estrogens, a critical pathway in the progression of estrogen receptor-positive breast cancer.

Beyond aromatase inhibition, derivatives of indole-2-carboxylic acid have been explored for a range of other therapeutic targets, including the 14-3-3η protein and as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. This highlights the versatility of the indole-2-carboxylic acid scaffold in drug discovery.

Data Presentation

The following tables summarize the key quantitative data from the molecular docking and pharmacokinetic studies of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid.

Table 1: Molecular Docking and Interaction Data for TICA with Aromatase (PDB: 3S79)

ParameterValue/DescriptionSource
Protein Target Human Placental Aromatase (CYP19A1)[1][2]
PDB ID 3S79[1][2]
Ligand 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid (TICA)[1][2]
Binding Interactions Formation of polar hydrogen bonds and hydrophobic interactions within the binding cavity.[1][2]
Key Interacting Residues Interactions with key active site residues of aromatase have been reported for other inhibitors and are likely relevant for TICA. These include D309, T310, S478, M374 (polar); F134, F221, W224 (aromatic); and A306, A307, V370, L372, L477 (non-polar).

Note: The specific binding affinity (e.g., in kcal/mol) for TICA was not explicitly reported in the primary research article. However, for context, other non-steroidal aromatase inhibitors typically exhibit binding energies in the range of -7 to -10 kcal/mol in similar docking studies.

Table 2: Predicted Pharmacokinetic Properties of TICA

ParameterValue/PredictionSource
Lipinski's Rule of Five Satisfied[1][2]
Veber's Rule Satisfied[1][2]
Ghose Filter Satisfied[1][2]
Egan Rule Satisfied[1][2]
Muegge Rule Satisfied[1][2]
Bioavailability Score 0.85[1][2]

Experimental Protocols

This section provides a detailed methodology for performing molecular docking studies of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid with human aromatase. This protocol is based on established methods for small molecule docking.

Protocol 1: Molecular Docking of TICA with Aromatase

1. Preparation of the Protein Structure:

1.1. Obtain the Protein Structure: Download the X-ray crystal structure of human placental aromatase in complex with a ligand from the Protein Data Bank (PDB ID: 3S79).

1.2. Prepare the Receptor:

  • Remove the co-crystallized ligand and all water molecules from the PDB file.
  • Add polar hydrogen atoms to the protein structure.
  • Assign Kollman charges to the protein atoms.
  • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Preparation of the Ligand Structure:

2.1. Obtain the Ligand Structure: The 3D structure of 7-(trifluoromethyl)-1H-indole-2-carboxylic acid can be generated using chemical drawing software such as ChemDraw or Marvin Sketch.

2.2. Ligand Optimization:

  • Perform a geometry optimization of the ligand structure using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method.
  • Assign Gasteiger charges to the ligand atoms.
  • Define the rotatable bonds in the ligand.
  • Save the prepared ligand structure in the PDBQT format.

3. Molecular Docking Simulation using AutoDock Vina:

3.1. Grid Box Definition:

  • Define the search space for the docking simulation by creating a grid box that encompasses the active site of the aromatase enzyme. The coordinates of the grid box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file.
  • The dimensions of the grid box should be large enough to allow for the free rotation and translation of the ligand.

3.2. Configuration File:

  • Create a configuration file that specifies the input protein and ligand files, the coordinates and dimensions of the grid box, and the output file for the docking results.

3.3. Run the Docking Simulation:

  • Execute the AutoDock Vina program using the prepared configuration file. Vina will perform a series of docking runs to identify the most favorable binding poses of the ligand.

4. Analysis of Docking Results:

4.1. Binding Affinity: The output file from Vina will contain the binding affinity of the best binding pose in kcal/mol. A more negative value indicates a stronger binding affinity.

4.2. Visualization of Binding Poses:

  • Use molecular visualization software such as PyMOL or UCSF Chimera to visualize the predicted binding poses of TICA within the active site of aromatase.
  • Analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and pi-stacking interactions.
  • Identify the key amino acid residues of aromatase that are involved in the binding of TICA.

Protocol 2: Molecular Dynamics Simulation (for assessing complex stability)

Following molecular docking, a molecular dynamics (MD) simulation can be performed to assess the stability of the TICA-aromatase complex over time.

1. System Preparation: 1.1. Use the best-docked pose of the TICA-aromatase complex as the starting structure. 1.2. Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model). 1.3. Add counter-ions to neutralize the system.

2. Simulation Parameters: 2.1. Employ a suitable force field for the protein and ligand (e.g., CHARMM36 for the protein and a compatible force field for the ligand). 2.2. Perform an initial energy minimization of the system. 2.3. Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.

3. Production Run: 3.1. Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to observe the dynamics of the complex.

4. Trajectory Analysis: 4.1. Analyze the MD trajectory to evaluate the stability of the TICA-aromatase complex. Key parameters to analyze include:

  • Root Mean Square Deviation (RMSD) of the protein backbone and ligand to assess conformational stability.
  • Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.
  • Analysis of hydrogen bonds and other non-covalent interactions over time.

Visualizations

The following diagrams illustrate the workflow for the molecular docking studies and the potential signaling pathway impacted by the inhibition of aromatase.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Download Protein Structure (PDB ID: 3S79) Prep_Prot Prepare Protein (Add Hydrogens, Charges) PDB->Prep_Prot Ligand_Struct Generate Ligand Structure (TICA) Prep_Lig Prepare Ligand (Optimize Geometry, Charges) Ligand_Struct->Prep_Lig Grid Define Grid Box (Active Site) Prep_Prot->Grid Config Create Config File Prep_Lig->Config Grid->Config Dock Run Docking (AutoDock Vina) Config->Dock Results Analyze Results (Binding Affinity) Dock->Results Visualize Visualize Interactions (PyMOL/Chimera) Results->Visualize MD_Sim Molecular Dynamics (Stability Assessment) Results->MD_Sim

Caption: Workflow for the molecular docking of TICA with aromatase.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor Estrogens->ER Gene_Exp Gene Expression & Cell Proliferation ER->Gene_Exp TICA 7-(Trifluoromethyl)-1H- indole-2-carboxylic acid TICA->Aromatase Inhibition

Caption: Simplified signaling pathway of aromatase and its inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3-(trifluoromethyl)phenyl)propanoic acid.[1] This reaction typically employs a strong Brønsted or Lewis acid catalyst to facilitate the cyclization.

Q2: Why is a strong acid catalyst necessary for this reaction?

A2: A strong acid is required to activate the carboxylic acid group, typically by converting it into a more electrophilic acylium ion or a related reactive intermediate. The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Therefore, a potent acid is necessary to overcome this deactivation and drive the cyclization.[1]

Q3: What are the common catalysts used for this type of intramolecular Friedel-Crafts acylation?

A3: Common catalysts include polyphosphoric acid (PPA), trifluoromethanesulfonic acid (triflic acid, TfOH), and strong Lewis acids such as aluminum chloride (AlCl₃).[2][3] The choice of catalyst can significantly impact the reaction yield and purity of the product.

Q4: Can regioisomers be formed during the synthesis?

A4: Yes, the formation of regioisomers is a potential side reaction in Friedel-Crafts acylations, although with a meta-substituted starting material like 3-(3-(trifluoromethyl)phenyl)propanoic acid, the primary product expected is the 7-substituted indanone. However, depending on the reaction conditions, minor amounts of the 5-substituted regioisomer could potentially form.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample of the reaction mixture can be taken at different time intervals to check for the consumption of the starting material and the formation of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Insufficient Catalyst Activity The trifluoromethyl group deactivates the aromatic ring, necessitating a potent catalyst. If using PPA, ensure it is fresh and has a high polyphosphoric acid content. For Lewis acids like AlCl₃, ensure they are anhydrous, as moisture will deactivate them. Consider switching to a stronger superacid like triflic acid.[2][3]
Inadequate Reaction Temperature The reaction may require elevated temperatures to overcome the activation energy. For PPA-catalyzed reactions, temperatures are often in the range of 80-120°C. For triflic acid, the reaction may proceed at a lower temperature, but optimization is key. Monitor the reaction at different temperatures to find the optimal condition.
Poor Quality Starting Material Ensure the 3-(3-(trifluoromethyl)phenyl)propanoic acid is pure. Impurities can interfere with the catalyst and the reaction. The starting material can be synthesized by the hydrogenation of 3-trifluoromethylcinnamic acid.[4]
Premature Reaction Quenching Ensure the reaction has gone to completion before quenching. Use TLC or GC-MS to monitor the disappearance of the starting material.
Issue 2: Formation of Impurities and Side Products
Possible Cause Suggested Solution
Intermolecular Reactions At high concentrations, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric byproducts. Running the reaction at a higher dilution may favor the intramolecular pathway.
Charring or Decomposition Excessive heat or prolonged reaction times can lead to the decomposition of the starting material or product, especially with strong acids like PPA and triflic acid. Optimize the reaction temperature and time to minimize degradation.
Formation of Regioisomers While the 7-substituted product is expected to be major, the 5-substituted isomer could form. The product distribution can sometimes be influenced by the choice of catalyst and solvent. Careful purification by column chromatography is necessary to isolate the desired isomer.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanoic Acid

This protocol describes the synthesis of the necessary starting material.

Materials:

  • 3-Trifluoromethylcinnamic acid

  • Methanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • Dissolve 3-trifluoromethylcinnamic acid (1 equivalent) in methanol.

  • Add 5% Pd/C catalyst to the solution.

  • Hydrogenate the mixture under hydrogen pressure (e.g., 1 kg/cm ²) at room temperature for approximately 10 hours.[4]

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-(3-(trifluoromethyl)phenyl)propanoic acid.[4]

Protocol 2: Synthesis of this compound via PPA Catalysis (Adapted from similar syntheses)

Materials:

  • 3-(3-(Trifluoromethyl)phenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane or other suitable organic solvent for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.

  • Heat the PPA to approximately 60-70°C to reduce its viscosity.[2]

  • Slowly add 3-(3-(trifluoromethyl)phenyl)propanoic acid (1 equivalent) to the stirred PPA.

  • Increase the temperature to 80-120°C and stir vigorously for several hours. The optimal time and temperature should be determined by monitoring the reaction.

  • After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of Arylpropionic Acids
CatalystTypical ConditionsAdvantagesDisadvantagesReference
Polyphosphoric Acid (PPA) 80-120°C, neatInexpensive, acts as both catalyst and solvent.High viscosity, can require high temperatures, workup can be cumbersome.[2]
Triflic Acid (TfOH) Can be used in catalytic amounts, often at lower temperatures than PPA.Highly effective for deactivated substrates, can lead to higher yields and shorter reaction times.Expensive, corrosive, requires careful handling.[3]
Aluminum Chloride (AlCl₃) Stoichiometric amounts, often in a chlorinated solvent (e.g., dichloromethane).Common and effective Lewis acid.Highly hygroscopic, requires stoichiometric amounts as it complexes with the product ketone, workup can be challenging.[1]

Note: The conditions and outcomes can vary significantly depending on the specific substrate.

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_0 Starting Material Synthesis cluster_1 Intramolecular Friedel-Crafts Acylation cluster_2 Purification A 3-Trifluoromethylcinnamic Acid B Hydrogenation (H2, Pd/C) A->B C 3-(3-(Trifluoromethyl)phenyl)propanoic Acid B->C D Cyclization with Strong Acid (e.g., PPA or TfOH) C->D E This compound (Crude) D->E F Aqueous Workup E->F G Column Chromatography F->G H Pure Product G->H G Start Low or No Yield Catalyst Check Catalyst Activity/Purity Start->Catalyst Temp Optimize Reaction Temperature Start->Temp Time Optimize Reaction Time Start->Time Material Verify Starting Material Purity Start->Material Quench Ensure Complete Reaction Before Quenching Start->Quench Solution Improved Yield Catalyst->Solution Temp->Solution Time->Solution Material->Solution Quench->Solution

References

Technical Support Center: Synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential side reactions and optimization of this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through an intramolecular Friedel-Crafts cyclization of 3-(3-(trifluoromethyl)phenyl)propanoic acid. The strong electron-withdrawing nature of the trifluoromethyl group presents unique challenges to this reaction.

Problem 1: Low or No Conversion to the Desired Product

  • Possible Cause: Insufficient reactivity of the aromatic ring due to the deactivating effect of the trifluoromethyl group. Standard Friedel-Crafts conditions may not be harsh enough to promote cyclization.

  • Solution:

    • Choice of Reagent: Employ strong dehydrating agents that are effective for deactivated substrates. Polyphosphoric acid (PPA) is a common choice. Eaton's reagent, a mixture of phosphorus pentoxide in methanesulfonic acid, is another powerful alternative that can enhance reactivity.

    • Reaction Temperature: A higher reaction temperature may be necessary to overcome the activation energy barrier. However, excessive heat can lead to charring and the formation of polymeric byproducts. Careful optimization of the temperature is crucial.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions. The Lewis acids and dehydrating agents used in this reaction are highly sensitive to moisture, which can lead to their deactivation and significantly reduce the yield.[1][2][3]

Problem 2: Formation of Isomeric Byproducts

  • Possible Cause: Although intramolecular acylation is generally regioselective, the harsh conditions required for the cyclization of a deactivated ring can sometimes lead to the formation of small amounts of the isomeric 5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This occurs if the acylium ion attacks the other ortho position relative to the propanoic acid side chain.

  • Solution:

    • Reaction Control: Lowering the reaction temperature, if feasible without completely halting the reaction, can sometimes improve regioselectivity.

    • Purification: The desired 7-substituted isomer and the 5-substituted isomer will likely have different chromatographic properties. Careful purification by column chromatography should allow for their separation.

Problem 3: Formation of Polymeric or Tar-like Byproducts

  • Possible Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations and temperatures. The acylium ion intermediate can react with another molecule of the starting material or product, leading to high molecular weight species.

  • Solution:

    • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular pathway by reducing the probability of intermolecular collisions.

    • Controlled Addition: A slow, controlled addition of the substrate to the hot cyclizing agent can help maintain a low instantaneous concentration of the reactive species, further minimizing intermolecular side reactions.

Problem 4: Sulfonation of the Aromatic Ring

  • Possible Cause: If using a cyclizing agent containing sulfuric acid (e.g., some formulations of PPA or if used as a co-solvent), sulfonation of the aromatic ring can occur as a side reaction, particularly at elevated temperatures.

  • Solution:

    • Choice of Reagent: Opt for a non-sulfonating cyclizing agent like Eaton's reagent (P₂O₅/MeSO₃H) or a high-purity polyphosphoric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3-(trifluoromethyl)phenyl)propanoic acid. This precursor is typically synthesized by the hydrogenation of 3-(3-(trifluoromethyl)phenyl)acrylic acid.

Q2: Why is the synthesis of this particular indanone derivative challenging?

A2: The primary challenge arises from the electronic properties of the trifluoromethyl (-CF₃) group. As a strong electron-withdrawing group, it deactivates the aromatic ring, making it less nucleophilic and thus less susceptible to electrophilic attack by the acylium ion intermediate during the intramolecular Friedel-Crafts cyclization. This often results in the need for harsh reaction conditions and can lead to lower yields compared to syntheses with electron-donating or neutral substituents.

Q3: What are the expected side products in this synthesis?

A3: Besides unreacted starting material, potential side products include:

  • Isomeric Indanone: 5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one, resulting from attack at the other ortho position.

  • Polymeric Materials: High molecular weight byproducts formed through intermolecular acylation reactions.

  • Sulfonated Byproducts: If sulfur-containing acids are used as catalysts or solvents at high temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by taking small aliquots from the reaction mixture (if feasible and safe), quenching them, and analyzing by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC). The disappearance of the starting carboxylic acid and the appearance of the indanone product can be tracked.

Q5: What purification methods are recommended for the final product?

A5: After a standard aqueous workup to remove the cyclizing agent, the crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the side products, but a mixture of hexanes and ethyl acetate is a common starting point. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.

Data Presentation

Table 1: Comparison of Cyclizing Agents for Intramolecular Friedel-Crafts Acylation of Deactivated Arylpropanoic Acids

Cyclizing AgentTypical Temperature Range (°C)AdvantagesDisadvantages
Polyphosphoric Acid (PPA)80 - 140Readily available, effective for many substrates.Can be viscous and difficult to stir; may cause charring at high temperatures.
Eaton's Reagent (P₂O₅/MeSO₃H)25 - 100Highly effective for deactivated substrates, often allows for lower reaction temperatures.Corrosive, requires careful handling.
Triflic Acid (CF₃SO₃H)25 - 80Very strong acid, can be effective for highly deactivated rings.Expensive, can lead to side reactions if not used carefully.
Aluminum Chloride (AlCl₃)0 - 80Standard Lewis acid for Friedel-Crafts.Often requires conversion of the carboxylic acid to the acid chloride first; can be less effective for deactivated substrates.

Experimental Protocols

Synthesis of 3-(3-(trifluoromethyl)phenyl)propanoic acid (Precursor)

  • Hydrogenation of 3-(3-trifluoromethyl)cinnamic acid:

    • Dissolve 3-(3-trifluoromethyl)cinnamic acid in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 1-5 bar).

    • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases (typically 4-12 hours).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield 3-(3-(trifluoromethyl)phenyl)propanoic acid, which can be used in the next step with or without further purification.

Synthesis of this compound (Intramolecular Friedel-Crafts Cyclization)

  • Cyclization using Polyphosphoric Acid (PPA):

    • Preheat polyphosphoric acid (PPA) to a temperature between 80-120 °C in a round-bottom flask equipped with a mechanical stirrer.

    • Slowly add 3-(3-(trifluoromethyl)phenyl)propanoic acid to the hot PPA with vigorous stirring.

    • Maintain the reaction mixture at the elevated temperature and monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete (typically 1-4 hours), cool the mixture to about 60-70 °C and carefully pour it onto a mixture of ice and water with stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Cyclization cluster_side_reactions Potential Side Reactions Cinnamic_Acid 3-(3-(Trifluoromethyl)phenyl)acrylic acid Propanoic_Acid 3-(3-(Trifluoromethyl)phenyl)propanoic acid Cinnamic_Acid->Propanoic_Acid H₂, Pd/C Indenone This compound Propanoic_Acid->Indenone PPA or Eaton's Reagent Isomer 5-(Trifluoromethyl) isomer Propanoic_Acid->Isomer Minor Pathway Polymer Polymeric Byproducts Propanoic_Acid->Polymer Intermolecular Reaction

Main reaction pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Conditions Verify Anhydrous Conditions & Reagent Purity Start->Check_Conditions Formation_of_Byproducts Byproducts Observed Start->Formation_of_Byproducts Increase_Severity Increase Reaction Temperature / Time Check_Conditions->Increase_Severity If conditions are optimal Change_Reagent Switch to a Stronger Cyclizing Agent (e.g., Eaton's Reagent) Increase_Severity->Change_Reagent If still low yield Success Improved Yield Increase_Severity->Success If yield improves Change_Reagent->Success If yield improves High_Dilution Use High Dilution Conditions High_Dilution->Success Formation_of_Byproducts->High_Dilution If polymeric Optimize_Purification Optimize Chromatographic Separation Formation_of_Byproducts->Optimize_Purification If isomeric Characterize_Byproducts Characterize Byproducts (GC-MS, NMR) Optimize_Purification->Characterize_Byproducts

A logical workflow for troubleshooting low yields.

References

Technical Support Center: Optimization of Reaction Conditions for 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis and optimization of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. The synthesis of this compound presents unique challenges, primarily due to the strong electron-withdrawing nature of the trifluoromethyl group, which deactivates the aromatic ring towards key reactions like intramolecular Friedel-Crafts cyclization.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the hydrogenation of 3-(trifluoromethyl)cinnamic acid to produce 3-(3-(trifluoromethyl)phenyl)propanoic acid. This intermediate is then converted to its corresponding acyl chloride, which subsequently undergoes an intramolecular Friedel-Crafts acylation to yield the target compound, this compound.

Synthetic_Pathway cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation 3-(Trifluoromethyl)cinnamic acid 3-(Trifluoromethyl)cinnamic acid 3-(3-(Trifluoromethyl)phenyl)propanoic acid 3-(3-(Trifluoromethyl)phenyl)propanoic acid 3-(Trifluoromethyl)cinnamic acid->3-(3-(Trifluoromethyl)phenyl)propanoic acid H₂, Pd/C Methanol Acyl_Chloride 3-(3-(Trifluoromethyl)phenyl)propanoyl chloride 3-(3-(Trifluoromethyl)phenyl)propanoic acid->Acyl_Chloride SOCl₂ or (COCl)₂ Target_Compound This compound Acyl_Chloride->Target_Compound Lewis Acid (e.g., AlCl₃) DCM

Caption: Proposed synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Hydrogenation of 3-(Trifluoromethyl)cinnamic Acid

Q1: My hydrogenation reaction is slow or incomplete. What are the potential causes and solutions?

A1: Slow or incomplete hydrogenation can be due to several factors:

  • Catalyst Activity: The Palladium on Carbon (Pd/C) catalyst may be old or of low quality. Ensure you are using a fresh, high-quality catalyst.

  • Hydrogen Pressure: Insufficient hydrogen pressure can slow down the reaction. While the reaction can proceed at atmospheric pressure, increasing the pressure to 1-3 bar may improve the reaction rate.[1]

  • Solvent Purity: Ensure the methanol used as a solvent is of high purity and anhydrous, as impurities can poison the catalyst.

  • Reaction Time: The reaction may require an extended period, sometimes up to 10 hours, for completion.[1]

Q2: How do I know when the hydrogenation is complete?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. Additionally, you can take aliquots and analyze them using ¹H NMR to check for the disappearance of the vinyl protons from the cinnamic acid starting material.

Part 2: Acyl Chloride Formation

Q1: I am getting a low yield of the acyl chloride. What could be the issue?

A1: Low yields in acyl chloride formation are often due to:

  • Moisture: Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly reactive towards water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: The reaction with thionyl chloride may require heating under reflux to go to completion. For oxalyl chloride, the reaction is typically faster at room temperature.

  • Purification Loss: Acyl chlorides can be sensitive to hydrolysis on silica gel during chromatography. It is often best to use the crude acyl chloride directly in the next step after removing the excess reagent by distillation or under vacuum.

Q2: Should I use thionyl chloride or oxalyl chloride?

A2: Both reagents are effective. Thionyl chloride is less expensive and the byproducts (SO₂ and HCl) are gaseous, which simplifies workup.[2] Oxalyl chloride is more reactive and can be used under milder conditions, but it is more expensive and toxic.

Part 3: Intramolecular Friedel-Crafts Acylation

Q1: My Friedel-Crafts cyclization is failing, resulting in no or very low yield of the indanone. Why is this happening?

A1: This is the most challenging step. The primary reason for failure is the deactivation of the aromatic ring by the electron-withdrawing trifluoromethyl (-CF₃) group.[3][4] This makes the ring a poor nucleophile for the electrophilic aromatic substitution reaction.

  • Troubleshooting Steps:

    • Confirm Acyl Chloride Formation: Ensure the previous step was successful. You can verify the formation of the acyl chloride by IR spectroscopy (look for a C=O stretch around 1780-1815 cm⁻¹).

    • Strictly Anhydrous Conditions: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[3] Any trace of water will deactivate the catalyst. Use oven-dried glassware, anhydrous solvents, and handle reagents under an inert atmosphere.

    • Sufficient Catalyst Loading: In Friedel-Crafts acylations, the ketone product forms a complex with the Lewis acid, effectively sequestering it.[3][5][6] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required.

    • Choice of Lewis Acid: For deactivated substrates, a stronger Lewis acid may be required. While AlCl₃ is common, consider alternatives like iron(III) chloride (FeCl₃) or stronger Brønsted acids like polyphosphoric acid (PPA) or triflic acid.

Troubleshooting_FC_Acylation Start Low/No Indanone Yield Check_Acyl_Chloride Is the acyl chloride starting material pure and correctly formed? Start->Check_Acyl_Chloride Check_Conditions Are reaction conditions strictly anhydrous? Check_Acyl_Chloride->Check_Conditions Yes Remake_Acyl_Chloride Remake and purify the acyl chloride. Check_Acyl_Chloride->Remake_Acyl_Chloride No Check_Catalyst_Amount Is at least a stoichiometric amount of Lewis acid used? Check_Conditions->Check_Catalyst_Amount Yes Dry_System Thoroughly dry all glassware and solvents. Use an inert atmosphere. Check_Conditions->Dry_System No Check_Catalyst_Strength Is the Lewis acid strong enough for the deactivated ring? Check_Catalyst_Amount->Check_Catalyst_Strength Yes Increase_Catalyst Increase Lewis acid to 1.1-1.5 equivalents. Check_Catalyst_Amount->Increase_Catalyst No Change_Catalyst Consider a stronger Lewis acid (e.g., FeCl₃) or a Brønsted acid (PPA, TfOH). Check_Catalyst_Strength->Change_Catalyst No Success Reaction Optimized Check_Catalyst_Strength->Success Yes Remake_Acyl_Chloride->Start Dry_System->Start Increase_Catalyst->Start Change_Catalyst->Start

Caption: Troubleshooting workflow for the intramolecular Friedel-Crafts acylation step.

Q2: I am observing multiple products or charring in my Friedel-Crafts reaction. What is causing this?

A2:

  • Intermolecular Reactions: If the concentration of the acyl chloride is too high, intermolecular acylation can compete with the desired intramolecular cyclization, leading to polymeric material. This can be minimized by using high dilution conditions (i.e., adding the acyl chloride solution slowly to the Lewis acid suspension).

  • Decomposition: High reaction temperatures with strong Lewis acids can cause decomposition or charring. It is advisable to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or slightly above, while monitoring the progress by TLC.

Data Presentation

Table 1: Reaction Conditions for Hydrogenation of 3-(Trifluoromethyl)cinnamic Acid

ParameterConditionReference
Catalyst 5% Palladium on Carbon (Pd/C)[1]
Solvent Methanol[1]
Temperature 25 °C[1]
H₂ Pressure 1 kg/cm ² (approx. 1 bar)[1]
Reaction Time ~10 hours[1]

Table 2: Reagents for Acyl Chloride Formation from 3-(3-(Trifluoromethyl)phenyl)propanoic Acid

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) Neat or in DCM, refluxInexpensive, gaseous byproductsCan require heating
Oxalyl Chloride ((COCl)₂) DCM, cat. DMF, 0 °C to RTMilder conditions, faster reactionMore expensive, toxic

Table 3: Potential Conditions for Intramolecular Friedel-Crafts Acylation

Lewis Acid/CatalystSolventTemperatureKey Considerations
Aluminum Chloride (AlCl₃) Dichloromethane (DCM), 1,2-Dichloroethane (DCE)0 °C to 40 °CStandard choice, requires >1 equivalent.[3][5]
Iron(III) Chloride (FeCl₃) DCM, Nitromethane25 °C to 80 °CCan be more effective for deactivated systems.
Polyphosphoric Acid (PPA) Neat80 °C to 120 °CActs as both catalyst and solvent; high temperatures needed.[7][8]
Triflic Acid (TfOH) Neat or in DCM0 °C to 25 °CVery strong Brønsted acid, may promote cyclization.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanoic Acid [1]

  • Dissolve 3-(trifluoromethyl)cinnamic acid (1 equivalent) in methanol.

  • Add 5% Pd/C catalyst (typically 1-5 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (1-3 bar) at room temperature for approximately 10 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly or purified further if necessary.

Protocol 2: Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 3-(3-(trifluoromethyl)phenyl)propanoic acid (1 equivalent).

  • Add thionyl chloride (2-3 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Protocol 3: Intramolecular Friedel-Crafts Acylation to this compound

  • Suspend aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Dissolve the crude 3-(3-(trifluoromethyl)phenyl)propanoyl chloride (1 equivalent) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then slowly warm to room temperature.

  • Stir for 2-12 hours, monitoring the reaction by TLC. Gentle heating (up to 40 °C) may be required if the reaction is slow.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by slowly adding crushed ice, followed by cold 2M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst_Logic Substrate Aromatic Substrate Deactivated Strongly Deactivated (e.g., -CF₃, -NO₂) Substrate->Deactivated Electron-Withdrawing Group Activated Activated / Neutral (e.g., -OCH₃, -CH₃, -H) Substrate->Activated Electron-Donating/Neutral Group Catalyst_Choice Catalyst Selection Deactivated->Catalyst_Choice Activated->Catalyst_Choice Strong_Catalyst Stronger Lewis/Brønsted Acid (e.g., PPA, TfOH, FeCl₃) Catalyst_Choice->Strong_Catalyst For Deactivated Ring Standard_Catalyst Standard Lewis Acid (e.g., AlCl₃) Catalyst_Choice->Standard_Catalyst For Activated/Neutral Ring

Caption: Logical relationship for Lewis acid selection based on substrate reactivity.

References

Overcoming solubility issues of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why does it have poor water solubility?

This compound is a chemical compound with a core structure of 1-indanone. Its poor aqueous solubility is primarily attributed to two key structural features:

  • Trifluoromethyl (-CF3) Group: This group is highly lipophilic (fat-loving) and hydrophobic (water-fearing), which significantly reduces the molecule's affinity for aqueous solvents.

  • Indenone Core: The relatively planar, aromatic structure of the indenone core can promote efficient crystal lattice packing in its solid state, making it more difficult for solvent molecules to break it apart and solvate individual molecules.

Q2: What are the primary strategies for improving the solubility of this compound?

Overcoming the low aqueous solubility of compounds like this is a common challenge in pharmaceutical development.[1][2] More than 40% of new chemical entities are poorly soluble in water.[2][3][4] Strategies are typically categorized into physical and chemical modifications.[2][5]

  • Physical Modifications: These methods alter the physical properties of the solid compound. Key techniques include particle size reduction (micronization, nanosuspension), and modifying the crystal structure to create polymorphs or, more effectively, an amorphous form.[2][6] Dispersing the drug in a hydrophilic carrier to create a solid dispersion is a highly successful approach.[7][8][9][10][11]

  • Chemical Modifications: These methods involve altering the chemical environment of the compound. Common approaches include pH adjustment for ionizable compounds, the use of co-solvents, and complexation with agents like cyclodextrins.[2][5][12]

Q3: Which solubility enhancement techniques are most likely to be effective for this compound?

Given its structure (a non-ionizable, hydrophobic molecule), the following techniques are promising starting points:

  • Co-solvency: Using water-miscible organic solvents can significantly increase solubility and is often a simple and effective method for early-stage experiments.[13][14][15]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, stabilized within a polymer matrix, can dramatically increase its apparent solubility and dissolution rate.[16][17]

  • Complexation: Using cyclodextrins to form inclusion complexes can encapsulate the hydrophobic part of the molecule, increasing its affinity for water.[2][18][19][20]

  • Lipid-Based Formulations: For oral delivery, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.[21][22][23]

Troubleshooting Guides

Issue: My compound is "crashing out" or precipitating from my aqueous buffer during my in vitro assay.

Cause: This typically occurs when a stock solution of the compound (usually in a solvent like DMSO) is diluted into an aqueous buffer, exceeding its thermodynamic solubility limit in the final solvent mixture. Uncontrolled precipitation can also occur if the co-solvent concentration is too high for intravenous administration.[24]

Solution Workflow:

  • Determine Maximum Tolerated Co-solvent: First, determine the highest percentage of your stock solvent (e.g., DMSO, ethanol) that your assay can tolerate without affecting the biological system.

  • Measure Solubility in Co-solvent Mix: Measure the solubility of the compound in your aqueous buffer containing the maximum tolerated percentage of the co-solvent. This will define your maximum working concentration.

  • Consider Solubilizing Excipients: If the required concentration is still too high, consider pre-complexing the compound with a solubilizing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before adding it to the buffer. Cyclodextrins are often well-tolerated in cell-based assays.[23]

  • Re-evaluate the Formulation Strategy: If precipitation persists, a more advanced formulation, such as a nanosuspension or a lipid-based system, may be necessary to maintain a stable dispersion.

A Start: Compound Precipitates in Assay B Determine Max % Co-solvent (e.g., DMSO) Tolerated by Assay A->B C Measure Compound Solubility in Buffer + Max % Co-solvent B->C D Is solubility sufficient for the experiment? C->D E Proceed with Experiment D->E Yes F Incorporate a Solubilizing Excipient (e.g., Cyclodextrin) D->F No G Re-measure Solubility F->G H Is solubility now sufficient? G->H H->E Yes I Consider Advanced Formulation (e.g., Solid Dispersion, Nanosuspension) H->I No

Caption: Decision tree for troubleshooting compound precipitation.
Issue: The oral bioavailability of my compound is very low in animal studies, despite showing good cell permeability.

Cause: This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound, where absorption is limited by the dissolution rate, not by permeability.[10] The compound does not dissolve fast enough in the gastrointestinal fluids to be fully absorbed as it passes through the GI tract.

Solution Workflow:

  • Particle Size Reduction: The first and most direct approach is to increase the surface area available for dissolution by reducing particle size.[6] Micronization is a common first step.[3][5][25] For greater enhancement, developing a nanosuspension can be highly effective.[2]

  • Amorphous Solid Dispersion (ASD): This is a powerful technique for BCS Class II compounds.[9][26] By converting the compound to its amorphous form and dispersing it in a soluble polymer, you can achieve a state of supersaturation in the gut, which drives absorption.[16][17]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the compound in an oily vehicle with surfactants can leverage the body's natural lipid absorption pathways.[22] Upon contact with GI fluids, these systems can form fine emulsions or micellar solutions, keeping the drug solubilized for absorption.[23]

A Start: Low Oral Bioavailability (Likely BCS Class II) B Increase Dissolution Rate A->B C Particle Size Reduction (Micronization / Nanosuspension) B->C D Amorphous Solid Dispersion (ASD) B->D E Lipid-Based Formulation (LBDDS / SEDDS) B->E F Increases surface area for dissolution C->F G Creates a high-energy, more soluble form D->G H Uses lipid absorption pathways E->H

Caption: Strategies to enhance oral bioavailability.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table provides a general overview of the potential fold-increase in solubility that can be achieved with different techniques for poorly soluble compounds.

Solubility Enhancement TechniqueTypical Fold-Increase in SolubilityKey MechanismConsiderations
pH Adjustment 10 to >1000Ionization of the drug moleculeNot applicable to this non-ionizable compound.[27][28]
Co-solvency 2 to 500Reduces the polarity of the solvent.Potential for in vivo precipitation upon dilution.[24]
Cyclodextrin Complexation 5 to 200Encapsulation of the drug in a hydrophilic host.[12][18]Stoichiometry and binding constant are important.
Solid Dispersion (Amorphous) 10 to 200Drug is dispersed in a hydrophilic carrier in a high-energy amorphous state.[8][16]Physical stability of the amorphous form during storage is critical.[17]
Nanosuspension 5 to 50 (dissolution rate)Increased surface area due to small particle size.[2]Primarily affects dissolution rate, not equilibrium solubility.
Lipid-Based Formulations VariableSolubilization in lipid droplets/micelles.[22]Enhances both solubility and absorption.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and a validated analytical method for the compound.

Procedure:

  • Add an excess amount of the solid compound to a vial (enough that some solid remains undissolved at the end).

  • Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Seal the vial and place it on the shaker at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the slurry for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand for at least 1 hour for the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate as necessary with the mobile phase and analyze the concentration using the validated HPLC method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare an amorphous solid dispersion (ASD) of the compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Copovidone, or HPMC-AS)[9]

  • Volatile organic solvent capable of dissolving both the drug and the polymer (e.g., methanol, acetone, or a mixture).[16]

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:3 w/w).

  • Dissolve the calculated amount of the compound and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.[2] Swirl gently until a clear solution is formed.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a solid film or powder is formed on the flask wall.

  • Scrape the solid material from the flask.

  • Place the collected solid in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • The resulting powder is the amorphous solid dispersion. It should be characterized (e.g., by DSC and PXRD to confirm its amorphous nature) and stored in a desiccator to prevent moisture-induced recrystallization.

References

Stability and degradation of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. The information is designed to address potential issues related to the stability and degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term storage, maintaining a temperature of -20°C is advisable.[1]

Q2: What are the known incompatibilities of this compound?

Based on information for the parent compound, 1-indanone, it is advisable to avoid contact with strong oxidizing agents.[2] Reactions with such agents could lead to degradation of the molecule.

Q3: My experimental results are inconsistent. Could this be due to degradation of the compound?

Inconsistent results can indeed be a sign of compound degradation. Factors such as improper storage, exposure to light, extreme pH conditions, or incompatible reagents can lead to the formation of impurities. It is recommended to perform a purity check of your sample and review your experimental protocol for potential stressors.

Q4: How can I assess the stability of this compound in my experimental conditions?

To assess stability, you can perform forced degradation studies. This involves subjecting the compound to a variety of stress conditions that are more severe than your experimental conditions to predict its degradation profile.[3] These studies are crucial for developing stability-indicating analytical methods.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Analytical Chromatogram

Possible Cause: The presence of unexpected peaks in your analytical chromatogram (e.g., HPLC, GC) likely indicates the presence of impurities or degradation products.

Troubleshooting Steps:

  • Verify Purity of Starting Material: Re-run the analysis on a fresh, unopened sample of this compound to confirm its initial purity.

  • Review Sample Handling: Ensure that the sample was handled according to the recommended storage and handling procedures. Avoid repeated freeze-thaw cycles.

  • Investigate Potential Stressors: Consider if the sample was exposed to any of the following common stressors during your experiment:

    • pH Extremes: Exposure to strong acids or bases.

    • Oxidizing Agents: Presence of peroxides or other oxidizing agents.

    • Thermal Stress: Exposure to high temperatures.

    • Photolytic Stress: Exposure to UV or visible light.

  • Perform Forced Degradation Studies: To identify the potential degradation products, conduct forced degradation studies as outlined in the experimental protocols section below. This will help in characterizing the unexpected peaks.

Issue 2: Loss of Compound Potency or Activity

Possible Cause: A decrease in the expected biological activity or potency of your compound can be a direct result of its degradation.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Use an appropriate analytical method (e.g., LC-MS, NMR) to confirm the identity and purity of the compound in your experimental samples.

  • Evaluate Formulation Stability: If the compound is part of a formulation, consider potential interactions with excipients.[4]

  • Analyze for Degradants: Use a stability-indicating method to quantify the amount of intact compound remaining and identify any major degradants.

  • Review Experimental Conditions: Assess your experimental protocol for any harsh conditions that could be causing degradation, such as prolonged heating or exposure to incompatible solvents.

Experimental Protocols

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[3] Below are generalized protocols for conducting these studies on this compound.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HCl80°C24 hours
Base Hydrolysis 0.1 N NaOH80°C24 hours
Oxidative Degradation 3% H₂O₂Room Temperature24 hours
Thermal Degradation Dry Heat100°C48 hours
Photolytic Degradation UV light (254 nm) & Visible lightRoom Temperature7 days
Protocol for Forced Degradation Studies
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress:

    • Acid/Base Hydrolysis: Mix the stock solution with an equal volume of the acidic or basic solution and incubate at the specified temperature.[5][6]

    • Oxidative Degradation: Mix the stock solution with the hydrogen peroxide solution and keep at room temperature in the dark.[6]

    • Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at the specified temperature.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to controlled light conditions.

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) detector, to identify and quantify any degradation products.

Visualizing Experimental Workflows and Potential Pathways

Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Characterization A Compound Reception (this compound) B Purity & Identity Check (HPLC, LC-MS, NMR) A->B C Stress Conditions B->C D Acid Hydrolysis C->D E Base Hydrolysis C->E F Oxidation C->F G Thermal C->G H Photolytic C->H I Analytical Method Development (Stability-Indicating) D->I E->I F->I G->I H->I J Degradant Identification (LC-MS/MS, NMR) I->J K Degradation Pathway Elucidation J->K

Workflow for stability testing.
Logical Troubleshooting Flowchart

This diagram provides a logical flow for troubleshooting unexpected experimental results.

A Inconsistent Results or Loss of Activity Observed B Check Purity of Starting Material A->B C Purity Confirmed? B->C D Review Sample Handling & Storage C->D Yes H Replace with New Batch C->H No E Analyze Experimental Conditions for Stressors D->E F Conduct Forced Degradation Study E->F G Identify Degradants & Modify Protocol F->G

Troubleshooting inconsistent results.

References

Technical Support Center: HPLC Analysis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for this compound is tailing. What are the possible causes and solutions?

A1: Peak tailing is a common issue in HPLC and can be caused by several factors.[1][2][3] For this compound, the presence of the ketone group and the trifluoromethyl group can lead to secondary interactions with the stationary phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar ketone group of the analyte, causing peak tailing.[3][4]

    • Solution:

      • Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[3]

      • Use an End-Capped Column: Employ a column with end-capping to block the residual silanol groups.[4]

      • Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak tailing.[1][2]

    • Solution: Reduce the injection volume or dilute the sample.[1][2]

  • Column Contamination or Degradation: A contaminated guard column or a deteriorated analytical column can cause peak shape issues.[1][5]

    • Solution: Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent or replace it if necessary.[1][5]

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[1][4]

    • Solution: Use shorter, narrower internal diameter tubing between the column and the detector.[1][4]

Q2: My peak is fronting. What could be the cause?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

  • Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.[1][2]

    • Solution: Dilute the sample or decrease the injection volume.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[1]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.[1]

  • Low Column Temperature: Operating at a temperature that is too low can sometimes result in fronting.[1]

    • Solution: Increase the column temperature.[1]

Problem: Inconsistent Retention Times

Q3: The retention time for my analyte is shifting between injections. What should I check?

A3: Retention time variability can compromise the reliability of your analysis. Several factors can contribute to this issue.[6]

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of shifting retention times.[1][6]

    • Solution: Prepare fresh mobile phase carefully, ensuring accurate measurements of all components. Degas the mobile phase thoroughly before use.[1]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run can lead to drift.[1][6]

    • Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.[1]

  • Pump Issues: Fluctuations in the pump flow rate can cause retention time shifts.[6]

    • Solution: Check for leaks in the pump and fittings. Purge the pump to remove any air bubbles.[6]

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.[1]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[1]

Problem: Baseline Issues

Q4: I am observing a noisy or drifting baseline. What are the potential sources and how can I fix them?

A4: A stable baseline is crucial for accurate quantification.

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause a noisy baseline.[7]

    • Solution: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use.

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can lead to baseline noise and drift.[1][7]

    • Solution: Flush the flow cell with an appropriate solvent. If the problem persists, the detector lamp may need replacement.

  • Incomplete Column Equilibration: A drifting baseline can occur if the column is not fully equilibrated.[1]

    • Solution: Increase the equilibration time.

  • Air Bubbles: Air bubbles in the system, particularly in the pump or detector, are a common cause of baseline noise.[1][6]

    • Solution: Degas the mobile phase and purge the pump.[1]

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for an HPLC method for this compound?

A5: For a reversed-phase HPLC method, a good starting point would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For example, starting with 40% acetonitrile and increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a wavelength where the compound has maximum absorbance (this would need to be determined experimentally, but a starting point could be around 254 nm).

  • Injection Volume: 10 µL.

Q6: How can I improve the resolution between this compound and its impurities?

A6: To improve resolution, you can try the following:

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[7]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Adjust the pH of the Mobile Phase: Modifying the pH can change the ionization state of impurities and affect their retention.[7]

  • Use a Different Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

  • Decrease the Flow Rate: A lower flow rate can improve efficiency and resolution, but will increase the run time.[1]

  • Increase the Column Length or Decrease the Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates and improve resolution.[3]

Q7: My sample of this compound appears to be degrading during analysis. What could be the cause?

A7: The ketone functional group in your analyte could be susceptible to degradation under certain conditions.

  • Mobile Phase pH: Extreme pH values (highly acidic or basic) in the mobile phase can cause hydrolysis or other degradation reactions.

    • Solution: Ensure the mobile phase pH is within a stable range for your compound.

  • Forced Degradation: It's important to perform forced degradation studies to understand the degradation pathways of your compound.[8][9] This involves intentionally exposing the analyte to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradants.[8][9]

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 80% B over 15 min, then hold at 80% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating methods.[8][9] A target degradation of 5-20% is generally recommended.[10]

ConditionProtocol
Acid Hydrolysis Dissolve 10 mg of the compound in 10 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection.[11]
Base Hydrolysis Dissolve 10 mg of the compound in 10 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before injection.[11]
Oxidative Degradation Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[11][12]
Thermal Degradation Keep 10 mg of the solid compound in an oven at 80 °C for 48 hours. Dissolve in the mobile phase before injection.
Photolytic Degradation Expose a solution of the compound (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.

Quantitative Data Summary

The following table presents hypothetical data from a method validation experiment for the HPLC analysis of this compound.

Table 1: Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Intraday0.5%≤ 2.0%
- Interday1.2%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mL-
Limit of Quantitation (LOQ) 0.15 µg/mL-

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Check for Column Overload start->q1 a1_yes Reduce Injection Volume / Dilute Sample q1->a1_yes Yes q2 Review Mobile Phase pH q1->q2 No end Peak Shape Improved a1_yes->end a2_yes Lower pH (e.g., 2.5-3.5) q2->a2_yes pH too high q3 Inspect Column Condition q2->q3 pH is optimal a2_yes->end a3_yes Replace Guard Column / Flush or Replace Analytical Column q3->a3_yes Contaminated/Degraded q3->end Column is OK a3_yes->end

Caption: Troubleshooting workflow for peak tailing.

Retention_Time_Troubleshooting start Retention Time Shift check_mp Verify Mobile Phase Preparation start->check_mp remake_mp Prepare Fresh Mobile Phase check_mp->remake_mp Inconsistent check_equilibration Ensure Adequate Column Equilibration check_mp->check_equilibration Consistent resolved Retention Time Stabilized remake_mp->resolved increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration Insufficient check_pump Inspect Pump and System for Leaks/Bubbles check_equilibration->check_pump Sufficient increase_equilibration->resolved purge_pump Purge Pump, Tighten Fittings check_pump->purge_pump Leaks/Bubbles Found check_temp Check Column Temperature Stability check_pump->check_temp OK purge_pump->resolved stabilize_temp Use Column Oven check_temp->stabilize_temp Fluctuating check_temp->resolved Stable stabilize_temp->resolved

Caption: Troubleshooting inconsistent retention times.

References

Technical Support Center: Synthesis of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. It includes detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the successful and efficient scaling up of this important chemical intermediate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily focusing on the critical intramolecular Friedel-Crafts acylation step.

Issue 1: Low or No Yield of the Desired Indanone

  • Q1: My reaction is showing very low conversion to the final product. What are the likely causes?

    • A1: Low or no yield in the synthesis of this compound is a common problem primarily due to the deactivating effect of the trifluoromethyl (-CF3) group on the aromatic ring.[1] This strong electron-withdrawing group makes the aromatic ring less nucleophilic and thus less reactive towards the intramolecular electrophilic acylation. Other contributing factors can include inactive catalyst, presence of moisture, or sub-optimal reaction temperature.[1]

  • Q2: How can I overcome the deactivation caused by the trifluoromethyl group?

    • A2: To overcome the deactivation, a highly effective and strong acid catalyst is necessary. Standard Lewis acids like aluminum chloride (AlCl₃) may be insufficient. The use of Brønsted superacids such as neat trifluoromethanesulfonic acid (TfOH) or heated polyphosphoric acid (PPA) is recommended.[1] These strong acids are capable of protonating the carboxylic acid precursor, generating a sufficiently reactive acylium ion for the cyclization to occur.

  • Q3: My catalyst (AlCl₃ or another Lewis acid) seems to be inactive. What could be the problem?

    • A3: Lewis acid catalysts, particularly aluminum chloride, are extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and reaction. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.

  • Q4: I am using a stoichiometric amount of Lewis acid, but the reaction is still not proceeding. Why?

    • A4: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, meaning that even a stoichiometric amount might not be enough to drive the reaction to completion, especially with a deactivated substrate. For challenging substrates like this, an excess of the Lewis acid may be required. However, the most effective solution is often to switch to a stronger catalytic system like PPA or TfOH which can be used in excess as the reaction medium.

Issue 2: Formation of Side Products and Purification Challenges

  • Q5: I am observing the formation of a significant amount of black, tar-like material in my reaction flask. What is causing this and how can I prevent it?

    • A5: Charring or polymerization is a common side reaction in strong acid-catalyzed reactions, especially at elevated temperatures. This can be caused by reaction temperatures that are too high or reaction times that are too long. It is important to carefully control the temperature and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.

  • Q6: How can I effectively purify the final product from the reaction mixture, especially from the strong acid catalyst?

    • A6: The workup procedure is critical for successfully isolating the product. The reaction mixture should be cooled to room temperature and then carefully quenched by pouring it onto a mixture of ice and water. This will hydrolyze the catalyst and dilute the strong acid. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The crude product obtained after solvent evaporation can be further purified by column chromatography on silica gel.

  • Q7: What is a suitable eluent system for column chromatography of this compound?

    • A7: A common solvent system for the purification of moderately polar ketones like indanones is a mixture of hexanes and ethyl acetate. A good starting point is a gradient elution, beginning with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity to elute the product. The optimal ratio should be determined by TLC analysis of the crude product.

Data Presentation

The choice of catalyst is critical for the successful synthesis of this compound. The following table summarizes reported yields for the cyclization of substituted 3-arylpropionic acids to form indanones under different catalytic conditions.

PrecursorCatalyst SystemTemperatureTimeYield (%)Reference
3-Arylpropionic Acids (General)Polyphosphoric Acid/H₂SO₄Not specifiedNot specified60-90Beilstein J. Org. Chem. 2017, 13, 451–494.[1]
3-Arylpropionic Acids with Halogen AtomsTb(OTf)₃250 °CNot specifiedModerate to GoodMolecules 2014, 19, 5595-5612.
3-(3-(Trifluoromethyl)phenyl)propanoic acidPolyphosphoric Acid100 °C3 h~75Based on similar syntheses.
3-(3-(Trifluoromethyl)phenyl)propanoic acidTrifluoromethanesulfonic Acid80-100 °C1-2 hPotentially >80Based on reactivity of superacids.

Experimental Protocols

1. Synthesis of 3-(3-(Trifluoromethyl)phenyl)propanoic Acid (Precursor)

This protocol is adapted from a general method for the hydrogenation of cinnamic acids.

  • Materials:

    • 3-(Trifluoromethyl)cinnamic acid

    • Palladium on carbon (10% Pd-C)

    • Solvent (e.g., Methanol or Ethanol)

    • Hydrogen gas

  • Procedure:

    • Dissolve 3-(trifluoromethyl)cinnamic acid in a suitable solvent (e.g., methanol) in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd-C to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 16-24 hours).

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst.

    • Wash the filter cake with the solvent.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude 3-(3-(trifluoromethyl)phenyl)propanoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether and a small amount of ethyl acetate) to yield a white solid.

2. Intramolecular Friedel-Crafts Acylation to this compound

This protocol describes a general procedure using polyphosphoric acid (PPA).

  • Materials:

    • 3-(3-(Trifluoromethyl)phenyl)propanoic acid

    • Polyphosphoric acid (PPA)

    • Ice

    • Deionized water

    • Dichloromethane (or Ethyl Acetate)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Place 3-(3-(trifluoromethyl)phenyl)propanoic acid in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

    • Add an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material).

    • Heat the mixture with stirring to 80-100 °C. The mixture will become a homogenous solution.

    • Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (a suitable eluent is 7:3 hexanes:ethyl acetate).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the viscous reaction mixture onto a stirred slurry of crushed ice and water.

    • Stir the resulting mixture until the PPA is fully hydrolyzed and a precipitate of the crude product forms.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

The synthesis of this compound involves a two-step process. The following diagrams illustrate the overall workflow and a troubleshooting decision tree for the critical cyclization step.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Start Start Hydrogenation Catalytic Hydrogenation (3-(Trifluoromethyl)cinnamic acid + H₂/Pd-C) Start->Hydrogenation Workup1 Filtration & Solvent Removal Hydrogenation->Workup1 Precursor 3-(3-(Trifluoromethyl)phenyl)propanoic acid Workup1->Precursor Cyclization Cyclization with Polyphosphoric Acid (PPA) Precursor->Cyclization Workup2 Quenching, Extraction & Washing Cyclization->Workup2 Purification Column Chromatography Workup2->Purification Product This compound Purification->Product

Caption: Overall experimental workflow for the synthesis.

G Start Low or No Product Yield CheckCatalyst Is a strong acid catalyst (PPA or TfOH) being used? Start->CheckCatalyst UseStrongAcid Switch to PPA or TfOH CheckCatalyst->UseStrongAcid No CheckAnhydrous Were anhydrous conditions strictly maintained? CheckCatalyst->CheckAnhydrous Yes UseStrongAcid->CheckAnhydrous EnsureDry Thoroughly dry all glassware, solvents, and reagents CheckAnhydrous->EnsureDry No CheckTempTime Is reaction temperature and time optimized? CheckAnhydrous->CheckTempTime Yes EnsureDry->CheckTempTime OptimizeConditions Adjust temperature (80-120°C) and monitor by TLC CheckTempTime->OptimizeConditions No Success Improved Yield CheckTempTime->Success Yes OptimizeConditions->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Navigating the Purification of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of trifluoromethylated compounds. The strong electron-withdrawing nature and altered polarity imparted by the trifluoromethyl (-CF3) group can significantly impact the behavior of molecules during common purification techniques.[1][2][3] This guide provides troubleshooting advice and answers to frequently asked questions to streamline your purification workflows.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of trifluoromethylated compounds, offering potential causes and actionable solutions.

Chromatography Issues

Problem: Low Recovery After Column Chromatography

Potential CauseRecommended Solution
High Polarity: The compound is strongly retained on the stationary phase (e.g., silica gel).[4]- Use a more polar eluent or a gradient elution. - Consider a different stationary phase such as alumina or reverse-phase silica (C18).[4]
Compound Instability: The compound degrades on the stationary phase.[4][5]- Minimize the time the compound is on the column by using flash chromatography.[4] - Test for stability on silica gel before performing column chromatography.[5] - Deactivate the silica gel to reduce its acidity.[5]
Inappropriate Solvent System: The chosen eluent is not effectively desorbing the compound.[4]- Systematically screen different solvent systems with varying polarities.
Irreversible Adsorption: The compound binds irreversibly to the stationary phase.[6]- Switch to a different chromatographic technique like Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[6]

Problem: Peak Tailing in HPLC Analysis

Potential CauseRecommended Solution
Secondary Interactions: Strong interactions between the trifluoromethylated analyte and residual silanols on the silica-based stationary phase.[6]- Use an end-capped or deactivated column to minimize silanol interactions.[6]
Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte, leading to multiple ionic forms.[6]- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6]
Column Overload: Too much sample is being injected onto the column.[6]- Reduce the concentration or volume of the injected sample.[6]
Active Sites on the Column: Interactions between the analyte and active sites on the column packing material.[7]- Employ a highly inert column or one with a different stationary phase.[7]
Crystallization Challenges

Problem: Product Fails to Crystallize or Yields an Oil

Potential CauseRecommended Solution
Presence of Impurities: Impurities are inhibiting the formation of a crystal lattice.[8]- Further purify the crude material by chromatography to remove impurities before attempting crystallization.[8]
Inappropriate Solvent: The compound is too soluble or insoluble in the chosen solvent.- Screen a variety of solvents with different polarities.[8] - Employ techniques like slow evaporation, cooling, or vapor diffusion.[8] - Try a two-solvent system, where the compound is less soluble in the second solvent (anti-solvent).[7]
Low Melting Point: The compound has a low melting point or exists as a stable oil.[8]- Attempt to form a salt or co-crystal to induce crystallization.[8] - If the compound remains an oil, preparative HPLC may be the best option for purification.[8]
Rapid Cooling: The solution is being cooled too quickly, preventing orderly crystal growth.[7][9]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying trifluoromethylated compounds?

A1: Common impurities can include starting materials, reagents from the trifluoromethylation reaction (e.g., residual trifluoromethylating agents), and byproducts from side reactions.[10] Depending on the synthesis, you may also find partially reacted intermediates or isomers.[7]

Q2: My trifluoromethylated compound is very polar. What is the best initial approach for purification?

A2: For polar trifluoromethylated compounds, reversed-phase HPLC is a versatile first choice if the compound is soluble in organic solvents.[6] A good starting point is a C18 column with a water/acetonitrile gradient, often with 0.1% trifluoroacetic acid (TFA) or formic acid as a mobile phase modifier.[6] For highly polar, water-soluble compounds, Hydrophilic Interaction Chromatography (HILIC) is often more suitable.[6]

Q3: How can I improve the separation of closely eluting trifluoromethylated isomers?

A3: The similar physicochemical properties of isomers can make their separation challenging.[7] Techniques like fractional distillation for volatile isomers or preparative gas chromatography (pGC) can be effective.[7] For less volatile compounds, preparative HPLC with specialized stationary phases can enhance resolution.[7] Optimizing the HPLC gradient to be shallower can also improve separation.[11]

Q4: My compound streaks on the TLC plate and the column. What does this indicate and how can I fix it?

A4: Streaking, or tailing, often indicates that the compound is interacting too strongly with the stationary phase, is too polar for the solvent system, or may be degrading on the silica gel.[5] To address this, you can try adding a small amount of a polar solvent like methanol or an acid like acetic acid to the eluent to improve the peak shape. Using a less acidic stationary phase like alumina or deactivating the silica gel can also help.[4][5]

Q5: Can I use trifluoroacetic acid (TFA) in my mobile phase for preparative HPLC?

A5: Yes, TFA is commonly used as an ion-pairing agent in reversed-phase HPLC to improve peak shape, especially for peptides and small proteins.[6][12] However, it can be difficult to remove from the final product. If TFA is problematic for your downstream applications, consider using a more volatile additive like formic acid.

Experimental Protocols & Workflows

General Purification Workflow

The following diagram illustrates a general workflow for the purification of a crude trifluoromethylated compound.

G A Crude Reaction Mixture B Initial Purity Assessment (TLC, LC-MS, NMR) A->B C Choice of Primary Purification Technique B->C D Column Chromatography C->D Non-polar to moderately polar compounds E Recrystallization C->E Solid compounds F Preparative HPLC C->F Polar compounds or difficult separations G Collect and Combine Pure Fractions D->G E->G F->G H Solvent Removal G->H I Final Purity Analysis H->I J Pure Compound I->J G start Start: Crude Compound is_solid Is the compound a solid? start->is_solid can_crystallize Can it be crystallized? is_solid->can_crystallize Yes is_volatile Is it volatile? is_solid->is_volatile No recrystallize Recrystallization can_crystallize->recrystallize Yes column Column Chromatography (Normal or Reverse Phase) can_crystallize->column No prep_hplc Preparative HPLC is_volatile->prep_hplc No distill Fractional Distillation / pGC is_volatile->distill Yes end Pure Compound recrystallize->end column->end prep_hplc->end distill->end

References

Technical Support Center: Synthesis of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of indanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of indanone derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Indanone

Question: My reaction is resulting in a low yield or no product. What are the likely causes and how can I improve the yield?

Answer: Low or no yield is a frequent challenge, often stemming from several factors related to the reagents, catalyst, and reaction conditions, particularly in Friedel-Crafts acylations.[1][2][3]

  • Inappropriate or Inactive Catalyst: The choice and activity of the Lewis or Brønsted acid are critical.[1] For the cyclization of 3-arylpropionic acids, strong acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often necessary.[3] When starting with the corresponding acyl chloride, aluminum chloride (AlCl₃) is a common choice.[3] Catalysts like niobium pentachloride (NbCl₅) can be effective for certain substrates and can convert carboxylic acids to acyl chlorides in situ.[1][3][4]

  • Moisture Contamination: Lewis acid catalysts, especially AlCl₃, are highly sensitive to moisture, which can lead to their deactivation.[1] It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere.

  • Deactivated Aromatic Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution and is hindered by electron-withdrawing groups on the aromatic ring.[3] If your substrate is highly deactivated, you may need to use stronger catalysts or higher temperatures, though success may be limited.[3]

  • Insufficient Catalyst Amount: In many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a stable complex with the Lewis acid, sequestering it.[3] Typically, 1.1 to 1.5 equivalents of AlCl₃ are used.[3]

  • Suboptimal Reaction Temperature: The temperature must be sufficient to overcome the activation energy but not so high as to cause decomposition of starting materials or products.[3] For AlCl₃-catalyzed reactions, a common approach is to start at 0°C and then allow the reaction to warm to room temperature.[3] Monitoring the reaction progress via TLC or GC-MS is essential to determine the optimal temperature and time.[3]

  • Poor Solvent Choice: The solvent plays a key role in the solubility of reagents and the activity of the catalyst.[1] For certain reactions, specific solvents like nitromethane have been shown to provide optimal results.[1][5]

Issue 2: Formation of Multiple Products or Regioisomers

Question: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: Controlling regioselectivity is a significant challenge when multiple cyclization sites are available on the aromatic ring.[1] Several strategies can be employed to favor the formation of the desired isomer.

  • Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder certain positions, directing the cyclization to a specific site.[1]

  • Catalyst and Reaction Conditions: The choice of catalyst can influence the product distribution. For reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively switch the regioselectivity.[1][6] PPA with a low P₂O₅ content may favor the formation of the indanone with an electron-donating group meta to the carbonyl, while a high P₂O₅ content can favor the ortho or para product.[6][7]

  • Solvent Effects: The solvent can influence the isomer ratio. For instance, nitromethane has been shown to provide optimal selectivity in some Friedel-Crafts acylations.[1][5][7]

  • Temperature Control: Reaction temperature can also play a role. Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[1]

Issue 3: Formation of Side Products and Impurities

Question: I am observing significant side product formation, complicating the purification process. What are common side reactions and how can I minimize them?

Answer: Side reactions can lower the yield of the desired indanone and make purification challenging.

  • Intermolecular Acylation: At high concentrations, the acylium ion intermediate may react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization.[3]

    • Solution: Employing high dilution conditions can favor the intramolecular pathway. This can be achieved by adding the substrate or catalyst slowly to maintain a low concentration of reactive intermediates.[3]

  • Polymerization/Degradation: High reaction temperatures or prolonged reaction times can lead to the formation of polymeric byproducts or degradation products, which may appear as dark, sticky solids or oils.[8]

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-indanones?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][5] This reaction is typically promoted by a Brønsted or Lewis acid catalyst.[1]

Q2: Which catalyst is generally most effective for the intramolecular Friedel-Crafts cyclization to form indanones?

A2: The choice of catalyst is highly substrate-dependent.[1] While aluminum chloride (AlCl₃) is a common Lewis acid, others like iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and scandium triflate (Sc(OTf)₃) can be more effective for specific substrates.[1] Superacids such as triflic acid (TfOH) and solid acids like polyphosphoric acid (PPA) are also powerful and widely used catalysts for this transformation.[1]

Q3: Are there alternative synthetic routes to indanones besides Friedel-Crafts acylation?

A3: Yes, several alternative methods exist. These include the Nazarov cyclization of divinyl ketones, various transition-metal-catalyzed reactions, and the use of Meldrum's acid derivatives as acylating agents.[1][4][5][6] The use of Meldrum's acid can be advantageous as it can overcome some problems associated with traditional Friedel-Crafts reactions and provides an efficient route to 2-substituted 1-indanones.[4][5]

Q4: How can I purify my indanone derivative if it is a dark and sticky solid/oil?

A4: The presence of polymeric or degradation byproducts often causes this issue.[8] Purification can be attempted through column chromatography or distillation. The choice of method will depend on the physical properties of your specific indanone derivative.

Data Presentation

Table 1: Effect of PPA Composition on Regioselectivity in Indanone Synthesis

EntrySubstrate (Arene)Substrate (Unsaturated Acid)Condition A Yield (Regioisomer Ratio)Condition B Yield (Regioisomer Ratio)
1AnisoleMethacrylic acid75% (1:1.5)71% (1:20)
2AnisoleCrotonic acid68% (1:1.2)65% (1:20)
3Anisole3,3-Dimethylacrylic acid71% (1:1)69% (1:20)

*Condition A: 100 °C, PPA (76% P₂O₅); Condition B: 100 °C, PPA (83% P₂O₅). The regioisomer ratio was determined by analysis of the crude product with ¹H NMR spectroscopy. Data compiled from a study on the effect of PPA hydrolysis on regioselectivity.[6]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation of a 3-Arylpropionyl Chloride using AlCl₃

This protocol is suitable for the cyclization of 3-arylpropionyl chlorides.[1]

  • Preparation of Acyl Chloride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet, place the 3-arylpropionic acid (1.0 eq.). Add thionyl chloride (1.5 - 2.0 eq.) and a catalytic amount of DMF.

  • Heat the mixture gently (e.g., to 40-50 °C) until the evolution of gas (SO₂ and HCl) ceases.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.

  • Cyclization: Cool the flask containing the acyl chloride in an ice bath (0 °C). Add a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Slowly add aluminum chloride (AlCl₃, 1.1 - 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired 1-indanone.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Indanone Yield start Low or No Yield catalyst Check Catalyst start->catalyst moisture Check for Moisture start->moisture substrate Evaluate Substrate start->substrate conditions Optimize Conditions start->conditions sol_catalyst1 Is catalyst appropriate for the substrate? catalyst->sol_catalyst1 sol_moisture Are reagents and solvent anhydrous? moisture->sol_moisture sol_substrate Is the aromatic ring deactivated? substrate->sol_substrate sol_temp Is the temperature optimal? conditions->sol_temp sol_catalyst2 Is catalyst active and used in sufficient quantity? sol_catalyst1->sol_catalyst2 Yes action_catalyst1 Select a more suitable catalyst (e.g., TfOH, PPA, NbCl5) sol_catalyst1->action_catalyst1 No action_catalyst2 Use fresh catalyst in stoichiometric amounts (e.g., 1.1-1.5 eq.) sol_catalyst2->action_catalyst2 No end Improved Yield sol_catalyst2->end Yes action_moisture Use anhydrous reagents/solvents and inert atmosphere sol_moisture->action_moisture No sol_moisture->end Yes action_substrate Use stronger catalyst or consider alternative synthetic route sol_substrate->action_substrate Yes sol_substrate->end No sol_solvent Is the solvent choice appropriate? sol_temp->sol_solvent Yes action_temp Screen a range of temperatures (e.g., 0°C to RT) sol_temp->action_temp No action_solvent Test different solvents (e.g., DCM, nitromethane) sol_solvent->action_solvent No sol_solvent->end Yes action_catalyst1->end action_catalyst2->end action_moisture->end action_substrate->end action_temp->end action_solvent->end

Caption: Troubleshooting workflow for low indanone yield.

Friedel_Crafts_Mechanism Generalized Friedel-Crafts Acylation for 1-Indanone cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Intramolecular Electrophilic Attack cluster_step3 Step 3: Rearomatization cluster_step4 Step 4: Work-up start 3-Arylpropionyl Chloride acylium Acylium Ion Intermediate start->acylium + Catalyst catalyst Lewis Acid (e.g., AlCl₃) sigma Sigma Complex (Wheland Intermediate) acylium->sigma Intramolecular Cyclization product_complex Product-Catalyst Complex sigma->product_complex - H⁺ final_product 1-Indanone product_complex->final_product Aqueous Work-up

Caption: Generalized mechanism for 1-indanone synthesis.

References

Technical Support Center: Enhancing the Biological Activity of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What are the known biological targets for this compound derivatives?

While specific targets for the 7-(trifluoromethyl) scaffold are still under extensive investigation, derivatives of the broader indanone class have shown activity against a range of biological targets. These include enzymes such as kinases (e.g., PI3K, Akt, mTOR, and MAPK pathway components) and tubulin.[1][2][3][4][5] The trifluoromethyl group is often incorporated into drug candidates to enhance properties like metabolic stability and cell permeability, which can lead to improved potency against these targets.[6]

Q2: How does the trifluoromethyl group at the 7-position influence the biological activity?

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that can significantly impact a molecule's physicochemical properties.[6] Its inclusion at the 7-position of the indanone core can:

  • Increase Lipophilicity: This can enhance membrane permeability and cellular uptake.[6]

  • Enhance Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF3 group resistant to metabolic degradation, which can increase the compound's half-life.[6]

  • Modulate Binding Affinity: The electronic and steric properties of the -CF3 group can alter the binding interactions with the target protein, potentially leading to increased potency and selectivity.

Q3: What are the key considerations for a successful synthesis of this compound derivatives?

The synthesis of this compound and its derivatives often involves an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acyl chloride.[7][8][9] Key considerations include:

  • Choice of Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids like polyphosphoric acid (PPA) or triflic acid are commonly used. The choice of catalyst can affect yield and purity.[9]

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the catalyst. Therefore, maintaining anhydrous conditions is crucial.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled to prevent side reactions and decomposition.

  • Purity of Starting Materials: Impurities in the starting materials can lead to low yields and the formation of byproducts.

Troubleshooting Guides

Synthesis
Problem Possible Cause Troubleshooting Steps
Low or no product yield Inactive catalyst due to moisture.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid catalyst.
Insufficiently strong acid catalyst.For challenging cyclizations, consider using a stronger acid system like Eaton's reagent (P₂O₅ in methanesulfonic acid).
Low reaction temperature.Gradually increase the reaction temperature in small increments, monitoring for product formation and decomposition by TLC or LC-MS.
Formation of regioisomers Non-selective cyclization.The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., nitromethane, dichloromethane, carbon disulfide).[10]
Steric hindrance from bulky substituents.Consider a different synthetic route that allows for the introduction of the desired substituent after the formation of the indanone core.
Product decomposition Harsh reaction conditions.Use a milder Lewis acid or conduct the reaction at a lower temperature for a longer duration.
Product instability.Some indanone derivatives can be unstable. Purify the product quickly after work-up and store it under an inert atmosphere at a low temperature.
Biological Assays
Problem Possible Cause Troubleshooting Steps
Poor solubility of the compound in assay buffer The trifluoromethyl group increases lipophilicity.Prepare stock solutions in 100% DMSO. For the final assay concentration, ensure the final DMSO concentration is compatible with the assay (typically ≤ 0.5%). Sonication may aid in dissolving the compound in the final buffer.
Inconsistent IC50 values Compound precipitation at higher concentrations.Visually inspect the assay plate for any signs of precipitation. Determine the kinetic solubility of the compound in the assay buffer.
Assay interference.The trifluoromethyl group can sometimes interfere with certain assay readouts. Run appropriate controls, including the compound in the absence of the target enzyme or cells, to check for autofluorescence or other interferences.
Low cellular activity despite good enzymatic activity Poor cell permeability.While the -CF3 group generally enhances permeability, other structural features might limit it. Consider modifying other parts of the molecule to improve its overall physicochemical properties.
Efflux by cellular transporters.Co-incubate with known efflux pump inhibitors to see if cellular activity is restored.

Data Presentation

Table 1: Representative Anticancer Activity of Indanone Derivatives

Note: Data for specific this compound derivatives are limited in the public domain. The following table presents data for structurally related indanone derivatives to provide a general indication of potential activity.

CompoundCancer Cell LineIC50 (µM)Reference
Indanone-based thiazolyl hydrazone (ITH-6)HT-29 (Colon)0.44[11]
ITH-6COLO 205 (Colon)0.98[11]
ITH-6KM 12 (Colon)0.41[11]
2-Benzylidene-1-indanone derivative (8f)RAW264.7 (Macrophage)>10 (Low cytotoxicity)[12]
N'-(3-phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide (4b)MCF-7 (Breast)69.2[13]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general procedure based on the intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(Aryl)propionic acid with a trifluoromethyl group at the desired position

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous aluminum chloride (AlCl₃)

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation:

    • Dissolve the 3-(aryl)propionic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.5-2 equivalents) dropwise at 0 °C.

    • Add a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Intramolecular Friedel-Crafts Acylation:

    • Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add anhydrous aluminum chloride (1.1-1.5 equivalents) portion-wise, keeping the temperature below 5 °C.[9]

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.[9]

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: In Vitro Kinase Assay

This is a general protocol for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound derivative (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.

    • Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the wells of a microplate.

    • Add the kinase/substrate mixture to the wells.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP to each well.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Material: 3-(Aryl)propionic Acid acid_chloride Acid Chloride Formation start->acid_chloride cyclization Intramolecular Friedel-Crafts Acylation acid_chloride->cyclization purification Purification cyclization->purification final_compound 7-(Trifluoromethyl)- 2,3-dihydro-1H-inden-1-one Derivative purification->final_compound kinase_assay In Vitro Kinase Assay final_compound->kinase_assay data_analysis IC50 Determination kinase_assay->data_analysis cell_based_assay Cell-Based Assay cell_based_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis

Caption: Experimental workflow for synthesis and biological evaluation.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Indenone 7-(Trifluoromethyl)- 1-indanone Derivative Indenone->PI3K inhibits? Indenone->Akt inhibits? Indenone->mTORC1 inhibits?

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

mapk_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression Indenone 7-(Trifluoromethyl)- 1-indanone Derivative Indenone->Raf inhibits? Indenone->MEK inhibits?

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one and Related Indenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activity of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one and other indenone derivatives, focusing on their neuroprotective, anti-inflammatory, and cholinesterase inhibitory activities. The information presented herein is supported by experimental data from various studies to facilitate objective comparison and aid in the design of future drug candidates.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for a series of indenone derivatives from different studies. It is important to note that direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Neuroprotective Activity

A study by Zeng et al. (2024) evaluated the neuroprotective effects of various indanone derivatives in an oxygen-glucose deprivation/reperfusion (OGD/R)-induced primary neuronal injury model. The data below represents the cell viability of neurons treated with the respective compounds.

Table 1: Neuroprotective Effects of Indanone Derivatives on OGD/R-Induced Neuronal Injury [1]

Compound IDStructureConcentration (µM)Cell Viability (%)
4 5,6-Dimethoxy-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one1085.2 ± 3.5
14 6-Methoxy-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one1078.9 ± 4.1
15 5-Methoxy-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one1075.4 ± 3.8
22 2-((1-Methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one1072.1 ± 2.9
26 5-Bromo-6-methoxy-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one1081.3 ± 4.3
35 5,6-Dimethoxy-2-((piperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one1070.5 ± 3.1
36 5,6-Dimethoxy-2-(piperidin-4-ylmethylene)-2,3-dihydro-1H-inden-1-one1068.2 ± 3.3
37 5,6-Dimethoxy-2-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one1079.8 ± 4.0
48 7-Bromo-5,6-dimethoxy-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one1083.1 ± 4.6
49 5,6,7-Trimethoxy-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one1088.6 ± 4.9
52 5,6-Dimethoxy-7-nitro-2-((1-methylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one1065.7 ± 3.9
Edaravone (Positive Control)-2075.1 ± 3.2

Note: Data for this compound was not available in this study.

Cholinesterase Inhibitory Activity

A study by Asghari et al. (2023) investigated the cholinesterase inhibitory potential of novel indanone derivatives. The IC50 values for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are presented below.

Table 2: Cholinesterase Inhibitory Activity of Indanone Derivatives [2][3]

Compound IDR GroupAChE IC50 (µM)BChE IC50 (µM)
5a 3-((Dimethylamino)propoxy)benzylidene0.250.88
5b 3-(2-(Piperidin-1-yl)ethoxy)benzylidene0.180.45
5c 3-(3-(Piperidin-1-yl)propoxy)benzylidene0.120.31
6a 4-((Dimethylamino)propoxy)benzylidene0.311.02
6b 4-(2-(Piperidin-1-yl)ethoxy)benzylidene0.220.56
7a 3-((Dimethylamino)propoxy)benzyl1.223.45
7b 3-(2-(Piperidin-1-yl)ethoxy)benzyl0.980.04
Donepezil (Reference)-0.023.54

Note: Data for this compound was not available in this study.

Anti-inflammatory Activity

A study on the anti-inflammatory properties of an arylidene indanone derivative, IPX-18 (2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one), provided IC50 values for the inhibition of pro-inflammatory cytokine release in human whole blood (HWB) and peripheral blood mononuclear cells (PBMCs).

Table 3: Anti-inflammatory Activity of IPX-18 [4]

CytokineAssay SystemIC50 (nM)
TNF-αHWB298.8
TNF-αPBMCs96.29
IFN-γHWB217.6
IFN-γPBMCs103.7
IL-2HWB416.0
IL-2PBMCs122.9
IL-8HWB336.6
IL-8PBMCs105.2

Note: This study focused on a single indenone derivative and does not provide a direct comparison with this compound.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.

Neuroprotective Activity Assay (OGD/R Model)

1. Cell Culture:

  • Primary cortical neurons are isolated from embryonic day 18 Sprague-Dawley rats.

  • Neurons are plated on poly-L-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Cells are cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

2. Oxygen-Glucose Deprivation (OGD) and Reperfusion:

  • After 7 days in culture, the medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS).

  • The cells are placed in a hypoxic chamber (95% N2, 5% CO2) at 37°C for 2 hours.

  • Following OGD, the medium is replaced with the original culture medium, and the cells are returned to the normoxic incubator for 24 hours (reperfusion).

3. Compound Treatment:

  • Test compounds, including various indenone derivatives, are dissolved in DMSO and added to the culture medium during the reperfusion phase at the desired concentrations.

4. Assessment of Cell Viability (MTT Assay):

  • After 24 hours of reperfusion, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group (cells not subjected to OGD/R).

G cluster_0 Experimental Workflow: Neuroprotection Assay A Primary Neuron Culture B Oxygen-Glucose Deprivation (OGD) A->B C Reperfusion & Compound Treatment B->C D MTT Assay for Cell Viability C->D E Data Analysis D->E

Workflow for the in vitro neuroprotection assay.

Cholinesterase Inhibition Assay (Ellman's Method)

1. Reagents and Preparation:

  • Acetylcholinesterase (AChE) from electric eel and butyrylcholinesterase (BChE) from equine serum.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

  • Phosphate buffer (0.1 M, pH 8.0).

  • Test compounds are dissolved in DMSO.

2. Assay Procedure:

  • In a 96-well plate, 25 µL of the test compound solution at various concentrations is added.

  • 25 µL of AChE or BChE solution (0.2 U/mL) is added to the wells.

  • The mixture is incubated for 15 minutes at 25°C.

  • 125 µL of DTNB solution (0.3 mM) is added.

  • The reaction is initiated by adding 25 µL of the substrate solution (ATCI or BTCI, 1.5 mM).

  • The absorbance is measured at 412 nm every 15 seconds for 2 minutes using a microplate reader.

3. Data Analysis:

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated for each compound concentration relative to the control (no inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Signaling Pathway: Cholinesterase Inhibition Acetylcholine Acetylcholine Cholinesterase AChE / BChE Acetylcholine->Cholinesterase Hydrolysis Choline_Acetate Choline + Acetate Cholinesterase->Choline_Acetate Indenone Indenone Inhibitor Indenone->Cholinesterase Inhibition

Mechanism of cholinesterase inhibition by indenone derivatives.

Anti-inflammatory Activity Assay (Cytokine Release)

1. Cell Culture and Stimulation:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% FBS.

  • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.

2. Cytokine Measurement (ELISA):

  • After incubation, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using commercially available ELISA kits, following the manufacturer's instructions.

  • The absorbance is read using a microplate reader at the appropriate wavelength.

3. Data Analysis:

  • A standard curve is generated using recombinant cytokines.

  • The concentration of each cytokine in the samples is determined from the standard curve.

  • The percentage of inhibition of cytokine production is calculated for each compound concentration relative to the LPS-stimulated control.

  • IC50 values are calculated from the dose-response curves.

G cluster_0 Signaling Pathway: Anti-inflammatory Action LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Indenone Indenone Derivative Indenone->NFkB Inhibition

Inhibition of the NF-κB signaling pathway by indenone derivatives.

Conclusion

The indenone scaffold represents a versatile platform for the development of potent bioactive molecules. While direct comparative data for this compound across a range of biological activities is currently limited in the public domain, the available data for other indenone derivatives highlight their significant potential as neuroprotective, anti-inflammatory, and cholinesterase-inhibiting agents. The trifluoromethyl group is known to modulate the physicochemical properties of molecules, often enhancing their metabolic stability and cell permeability. Further focused studies are warranted to systematically evaluate the biological profile of this compound and to establish a comprehensive structure-activity relationship within this promising class of compounds. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Comparative Guide to the Analytical Method Validation for 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a proposed analytical method for the quantification of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis. The guide details a proposed High-Performance Liquid Chromatography (HPLC) method and outlines a complete validation protocol according to the International Council for Harmonisation (ICH) guidelines. Furthermore, it presents a comparison with alternative analytical techniques, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate method for their specific needs.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A specific, accurate, and precise reversed-phase HPLC method is proposed for the determination of this compound. This method is designed to provide robust performance for routine quality control and stability testing.

Experimental Protocol: Proposed HPLC Method
ParameterRecommended Condition
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard Solution 100 µg/mL of this compound in mobile phase
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Validation of the Proposed HPLC Method

Analytical method validation is a critical process that ensures the reliability and accuracy of analytical data.[1] The validation of the proposed HPLC method will be performed in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics for new analytical procedures.[2]

Experimental Protocols for Method Validation

The following table summarizes the experimental protocols for each validation parameter.

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (mobile phase), placebo (if applicable), standard solution, and sample solution. Assess for any interference at the retention time of the analyte.No significant interference at the retention time of the analyte peak.
Linearity Prepare a series of at least five concentrations of the standard solution (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate. Plot a graph of peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999
Accuracy Perform recovery studies by spiking a known amount of standard solution into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Repeatability: Analyze six replicate injections of the standard solution (100 µg/mL) on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determine based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C) and assess the impact on the results.RSD of the results should remain within acceptable limits (e.g., ≤ 2.0%).

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely applicable technique, other analytical methods could also be considered for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.

Alternative Method 1: Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given that 1-indanone and its derivatives can be analyzed by GC, this method presents a viable alternative.[3]

Methodology:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium or Nitrogen.

  • Injector and Detector Temperature: Optimized to ensure sample vaporization without degradation.

  • Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from any impurities.

Alternative Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and faster technique that can be used for the quantification of compounds containing chromophores. Ketones, such as this compound, exhibit UV absorbance.[1]

Methodology:

  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: A suitable UV-transparent solvent (e.g., acetonitrile or methanol).

  • Wavelength: The wavelength of maximum absorbance (λmax) for this compound would need to be determined.

  • Quantification: A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Performance Comparison of Analytical Methods

The following table provides a comparative summary of the expected performance characteristics of the proposed HPLC method and the alternative techniques.

Performance ParameterProposed HPLC MethodGas Chromatography (GC)UV-Vis Spectrophotometry
Specificity High (separates analyte from impurities)High (with appropriate column and temperature program)Low (potential for interference from other absorbing compounds)
Sensitivity HighHigh (especially with MS detector)Moderate
Precision High (RSD ≤ 2.0%)High (RSD ≤ 2.0%)Moderate (can be affected by sample matrix)
Accuracy High (98-102% recovery)High (with proper calibration)Moderate (susceptible to matrix effects)
Linear Range WideWideNarrower
Sample Throughput ModerateModerateHigh
Instrumentation Cost HighHighLow
Suitability Routine QC, stability studies, impurity profilingAnalysis of volatile impurities, alternative for QCPreliminary analysis, in-process control

Visualizations

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_method Define HPLC Method Parameters define_protocol Define Validation Protocol define_method->define_protocol specificity Specificity define_protocol->specificity linearity Linearity & Range define_protocol->linearity accuracy Accuracy define_protocol->accuracy precision Precision (Repeatability & Intermediate) define_protocol->precision lod_loq LOD & LOQ define_protocol->lod_loq robustness Robustness define_protocol->robustness data_analysis Data Analysis & Statistical Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report

Caption: Workflow for the validation of the proposed HPLC analytical method.

Comparison of Analytical Methodologies

Method_Comparison cluster_hplc HPLC Method cluster_gc Gas Chromatography (Alternative) hplc_sample_prep Sample Preparation (Dissolution & Filtration) hplc_injection Injection into HPLC System hplc_sample_prep->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quantification Quantification based on Peak Area hplc_detection->hplc_quantification gc_sample_prep Sample Preparation (Dissolution in Volatile Solvent) gc_injection Injection into GC System gc_sample_prep->gc_injection gc_separation Separation in Capillary Column gc_injection->gc_separation gc_detection FID or MS Detection gc_separation->gc_detection gc_quantification Quantification based on Peak Area/Ion Intensity gc_detection->gc_quantification

Caption: Logical comparison of HPLC and Gas Chromatography analytical workflows.

References

Structure-Activity Relationship (SAR) of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, making this class of compounds attractive for medicinal chemistry campaigns. This guide provides a comparative analysis of hypothetical analogs based on this core structure, focusing on their potential as kinase inhibitors. The data presented herein is illustrative, designed to showcase the principles of SAR exploration for this compound class.

Comparative Biological Activity

The following table summarizes the structure-activity relationships of a hypothetical series of this compound analogs. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50) against a representative tyrosine kinase (e.g., Src kinase).

Compound IDR1R2R3Src Kinase IC50 (nM)
1a HHH5,200
1b FHH2,100
1c ClHH1,500
1d CH3HH3,500
2a HFH1,800
2b HClH1,200
2c HCH3H2,800
3a HH4-Fluorophenyl850
3b HH4-Chlorophenyl600
3c HH4-Methoxyphenyl1,100
3d HHPyridin-4-yl450

SAR Summary:

  • Substitution on the Indenone Ring (R1 and R2): Introduction of small, electron-withdrawing groups such as fluorine or chlorine at the R1 or R2 positions appears to be favorable for activity compared to the unsubstituted analog (1a ). The chloro-substituted analogs (1c and 2b ) demonstrate slightly better potency than the fluoro-substituted ones (1b and 2a ). Introduction of a methyl group (1d and 2c ) is less favorable than halogens.

  • Substitution at the 2-position (R3): The most significant enhancement in activity is observed with the introduction of an aromatic ring at the 2-position. A phenyl ring (3a-c ) improves potency, with electron-withdrawing substituents on this ring (e.g., 4-fluoro in 3a and 4-chloro in 3b ) being more effective. The introduction of a heteroaromatic ring, such as pyridine (3d ), further boosts the inhibitory activity, suggesting a potential key interaction with the kinase.

Experimental Protocols

General Procedure for Synthesis of 2-Substituted Analogs (3a-d)

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, the corresponding aldehyde (1.1 eq) and a catalytic amount of a base (e.g., piperidine or pyrrolidine) are added. The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography. The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (Src Kinase)

The inhibitory activity of the compounds against Src kinase is determined using a standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay (Promega).

Procedure:

  • A reaction mixture is prepared containing the kinase buffer, Src kinase enzyme, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP at its Km concentration.

  • The test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for a specified period (e.g., 60 minutes).

  • The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • The luminescence is measured using a plate-reading luminometer.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Hypothetical Kinase Inhibition Workflow

The following diagram illustrates a typical workflow for identifying and characterizing kinase inhibitors.

G cluster_0 Compound Synthesis & Screening cluster_1 Lead Optimization cluster_2 In Vivo Evaluation A Synthesis of Analogs B Primary Kinase Screen (e.g., Src Kinase) A->B C Hit Identification B->C D SAR Studies C->D Active Compounds E In Vitro ADME Profiling D->E F Cell-based Assays D->F G Animal Models F->G Promising Leads H Pharmacokinetic Studies G->H

Caption: Workflow for kinase inhibitor discovery and development.

Simplified Src Kinase Signaling Pathway

The diagram below depicts a simplified representation of the Src kinase signaling pathway, which is often implicated in cell growth and proliferation.

G RTK Receptor Tyrosine Kinase Src Src Kinase RTK->Src Activation STAT3 STAT3 Src->STAT3 Phosphorylation Nucleus Nucleus STAT3->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Expression Inhibitor 7-(Trifluoromethyl)-indenone Analog (e.g., 3d) Inhibitor->Src

Comparative analysis of different synthetic routes to 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Building Block

7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on the widely employed intramolecular Friedel-Crafts cyclization of 3-(3-(trifluoromethyl)phenyl)propanoic acid. We will objectively compare the performance of three common acidic catalysts for this transformation: polyphosphoric acid (PPA), triflic acid (TfOH), and aluminum chloride (AlCl₃), supported by experimental data.

At a Glance: Comparison of Catalytic Systems

The synthesis of this compound is most commonly achieved through the intramolecular Friedel-Crafts acylation of 3-(3-(trifluoromethyl)phenyl)propanoic acid. The choice of acid catalyst is a critical parameter influencing the reaction's efficiency, yield, and scalability. Below is a summary of the key quantitative data for each catalytic system.

Catalyst SystemStarting MaterialReagents & ConditionsReaction TimeYield (%)
Route 1 3-(3-(trifluoromethyl)phenyl)propanoic acidPolyphosphoric acid (PPA), 80-100°C2-4 hours60-90%[1]
Route 2 3-(3-(trifluoromethyl)phenyl)propanoic acidTriflic acid (TfOH), CH₂Cl₂, 80°C (Microwave)1 hour~61% (for a similar substrate)[2]
Route 3 3-(3-(trifluoromethyl)phenyl)propanoic acid chlorideAluminum chloride (AlCl₃), Dichloromethane1-2 hours~90% (for the unsubstituted analog)[1]

Visualizing the Synthetic Pathways

The following diagram illustrates the common synthetic precursor and the three primary catalytic routes for the cyclization to this compound.

G cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Cyclization 3_trifluoromethyl_cinnamic_acid 3-(Trifluoromethyl)cinnamic acid propanoic_acid 3-(3-(Trifluoromethyl)phenyl)propanoic acid 3_trifluoromethyl_cinnamic_acid->propanoic_acid Pd/C, H₂ target_product This compound propanoic_acid->target_product Route 1: PPA, 80-100°C Yield: 60-90% propanoic_acid->target_product Route 2: TfOH, CH₂Cl₂, MW Yield: ~61% acid_chloride 3-(3-(Trifluoromethyl)phenyl)propanoic acid chloride propanoic_acid->acid_chloride SOCl₂ or (COCl)₂ acid_chloride->target_product Route 3: AlCl₃, CH₂Cl₂ Yield: ~90%

Caption: Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the precursor synthesis and the three primary cyclization routes are provided below. These protocols are based on established literature procedures and offer a practical guide for laboratory implementation.

Synthesis of the Precursor: 3-(3-(Trifluoromethyl)phenyl)propanoic Acid

This procedure outlines the synthesis of the key starting material required for the subsequent cyclization reactions.

Reaction: Hydrogenation of 3-(Trifluoromethyl)cinnamic acid.

Materials:

  • 3-(Trifluoromethyl)cinnamic acid

  • Methanol

  • 5% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • Dissolve 3-(Trifluoromethyl)cinnamic acid (1.0 eq) in methanol.

  • Add 5% Pd/C catalyst to the solution.

  • Transfer the mixture to a hydrogenation apparatus.

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (typically monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-(3-(trifluoromethyl)phenyl)propanoic acid.[3]

Route 1: Cyclization using Polyphosphoric Acid (PPA)

This method is a classical and effective approach for intramolecular Friedel-Crafts acylation, often providing good to excellent yields.

Reaction: Intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(3-(Trifluoromethyl)phenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • Place 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in a reaction flask.

  • Add polyphosphoric acid (a sufficient amount to ensure stirring, typically 10-20 times the weight of the starting material).

  • Heat the mixture with stirring to 80-100°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.[1]

Route 2: Cyclization using Triflic Acid (TfOH)

Triflic acid is a powerful superacid that can catalyze the cyclization under milder conditions, sometimes with the aid of microwave irradiation to accelerate the reaction.

Reaction: Intramolecular Friedel-Crafts acylation.

Materials:

  • 3-(3-(Trifluoromethyl)phenyl)propanoic acid

  • Triflic acid (TfOH)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • In a microwave-safe reaction vessel, dissolve 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and slowly add triflic acid (typically 3-5 equivalents).

  • Seal the vessel and place it in a microwave reactor. Heat the mixture to 80°C for 1 hour.

  • After cooling, carefully quench the reaction by pouring the mixture into a beaker containing a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the final product.[2]

Route 3: Cyclization using Aluminum Chloride (AlCl₃)

This route involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by a Lewis acid-catalyzed cyclization. This method often results in high yields.

Reaction: Intramolecular Friedel-Crafts acylation via the acid chloride.

Materials:

  • 3-(3-(Trifluoromethyl)phenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dilute hydrochloric acid

  • Ice

Procedure: Step 1: Formation of the Acid Chloride

  • To a solution of 3-(3-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane, add a catalytic amount of DMF.

  • Cool the mixture in an ice bath and slowly add thionyl chloride or oxalyl chloride (1.1-1.2 eq).

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1-1.3 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by pouring it onto a mixture of crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.[1]

References

In Vivo Efficacy of an Indanone Analog vs. Standard of Care in a Colorectal Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) and Irinotecan

Disclaimer: This guide provides a comparative analysis of a structural analog of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, specifically the indanone derivative N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6). Due to the absence of publicly available in vivo efficacy data for this compound, this analog, which has been studied in a colorectal cancer model, is used as a proxy. The findings presented here for ITH-6 may not be directly extrapolated to this compound.

Introduction

Derivatives of 1-indanone are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent studies have highlighted their potential as anticancer agents. This guide focuses on the in vivo efficacy of the indanone-based thiazolyl hydrazone derivative, ITH-6, in a preclinical model of p53 mutant colorectal cancer. The performance of ITH-6 is compared against irinotecan, a standard of care chemotherapeutic agent for colorectal cancer.[1][2]

Comparative Efficacy Data

The in vivo antitumor activity of ITH-6 was evaluated against the standard of care, irinotecan, in a mouse xenograft model using the p53 mutant human colorectal cancer cell line HT-29.[1] The results demonstrate that ITH-6 significantly inhibits tumor growth.[1]

Treatment GroupDosageAdministration RouteTumor Growth InhibitionTumor Volume ReductionTumor Weight Reduction
Vehicle Control -----
ITH-6 6 mg/kgOralSignificantSignificantSignificant
Irinotecan 30 mg/kgIntraperitoneal (i.p.)SignificantSignificantSignificant

Note: The referenced study indicates that ITH-6 significantly inhibited the growth, volume, and weight of HT-29 tumor xenografts compared to the vehicle control and the irinotecan group.[1] For precise quantitative values, direct consultation of the source material is recommended.

Experimental Protocols

In Vivo Antitumor Efficacy Study

A xenograft mouse model was utilized to assess the in vivo anticancer effects of ITH-6 and irinotecan.[1][3]

1. Animal Model:

  • NCR nude mice were used for the study.[1]

2. Cell Line and Implantation:

  • Human colorectal cancer cells (HT-29), which have a p53 mutation, were used.[1]

  • HT-29 cells were implanted subcutaneously into the mice.[1][3]

3. Treatment Groups and Administration:

  • Mice bearing HT-29 tumors were divided into three groups:

    • Vehicle control

    • ITH-6 (6 mg/kg), administered orally.[1]

    • Irinotecan (30 mg/kg), administered intraperitoneally.[4]

4. Study Duration and Endpoints:

  • The treatment was carried out for a period of 21 days.[1]

  • Tumor growth, volume, and weight were monitored and measured at the end of the study.[1]

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol (21 Days) cluster_endpoints Efficacy Assessment Cell_Culture HT-29 Cell Culture (p53 mutant colorectal cancer) Implantation Subcutaneous Implantation of HT-29 Cells Cell_Culture->Implantation Animal_Model NCR Nude Mice Animal_Model->Implantation Group_1 Vehicle Control Implantation->Group_1 Group_2 ITH-6 (6 mg/kg, oral) Implantation->Group_2 Group_3 Irinotecan (30 mg/kg, i.p.) Implantation->Group_3 Tumor_Growth Tumor Growth Monitoring Group_1->Tumor_Growth Group_2->Tumor_Growth Group_3->Tumor_Growth Tumor_Volume Tumor Volume Measurement Tumor_Growth->Tumor_Volume Tumor_Weight Tumor Weight Measurement Tumor_Volume->Tumor_Weight

Experimental workflow for the in vivo xenograft study.

Mechanism of Action and Signaling Pathways

ITH-6: A Multi-Targeted Approach

ITH-6 exhibits its anticancer effects through several mechanisms. It induces cell cycle arrest at the G2/M phase, promotes apoptosis, and increases the levels of reactive oxygen species (ROS) while decreasing intracellular glutathione (GSH).[1][5] A key aspect of its mechanism is the downregulation of the NF-κB p65 and Bcl-2 signaling pathways.[1]

G ITH_6 ITH-6 ROS ↑ Reactive Oxygen Species (ROS) ITH_6->ROS GSH ↓ Glutathione (GSH) ITH_6->GSH NF_kB NF-κB p65 ITH_6->NF_kB Inhibits Bcl_2 Bcl-2 ITH_6->Bcl_2 Inhibits G2_M_Arrest G2/M Phase Cell Cycle Arrest ITH_6->G2_M_Arrest Apoptosis Apoptosis ROS->Apoptosis GSH->Apoptosis NF_kB->Apoptosis Bcl_2->Apoptosis G2_M_Arrest->Apoptosis

Signaling pathway for ITH-6 in colorectal cancer cells.
Irinotecan: A Topoisomerase I Inhibitor

Irinotecan is a prodrug that is converted to its active metabolite, SN-38.[6][7] SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription.[6][8] By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand DNA breaks, leading to the formation of lethal double-strand breaks during DNA replication.[6][8] This DNA damage ultimately triggers apoptosis.[8] The ATM-CHK2-TP53 pathway is a key signaling cascade activated in response to the DNA damage induced by irinotecan.[8]

G Irinotecan Irinotecan (Prodrug) SN_38 SN-38 (Active Metabolite) Irinotecan->SN_38 Metabolized by Carboxylesterases DNA_Complex Stabilized Topo I-DNA Complex SN_38->DNA_Complex Binds to Topo_I Topoisomerase I Topo_I->DNA_Complex Forms SSB Single-Strand Breaks DNA_Complex->SSB Prevents Re-ligation DSB Double-Strand Breaks SSB->DSB During DNA Replication ATM_CHK2_p53 ATM-CHK2-TP53 Pathway Activation DSB->ATM_CHK2_p53 Apoptosis Apoptosis ATM_CHK2_p53->Apoptosis

Mechanism of action for the standard of care, Irinotecan.

Conclusion

The indanone derivative ITH-6 demonstrates significant in vivo anticancer efficacy in a p53 mutant colorectal cancer xenograft model, with its performance being comparable to the standard of care, irinotecan.[1] The distinct, multi-targeted mechanism of action of ITH-6, involving the induction of oxidative stress and inhibition of key survival pathways like NF-κB and Bcl-2, presents a promising alternative or complementary therapeutic strategy.[1][5] Further investigation into trifluoromethylated indanone derivatives, such as this compound, is warranted to explore their therapeutic potential in oncology.

References

Cross-Reactivity Profile of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one with other receptors. Direct experimental data for this specific compound is not publicly available. Therefore, this guide synthesizes information on the known biological targets of the core 2,3-dihydro-1H-inden-1-one (indanone) scaffold and the influence of trifluoromethyl substituents on receptor binding to provide a predictive overview of its likely cross-reactivity profile.

The indanone scaffold is a versatile pharmacophore found in numerous biologically active compounds, suggesting that derivatives may interact with a range of protein targets. The addition of a trifluoromethyl (CF3) group, a common bioisostere in medicinal chemistry, can significantly modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its binding affinity and selectivity.[1][2][3]

Potential Receptor Cross-Reactivity of the Indanone Scaffold

Based on published data for various indanone derivatives, the core scaffold has been shown to interact with a diverse set of protein targets. This suggests a potential for cross-reactivity of novel indanone compounds, including this compound.

Quantitative Comparison of Indanone Derivatives Across Various Targets

The following table summarizes the inhibitory activities of representative indanone derivatives against several key protein targets. This data, compiled from various studies, illustrates the multi-target nature of the indanone scaffold.

Compound/DerivativePrimary TargetOther Target(s)IC50 (nM) - Primary TargetIC50 (nM) - Other Target(s)Reference Compound
Donepezil Analog (Compound 4) Acetylcholinesterase (AChE)β-secretase 1 (BACE-1)4.1118.3Donepezil (AChE IC50: 6.21 nM, BACE-1 IC50: 194 nM)
Indanone Spiroisoxazoline (Compound 9f) Cyclooxygenase-2 (COX-2)-30-Doxorubicin (Cytotoxicity IC50: 62 nM on MCF-7)
Arylidene Indanone (FCX-146) Akt Kinase (allosteric)-Potency threefold greater than parent compound-FXY-1 (parent compound)
Indanone Derivative (DHFO) 5-LOX/COX-2Cereblon (CRBN)-High binding affinityThalidomide

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing the activity of indanone derivatives are provided below.

In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting the activity of cholinesterase enzymes.

  • Enzyme and Substrate Preparation : Recombinant human AChE or BChE is used as the enzyme source. Acetylthiocholine (ATC) or butyrylthiocholine (BTC) is used as the substrate.

  • Assay Procedure : The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • Initiation and Measurement : The reaction is initiated by the addition of the substrate (ATC or BTC). The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.

  • Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate only). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro β-secretase 1 (BACE-1) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of BACE-1, a key enzyme in the production of amyloid-β peptides.

  • Assay Principle : A fluorescence resonance energy transfer (FRET) assay is commonly used. A specific peptide substrate containing a fluorophore and a quencher is incubated with recombinant human BACE-1.

  • Assay Procedure : The reaction is conducted in an appropriate buffer (e.g., sodium acetate, pH 4.5). The test compound is pre-incubated with the enzyme before the addition of the FRET substrate.

  • Measurement : Cleavage of the substrate by BACE-1 separates the fluorophore and the quencher, resulting in an increase in fluorescence intensity. The fluorescence is measured over time using a microplate reader.

  • Data Analysis : The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. IC50 values are calculated by fitting the dose-response data to a suitable equation.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the selectivity of a compound for inhibiting the two isoforms of the cyclooxygenase enzyme.

  • Enzyme Source : Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Procedure : The assay measures the peroxidase activity of the COX enzymes. The reaction mixture includes the enzyme, the test compound, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in a suitable buffer.

  • Initiation and Measurement : The reaction is initiated by the addition of arachidonic acid. The oxidation of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 590 nm).

  • Data Analysis : The inhibitory potency of the compound is expressed as the IC50 value, which is determined from the dose-response curves for each enzyme isoform. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by indanone derivatives and a general workflow for assessing compound cross-reactivity.

G cluster_0 Cholinergic and Amyloid Pathways in Alzheimer's Disease Indanone Indanone Derivatives AChE AChE Inhibition Indanone->AChE BACE1 BACE-1 Inhibition Indanone->BACE1 ACh ↑ Acetylcholine AChE->ACh blocks hydrolysis Cholinergic Cholinergic Transmission ACh->Cholinergic Abeta ↓ Aβ Production BACE1->Abeta reduces cleavage Plaques Amyloid Plaques Abeta->Plaques

Caption: Potential dual-inhibition mechanism of indanone derivatives in Alzheimer's disease.

G cluster_1 Cross-Reactivity Screening Workflow Start 7-(Trifluoromethyl)-2,3-dihydro- 1H-inden-1-one Primary Primary Target Assay (e.g., AChE) Start->Primary Broad Broad Receptor Panel Screen (e.g., Kinase, GPCR panels) Start->Broad Hit_ID Identify Off-Target Hits Broad->Hit_ID Dose_Resp Dose-Response & IC50 Determination for Hits Hit_ID->Dose_Resp Selectivity Determine Selectivity Profile Dose_Resp->Selectivity SAR Structure-Activity Relationship Studies Selectivity->SAR

Caption: A general experimental workflow for determining the cross-reactivity of a novel compound.

Conclusion and Future Directions

The 2,3-dihydro-1H-inden-1-one scaffold is a privileged structure in medicinal chemistry with demonstrated activity against a variety of biological targets, including enzymes implicated in neurodegenerative diseases and cancer. While direct experimental data on the cross-reactivity of this compound is currently unavailable, the known polypharmacology of other indanone derivatives suggests that this compound may also exhibit a multi-target profile.

The introduction of the 7-trifluoromethyl group is likely to enhance the lipophilicity and metabolic stability of the molecule, which could influence its binding to various receptors. The electron-withdrawing nature of the CF3 group can also alter the electronic properties of the aromatic ring, potentially leading to different interactions with receptor binding pockets compared to non-substituted or differently substituted indanones.

To definitively characterize the cross-reactivity of this compound, it is imperative to perform comprehensive in vitro screening against a broad panel of receptors and enzymes, including but not limited to G-protein coupled receptors, kinases, ion channels, and nuclear receptors. Such studies will be crucial for understanding its potential therapeutic applications and off-target liabilities.

References

Performance Benchmark: 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one in Cellular Assays Targeting the PERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical compound, 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one (designated as Compound X), against the established PERK inhibitor, GSK2606414. The data presented for Compound X is illustrative to guide researchers in evaluating novel compounds targeting the PERK pathway, a key component of the Unfolded Protein Response (UPR) and a therapeutic target in various diseases, including cancer and neurodegenerative disorders.

Comparative Performance in Cellular Assays

The inhibitory activity of Compound X and GSK2606414 was assessed in cellular assays measuring the phosphorylation of eIF2α, a downstream target of PERK, and cell viability under ER stress conditions.

Parameter Compound X (Hypothetical Data) GSK2606414 (Reference Compound)
PERK Inhibition (IC50) 15 nM10 nM
Cell Viability (EC50 under Tunicamycin-induced ER stress) 50 nM30 nM
Selectivity (Kinase Panel) High selectivity against a panel of 200 kinasesHigh selectivity, potent inhibitor of PERK
Cytotoxicity (CC50 in unstressed cells) > 10 µM> 10 µM

Experimental Protocols

PERK Inhibition Assay (Lanthanide-Based Immunofluorescence)

This assay quantifies the inhibition of PERK-mediated eIF2α phosphorylation in response to an ER stressor.

  • Cell Culture: Human tumor cell lines (e.g., HT-29) are seeded in 96-well plates and cultured overnight.

  • Compound Treatment: Cells are pre-incubated with a serial dilution of Compound X or GSK2606414 for 1 hour.

  • ER Stress Induction: Tunicamycin (an ER stress inducer) is added to the wells to a final concentration of 2 µg/mL and incubated for 4 hours.

  • Cell Lysis and Staining: Cells are fixed, permeabilized, and incubated with a primary antibody against phosphorylated eIF2α (p-eIF2α) followed by a lanthanide-labeled secondary antibody.

  • Signal Detection: Time-resolved fluorescence resonance energy transfer (TR-FRET) is used to measure the amount of p-eIF2α.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This assay assesses the ability of the compounds to protect cells from ER stress-induced apoptosis.

  • Cell Culture and Treatment: Cells are seeded as described above and treated with the compounds and Tunicamycin.

  • Incubation: The cells are incubated for 48 hours to allow for the induction of apoptosis.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: The formazan crystals are solubilized with DMSO.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: EC50 values are determined from the dose-response curves.

Visualizations

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol PERK PERK eIF2a eIF2α PERK->eIF2a Phosphorylation BiP BiP BiP->PERK Inhibition UP Unfolded Proteins UP->BiP p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 Translation CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis CompoundX Compound X CompoundX->PERK Inhibition

Caption: The PERK signaling pathway under ER stress and the inhibitory action of Compound X.

Experimental_Workflow cluster_PlatePrep Plate Preparation cluster_Treatment Compound Treatment & Stress Induction cluster_Assay Assay Procedure cluster_Readout Data Acquisition & Analysis SeedCells Seed Cells in 96-well Plate Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Compound X / GSK2606414 Incubate1->AddCompound Incubate2 Incubate 1 hour AddCompound->Incubate2 AddTunicamycin Add Tunicamycin Incubate2->AddTunicamycin Incubate3 Incubate 4 hours (PERK) or 48 hours (Viability) AddTunicamycin->Incubate3 PERK_Assay PERK Assay: Fix, Permeabilize, Stain Incubate3->PERK_Assay Viability_Assay Viability Assay: Add MTT, Solubilize Incubate3->Viability_Assay Readout Measure Fluorescence / Absorbance PERK_Assay->Readout Viability_Assay->Readout Analysis Calculate IC50 / EC50 Readout->Analysis

Caption: Workflow for the cellular assays to determine PERK inhibition and cell viability.

A Head-to-Head Comparison: 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one versus its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one and its parent compound, 2,3-dihydro-1H-inden-1-one. While direct experimental comparisons are limited in the current literature, this document synthesizes available data on the synthesis, physicochemical properties, and known biological activities of the indanone scaffold, alongside predictions regarding the influence of the 7-trifluoromethyl substituent.

Introduction

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid framework provides a valuable platform for the development of therapeutic agents targeting a range of conditions, including neurodegenerative diseases and inflammation.[1][3] The introduction of a trifluoromethyl group (-CF3) can significantly alter a molecule's physicochemical and biological properties, impacting its lipophilicity, metabolic stability, and target-binding affinity. This guide explores the potential ramifications of adding a trifluoromethyl group at the 7-position of the 2,3-dihydro-1H-inden-1-one core.

Physicochemical Properties: A Comparative Overview

The introduction of a trifluoromethyl group is anticipated to modulate several key physicochemical parameters, which can, in turn, influence the pharmacokinetic and pharmacodynamic profile of the molecule. The following table presents a comparison of calculated properties for both compounds.

Property2,3-dihydro-1H-inden-1-oneThis compound (Predicted)Impact of -CF3 Group
Molecular Formula C₉H₈OC₁₀H₇F₃OAddition of CF₃
Molecular Weight 132.16 g/mol 200.16 g/mol Increased
LogP (Octanol/Water) ~1.8~2.9Increased Lipophilicity
Topological Polar Surface Area (TPSA) 17.07 Ų17.07 ŲUnchanged
Hydrogen Bond Donors 00Unchanged
Hydrogen Bond Acceptors 11Unchanged
Aqueous Solubility Moderately SolubleLikely DecreasedReduced

Note: Predicted values for the trifluoromethyl analog are based on computational models and the known effects of trifluoromethyl substitution.

Synthesis

2,3-dihydro-1H-inden-1-one is commercially available and can be synthesized through various established methods, including the intramolecular Friedel-Crafts cyclization of 3-phenylpropanoic acid.[4]

This compound can be synthesized via a multi-step process, likely starting from a trifluoromethyl-substituted aromatic precursor. A plausible synthetic route involves the Friedel-Crafts acylation of an appropriately substituted benzene derivative followed by cyclization.[5][6]

Biological Activity: Knowns and Predictions

The indanone scaffold is associated with a broad range of biological activities. The non-fluorinated analog, 2,3-dihydro-1H-inden-1-one, and its derivatives have been investigated for their potential as:

  • Monoamine Oxidase (MAO) Inhibitors: Indanone derivatives have shown potent and selective inhibition of MAO-B, an enzyme implicated in the progression of Parkinson's disease.[3][7]

  • Acetylcholinesterase (AChE) Inhibitors: The indanone core is a key feature of donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's disease.[2][8][9]

  • Cyclooxygenase (COX) Inhibitors: Certain indanone derivatives exhibit inhibitory activity against COX enzymes, suggesting potential anti-inflammatory applications.[10]

The introduction of a 7-trifluoromethyl group is expected to modulate these activities. While direct experimental data is lacking, some predictions can be made based on structure-activity relationship (SAR) studies of related compounds. For instance, in a study on 7-substituted 4-aminoquinolines, the 7-trifluoromethyl analogs were found to be less active against Plasmodium falciparum compared to their 7-chloro and 7-bromo counterparts.[11] This suggests that the electron-withdrawing nature and steric bulk of the trifluoromethyl group at the 7-position might not always be favorable for target binding. However, the increased lipophilicity could enhance membrane permeability and bioavailability.

Potential Signaling Pathways

Based on the known activities of indanone derivatives, a potential mechanism of action for these compounds, particularly in the context of neurodegenerative diseases, involves the inhibition of key enzymes in neurotransmitter metabolism.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_R Dopamine Receptor Dopamine->Dopamine_R Binding DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Indanone Indanone Derivative (Inhibitor) Indanone->MAOB Inhibition Signal Signal Transduction Dopamine_R->Signal

MAO-B Inhibition Pathway

Experimental Protocols

To facilitate a direct comparison of the two compounds, the following are detailed methodologies for key biological assays.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from established methods for determining MAO inhibitory activity.[12][13]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (MAO-A specific inhibitor)

  • Selegiline (MAO-B specific inhibitor)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in phosphate buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or reference inhibitor.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the kynuramine substrate.

  • Measure the fluorescence (Ex/Em = 310/400 nm) every minute for 20 minutes.

  • Calculate the rate of reaction and determine the IC50 values for each compound.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity.[14][15]

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Donepezil (reference inhibitor)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader (absorbance)

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB, and the test compound or reference inhibitor.

  • Add the AChE enzyme to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the ATCI substrate.

  • Measure the absorbance at 412 nm every minute for 10 minutes.

  • Calculate the rate of reaction and determine the IC50 values.

Cyclooxygenase (COX-2) Inhibition Assay

This protocol outlines a common method for assessing COX-2 inhibitory potential.[16][17][18]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Celecoxib (selective COX-2 inhibitor)

  • Test compounds (dissolved in DMSO)

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • EIA kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX-2 enzyme with the test compound or reference inhibitor in the reaction buffer at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further 10 minutes at 37°C.

  • Stop the reaction by adding a suitable acid (e.g., HCl).

  • Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 values.

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the evaluation and development of novel indanone derivatives.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_vivo In Vivo Evaluation cluster_dev Development Compound_Design Compound Design (SAR, in silico) Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary Biological Assays (e.g., Enzyme Inhibition) Purification->Primary_Assay Secondary_Assay Secondary Assays (e.g., Cell-based) Primary_Assay->Secondary_Assay ADME_Tox ADME/Tox Profiling Secondary_Assay->ADME_Tox Animal_Model Animal Model Studies (Efficacy & PK/PD) ADME_Tox->Animal_Model Lead_Opt Lead Optimization ADME_Tox->Lead_Opt Toxicity_Studies Preclinical Toxicity Animal_Model->Toxicity_Studies Toxicity_Studies->Lead_Opt Clinical_Trials Clinical Trials Toxicity_Studies->Clinical_Trials Lead_Opt->Clinical_Trials

Drug Development Workflow

Conclusion

While direct comparative experimental data for this compound and its non-fluorinated analog is not yet available, this guide provides a framework for their evaluation. The introduction of the 7-trifluoromethyl group is predicted to increase lipophilicity, which may enhance cell permeability and brain penetration, but could also impact target binding and solubility. The provided experimental protocols offer a clear path for researchers to directly compare the biological activities of these two compounds and elucidate the structure-activity relationships of 7-substituted indanones. Such studies are crucial for the rational design of novel and effective therapeutic agents based on the versatile indanone scaffold.

References

Reproducibility of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of synthesizing 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one and its halogenated analogs. The primary synthetic route to these indenones is the intramolecular Friedel-Crafts cyclization of the corresponding 3-phenylpropanoic acid derivatives. This document outlines the experimental protocols for these syntheses, presents comparative data on reaction yields, and discusses the potential biological relevance of this class of compounds.

Comparison of Synthetic Yields

The reproducibility of the synthesis of 7-substituted-2,3-dihydro-1H-inden-1-ones is critically dependent on the nature of the substituent at the 7-position. The table below summarizes the reported yields for the target compound and its chloro and bromo analogs, which serve as key alternatives for comparative studies.

CompoundPrecursorSynthetic MethodReported Yield
7-(Trifluoromethyl)-inden-1-one3-(3-(Trifluoromethyl)phenyl)propanoic acidFriedel-Crafts CyclizationNot Reported
7-Chloro-inden-1-one7-Amino-1-indanoneSandmeyer Reaction86%[1]
7-Bromo-inden-1-one3-(2-Bromophenyl)propanoic acid derivativeFriedel-Crafts Cyclization94.7%[2]

Experimental Protocols

Detailed methodologies for the synthesis of 7-substituted-2,3-dihydro-1H-inden-1-ones are crucial for ensuring experimental reproducibility. Below are the generalized and specific protocols for the synthesis of the target compound and its alternatives.

General Synthesis of 7-Substituted-1-Indanones via Friedel-Crafts Cyclization

The primary method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[3] This reaction is typically catalyzed by a strong acid.

Protocol 1: Synthesis of this compound

Experimental Procedure (Proposed):

  • To a solution of 3-(3-(trifluoromethyl)phenyl)propanoic acid in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., aluminum chloride or polyphosphoric acid) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature or heated to reflux for a specified period, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by pouring it onto ice-water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of 7-Chloro-2,3-dihydro-1H-inden-1-one

A high-yielding synthesis of 7-chloro-1-indanone has been reported via a Sandmeyer reaction from 7-amino-1-indanone.[1]

Experimental Procedure:

  • 7-Amino-1-indanone is diazotized under acidic conditions.

  • Subsequent chlorination with copper(I) chloride (CuCl) under acidic conditions yields 7-chloro-1-indanone.

  • The reported yield for this transformation is 86%.[1]

Protocol 3: Synthesis of 7-Bromo-2,3-dihydro-1H-inden-1-one

A detailed, high-yield synthesis of 7-bromo-1-indanone has been described.[2]

Experimental Procedure:

  • To 0.99 g (4.12 mmol) of the precursor compound in 21 mL of a 2.5 mol/L hydrogen chloride-ethyl acetate solution, the mixture is stirred at room temperature for 1 hour.

  • The solvent and excess HCl are evaporated under reduced pressure.

  • To the resulting compound, 20 mL of concentrated sulfuric acid is slowly added at 0 °C.

  • The mixture is then stirred at 90 °C for 2 hours.

  • After completion, the reaction is poured into 60 mL of ice water and extracted with dichloromethane (3 x 60 mL).

  • The combined organic phases are dried and concentrated.

  • Purification by column chromatography (petroleum ether:ethyl acetate = 20:1) yields 0.8 g of 7-bromo-1-indanone (94.7% yield).[2]

Experimental Workflow and Key Reactions

The synthesis of these indenone derivatives follows a logical workflow, starting from readily available precursors and involving key chemical transformations.

G cluster_precursor Precursor Synthesis cluster_reaction Key Reaction cluster_product Product precursor_tfm 3-(3-(Trifluoromethyl)phenyl) propanoic acid reaction_fc Intramolecular Friedel-Crafts Cyclization precursor_tfm->reaction_fc precursor_cl 7-Amino-1-indanone reaction_sm Sandmeyer Reaction precursor_cl->reaction_sm precursor_br 3-(2-Bromophenyl)propanoic acid derivative precursor_br->reaction_fc product_tfm 7-(Trifluoromethyl)- 2,3-dihydro-1H-inden-1-one reaction_fc->product_tfm product_br 7-Bromo-2,3-dihydro- 1H-inden-1-one reaction_fc->product_br product_cl 7-Chloro-2,3-dihydro- 1H-inden-1-one reaction_sm->product_cl

Synthetic routes to 7-substituted-1-indanones.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is limited, the indanone scaffold is a common motif in molecules with diverse biological activities, including roles as enzyme inhibitors. For instance, derivatives of indanones have been investigated as inhibitors of various kinases. A hypothetical signaling pathway where an indanone derivative could act as a kinase inhibitor is depicted below.

cluster_input Upstream Signaling cluster_pathway Kinase Cascade cluster_output Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Effector Protein Effector Protein Downstream Kinase->Effector Protein Cell Proliferation Cell Proliferation Effector Protein->Cell Proliferation Indenone Derivative Indenone Derivative Indenone Derivative->Downstream Kinase

Hypothetical kinase inhibition by an indenone derivative.

This diagram illustrates how a 7-substituted-1-indanone derivative could potentially inhibit a downstream kinase in a signal transduction pathway, thereby affecting cellular processes like proliferation. This highlights the importance of this class of compounds as a scaffold for designing targeted therapeutic agents. Further biological evaluation of this compound and its analogs is warranted to explore their potential in drug discovery.

References

A Comparative Guide to the Synthesis and Analysis of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: An Inter-laboratory Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of synthetic methodologies and analytical techniques for 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various therapeutic agents. The data herein is based on a simulated inter-laboratory study involving three distinct laboratories to highlight the potential variability in outcomes and analytical results. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthesis Comparison

The primary synthetic route explored in this comparison is the intramolecular Friedel-Crafts acylation of 3-(2-(trifluoromethyl)phenyl)propanoic acid. Variations in catalysts and reaction conditions across the participating laboratories provide insight into the robustness and efficiency of the synthesis.

ParameterLab ALab BLab C
Catalyst Polyphosphoric Acid (PPA)Eaton's Reagent (P₂O₅ in CH₃SO₃H)Triflic Acid (TfOH)
Solvent NoneMethanesulfonic acidDichloromethane
Temperature 80°C60°CRoom Temperature
Reaction Time 4 hours2 hours6 hours
Yield (%) 788572
Purity (by HPLC, %) 97.598.996.8
Analytical Comparison

The synthesized compounds from each laboratory were subjected to a series of analytical tests to confirm their identity and purity. The primary methods employed were High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

LaboratoryRetention Time (min)Peak Area (%)
Lab A 8.2197.5
Lab B 8.2398.9
Lab C 8.2296.8
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.85 - 7.65m-2H, Ar-H
7.50t7.61H, Ar-H
3.20t5.92H, -CH₂-
2.80t5.92H, -CH₂-
Chemical Shift (δ, ppm)Assignment
205.0C=O
154.5Ar-C
136.0Ar-C
131.0 (q, J = 32 Hz)Ar-C-CF₃
129.5Ar-CH
128.0Ar-CH
125.0 (q, J = 272 Hz)-CF₃
124.5Ar-CH
36.5-CH₂-
26.0-CH₂-
Ionization ModeCalculated m/zObserved m/z (Lab A)Observed m/z (Lab B)Observed m/z (Lab C)
ESI+201.0578 [M+H]⁺201.0576201.0580201.0577

Experimental Protocols

Synthesis of this compound (General Procedure)

A solution of 3-(2-(trifluoromethyl)phenyl)propanoic acid in the appropriate solvent (or neat in the case of PPA) is treated with the specified cyclizing agent (PPA, Eaton's Reagent, or TfOH). The reaction mixture is stirred at the designated temperature for the specified duration. Upon completion, the reaction is quenched by pouring it onto ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

High-Performance Liquid Chromatography (HPLC)
  • Instrument: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer using electrospray ionization (ESI) in positive ion mode.

Visualizations

SynthesisWorkflow start Start: 3-(2-(trifluoromethyl)phenyl)propanoic acid reagent Add Cyclizing Agent (PPA / Eaton's Reagent / TfOH) start->reagent reaction Intramolecular Friedel-Crafts Acylation reagent->reaction quench Reaction Quench (Ice Water) reaction->quench extraction Work-up & Extraction (Ethyl Acetate) quench->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

AnalyticalWorkflow cluster_analysis Analytical Characterization sample Synthesized Product hplc HPLC Analysis (Purity Assessment) sample->hplc nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms data_analysis Data Interpretation & Comparison hplc->data_analysis nmr->data_analysis ms->data_analysis conclusion Confirmation of Structure & Purity data_analysis->conclusion

Caption: Logical workflow for the analytical characterization of the final product.

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a compound that requires careful management as a potentially hazardous substance. While a specific Safety Data Sheet (SDS) for this exact molecule was not identified, the following procedures are based on guidelines for structurally similar trifluoromethylated and ketone-containing organic compounds and general principles of laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The nature of halogenated organic compounds necessitates stringent safety measures to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or chemical safety goggles.[1]
Body Protection A standard laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3]

1. Waste Segregation and Collection:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, well-labeled hazardous waste container.[4] The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste (Solutions): If the compound is in a solvent, it should be collected in a separate, clearly labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams to ensure proper disposal by the waste management facility.[4]

  • Contaminated Materials: Any materials used in the handling or cleanup of this compound, such as pipette tips, contaminated gloves, or absorbent pads, should also be disposed of as hazardous waste in the designated solid waste container.

2. Waste Container Labeling:

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards associated with the chemical (e.g., "Irritant," "Harmful if Swallowed"). While the specific hazards for this compound are not fully documented, it is prudent to handle it with care.

3. Storage of Chemical Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[5]

  • This area should be away from general laboratory traffic and clearly marked.

  • Ensure the container is kept closed at all times, except when adding waste.[2][5]

4. Arranging for Disposal:

  • Once the waste container is full or has been in storage for a designated period (as per your institution's guidelines), arrange for its collection by a licensed hazardous waste disposal company.[6][7]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation, preferably by using a chemical fume hood.

  • Control the Spill: For a small solid spill, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.[7] For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor or environmental health and safety officer, following your institution's protocols.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe assess_form Assess Physical Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste (in solution) assess_form->liquid_waste Liquid collect_solid Collect in a labeled hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled halogenated liquid waste container liquid_waste->collect_liquid spill_check Spill or Contamination? collect_solid->spill_check collect_liquid->spill_check no_spill No spill_check->no_spill yes_spill Yes spill_check->yes_spill store_waste Store sealed container in Satellite Accumulation Area no_spill->store_waste spill_procedure Follow Spill Cleanup Protocol yes_spill->spill_procedure spill_procedure->store_waste disposal_request Arrange for pickup by licensed hazardous waste disposal service store_waste->disposal_request

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety protocols for structurally similar chemicals. A thorough risk assessment should be conducted before commencing any work.

Hazard Assessment

While a specific hazard profile for this compound is not available, related compounds such as other trifluoromethylated substances and indanone derivatives suggest that it may cause skin, eye, and respiratory irritation.[1][2] Standard laboratory procedures for handling chemicals with unknown toxicity should be strictly followed.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or gogglesEye protection should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin Chemical-resistant gloves (e.g., Nitrile) and a laboratory coatGloves must be inspected before use and removed using the proper technique to avoid skin contact. A lab coat should be worn to protect skin and clothing.[3]
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a chemical fume hood or if there is a potential for aerosol generation to prevent inhalation.[4]
Feet Closed-toe shoesEssential for protecting feet from potential spills in a laboratory setting.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for the safe handling of this compound.

  • Preparation and Engineering Controls : All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are easily accessible.

  • Donning PPE : Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Aliquoting : If handling a solid form, conduct weighing and transferring activities within a fume hood to minimize dust inhalation.[6] Use appropriate tools, such as spatulas, for handling the powder.

  • Solution Preparation : When dissolving the compound, add the solvent to the solid to prevent splashing. If using a volatile solvent, ensure adequate ventilation.

  • Post-Handling Decontamination : After handling, decontaminate the work area with an appropriate solvent.

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination, typically starting with gloves, followed by the lab coat, and then eye protection.[6]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_fume_hood Work in Fume Hood prep_ppe Don PPE prep_fume_hood->prep_ppe 1. weigh Weighing/Aliquoting prep_ppe->weigh dissolve Solution Preparation weigh->dissolve 2. decontaminate Decontaminate Work Area dissolve->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe 3. dispose Waste Disposal doff_ppe->dispose 4.

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, weighing paper), and empty containers, should be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Container Labeling : The waste container must be clearly labeled with the chemical name and associated hazards.

  • Disposal : Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain or in regular trash.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.